molecular formula C9H8O2 B114546 2-Hydroxycinnamaldehyde CAS No. 60125-23-7

2-Hydroxycinnamaldehyde

Katalognummer: B114546
CAS-Nummer: 60125-23-7
Molekulargewicht: 148.16 g/mol
InChI-Schlüssel: BSDNZCQPDVTDET-HWKANZROSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxycinnamaldehyde (HCA) is a natural organic compound (CAS RN 3541-42-2) isolated from the stem bark of Cinnamomum cassia . This compound is provided with a high purity of >98.0% (determined by HPLC) and has a molecular formula of C 9 H 8 O 2 and an average mass of 148.16 g/mol . It is supplied as a light yellow to orange powder or crystal . HCA is a valuable research compound with demonstrated biological activity across multiple fields. A key mechanism of action is the direct inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway . Research confirms that HCA binds to STAT3, inhibiting its phosphorylation at tyrosine 705, preventing dimerization and nuclear translocation, which leads to the downregulation of genes involved in cell cycle progression and anti-apoptosis . This STAT3 inhibition underpins its potent anti-proliferative and pro-apoptotic effects in various human cancer cell lines, including prostate, oral, and colon cancers . Furthermore, reactive oxygen species (ROS) generation has been identified as a component of HCA's anti-cancer mechanism . Beyond oncology research, HCA has shown promise in other therapeutic areas. It ameliorates psoriasiform inflammation in mouse models by targeting PKM2-STAT3 signaling, suppressing T-cell activation and keratinocyte hyperproliferation . Recent studies also indicate a protective role in models of oxidative damage; HCA preconditioning alleviated ischemia/reperfusion-induced microvascular dysfunction and cardiac damage in rats by upregulating cytosolic BAG3 and the Nrf2/HO-1 signaling pathway . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(E)-3-(2-hydroxyphenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-7,11H/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDNZCQPDVTDET-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601295133
Record name (2E)-3-(2-Hydroxyphenyl)-2-propenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601295133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (E)-3-(2-Hydroxyphenyl)-2-propenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031725
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

60125-23-7, 3541-42-2
Record name (2E)-3-(2-Hydroxyphenyl)-2-propenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60125-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinnamaldehyde, o-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003541422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-3-(2-Hydroxyphenyl)-2-propenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601295133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxycinnamaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (E)-3-(2-Hydroxyphenyl)-2-propenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031725
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

131 - 132 °C
Record name (E)-3-(2-Hydroxyphenyl)-2-propenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031725
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-Hydroxycinnamaldehyde: Natural Sources, Quantification, and Cellular Signaling Pathways

Introduction

This compound (HCA), a naturally occurring phenolic compound, has garnered significant attention in the scientific community for its diverse biological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects. While predominantly known as a constituent of cinnamon (Cinnamomum cassia), the exploration of alternative botanical sources is a growing area of interest for natural product researchers and drug development professionals. This technical guide provides a comprehensive overview of the known and potential natural sources of this compound beyond cinnamon, detailed experimental protocols for its extraction and quantification, and an in-depth look at its modulation of key cellular signaling pathways.

Natural Sources of this compound

While Cinnamomum cassia remains the most well-documented source of this compound[1], literature suggests its presence in other species, particularly within the Lauraceae family. One such reported source is Cryptocarya amygdalina. Furthermore, hydroxycinnamaldehydes, as a class of compounds, are recognized as minor components of lignins in various plants. Their presence can be more pronounced in plants with genetic modifications affecting the lignin biosynthesis pathway, specifically those deficient in cinnamyl alcohol dehydrogenase (CAD).

Quantitative Data on this compound

Quantitative data for this compound in plant sources other than cinnamon is not extensively reported in publicly available literature. The following table provides a summary of known and potential sources. Researchers are encouraged to use the provided analytical methods to quantify HCA in these and other related species.

Plant Species/FamilyPlant PartCompound ClassReported PresenceQuantitative Data (mg/g dry weight)Citation
Cinnamomum cassiaStem BarkPhenylpropanoidYesWidely variable, can be a major component[2][3]
Cryptocarya amygdalinaNot SpecifiedPhenylpropanoidYesNot specified in available literature
Lauraceae FamilyVariousPhenylpropanoidPotentialNot widely reported[4][5]
CAD-deficient PlantsLignified TissuesLignin MonomerPotentialDependent on species and mutation

Experimental Protocols

I. Extraction and Quantification of this compound from Plant Material

This protocol provides a general framework for the extraction and quantification of this compound from botanical sources using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

A. Sample Preparation and Extraction

  • Grinding: Dry the plant material (e.g., leaves, bark) at 40°C to a constant weight and grind it into a fine powder (approximately 0.5 mm particle size).

  • Extraction: a. Weigh 1 gram of the powdered plant material into a flask. b. Add 20 mL of 80% methanol. c. Sonicate the mixture for 30 minutes in an ultrasonic bath. d. Centrifuge the mixture at 4000 rpm for 15 minutes. e. Collect the supernatant. f. Repeat the extraction process on the pellet twice more. g. Pool the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Sample Reconstitution: Dissolve the dried extract in a known volume of mobile phase (e.g., 5 mL) and filter through a 0.45 µm syringe filter prior to HPLC analysis.

B. HPLC-DAD Analysis

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and diode array detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-40% B

    • 20-25 min: 40-70% B

    • 25-30 min: 70-10% B

    • 30-35 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: Monitor at the maximum absorbance wavelength for this compound (approximately 320 nm).

  • Quantification: Prepare a calibration curve using a certified standard of this compound at various concentrations. The concentration in the plant extract can be determined by comparing the peak area of the analyte with the calibration curve.

II. Analysis of STAT3 Phosphorylation by Western Blot

This protocol details the procedure for assessing the inhibitory effect of this compound on the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) in a cell-based assay.

  • Cell Culture and Treatment: a. Plate cells (e.g., DU145 prostate cancer cells) in a 6-well plate and grow to 70-80% confluency. b. Treat the cells with varying concentrations of this compound for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: a. Wash the cells with ice-cold phosphate-buffered saline (PBS). b. Add 100 µL of RIPA lysis buffer containing protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes. e. Centrifuge at 14,000 rpm for 20 minutes at 4°C. f. Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: a. Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes. b. Load the samples onto a polyacrylamide gel (e.g., 10%). c. Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

  • Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize the results, the membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control like GAPDH or β-actin.

III. Nrf2 Nuclear Translocation Assay by Immunofluorescence

This protocol describes how to visualize the activation of the Nrf2 pathway by observing its translocation to the nucleus following treatment with this compound.

  • Cell Culture and Treatment: a. Seed cells (e.g., H9c2 cardiomyocytes) on glass coverslips in a 24-well plate. b. Treat the cells with this compound for the desired time.

  • Cell Fixation and Permeabilization: a. Wash the cells with PBS. b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash three times with PBS. d. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining: a. Wash three times with PBS. b. Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes. c. Incubate with a primary antibody against Nrf2 overnight at 4°C. d. Wash three times with PBST. e. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature in the dark.

  • Nuclear Staining and Mounting: a. Wash three times with PBST. b. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. c. Wash with PBS. d. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Nrf2 translocation is confirmed by the co-localization of the Nrf2 signal (green) with the nuclear signal (blue).

Signaling Pathway Diagrams

Inhibition of STAT3 Signaling by this compound

This compound has been shown to directly bind to STAT3, inhibiting its phosphorylation at Tyr705. This prevents the dimerization and subsequent nuclear translocation of STAT3, leading to the downregulation of its target genes involved in cell proliferation and survival.

STAT3_Inhibition_by_HCA HCA This compound STAT3 STAT3 HCA->STAT3 Binds to & Inhibits Phosphorylation pSTAT3 p-STAT3 (Tyr705) STAT3_dimer STAT3 Dimer STAT3_nuc Nuclear STAT3 Dimer proliferation Cell Proliferation & Survival STAT3->pSTAT3 pSTAT3->STAT3_dimer STAT3_dimer->STAT3_nuc nucleus Nucleus target_genes Target Genes (e.g., Cyclin D1, Bcl-2, Survivin) STAT3_nuc->target_genes Promotes Transcription target_genes->proliferation Nrf2_Activation_by_HCA cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HCA This compound Keap1 Keap1 HCA->Keap1 Inhibits Nrf2_cyto Nrf2 (cytosolic) Keap1->Nrf2_cyto Sequesters & Promotes Degradation Nrf2_nuc Nrf2 (nuclear) Nrf2_cyto->Nrf2_nuc Nuclear Translocation nucleus Nucleus ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to antioxidant_genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->antioxidant_genes Promotes Transcription oxidative_stress Oxidative Stress Reduction antioxidant_genes->oxidative_stress

References

A Comprehensive Technical Guide to 2-Hydroxycinnamaldehyde: Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxycinnamaldehyde (HCA), a naturally occurring phenylpropanoid found in the stem bark of Cinnamomum cassia, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1][2][3] As a derivative of cinnamaldehyde, HCA exhibits promising anti-tumor, anti-inflammatory, and antioxidant properties.[1][2] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visual exploration of its engagement with key cellular signaling pathways, offering a critical resource for researchers in drug discovery and development.

Physicochemical Properties

The physicochemical characteristics of this compound are fundamental to its pharmacokinetic and pharmacodynamic profile. These properties influence its absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with biological targets. A summary of these properties is presented below.

Table 1: Physicochemical Data for this compound
PropertyValueSource(s)
IUPAC Name (2E)-3-(2-hydroxyphenyl)prop-2-enalPubChem
Synonyms o-Hydroxycinnamaldehyde, 3-(2-Hydroxyphenyl)-2-propenalBOC Sciences, TCI America
CAS Number 3541-42-2TCI America
Molecular Formula C₉H₈O₂PubChem
Molecular Weight 148.16 g/mol PubChem
Appearance Light yellow to orange powder/crystalTCI America, Benchchem
Melting Point 126 °CChemicalBook, TCI America
Boiling Point 311.3 ± 17.0 °C (Predicted)ChemicalBook
Density 1.174 ± 0.06 g/cm³ (Predicted)ChemicalBook
Solubility Slightly soluble in Chloroform (heated) and Methanol (heated)ChemicalBook
pKa (Predicted) 8.99 ± 0.35ChemicalBook
LogP (Predicted) 1.674ChemicalBook

Core Biological Activities and Signaling Pathways

This compound exerts its biological effects by modulating several critical intracellular signaling pathways. Its anti-cancer and anti-inflammatory activities are primarily attributed to its ability to inhibit STAT3 and Wnt/β-catenin signaling, and to activate the Nrf2/HO-1 antioxidant response pathway.

STAT3 Signaling Pathway Inhibition

HCA has been identified as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively active in many cancers. HCA directly binds to STAT3, which inhibits its phosphorylation at the tyrosine 705 residue. This prevention of phosphorylation subsequently blocks STAT3 dimerization and its translocation into the nucleus, leading to the downregulation of STAT3 target genes responsible for cell cycle progression (e.g., cyclin D1) and survival (e.g., Bcl-2). This cascade of events ultimately induces cell cycle arrest and apoptosis in cancer cells.

STAT3_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus Cytokine Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation (Tyr705) pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation HCA This compound (HCA) HCA->pSTAT3 Inhibits Phosphorylation HCA->STAT3_dimer Inhibits Dimerization HCA->STAT3_dimer_nuc Inhibits Translocation DNA DNA STAT3_dimer_nuc->DNA Binds to Promoter Transcription Gene Transcription (Cyclin D1, Bcl-2) DNA->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Apoptosis Apoptosis

Figure 1: HCA-mediated inhibition of the STAT3 signaling pathway.

Nrf2/HO-1 Signaling Pathway Activation

This compound demonstrates significant antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, HCA promotes the dissociation of Nrf2 from its inhibitor, Keap1, in the cytoplasm. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding leads to the increased expression of protective enzymes such as Heme Oxygenase-1 (HO-1), which play a crucial role in mitigating oxidative damage.

Nrf2_Pathway cluster_cytoplasm cluster_nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Nuclear Translocation HCA This compound (HCA) HCA->Keap1_Nrf2 Promotes Dissociation Stress Oxidative Stress Stress->Keap1_Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Transcription Gene Transcription ARE->Transcription HO1 HO-1 & Other Antioxidant Enzymes Transcription->HO1 Protection Cellular Protection HO1->Protection

Figure 2: Activation of the Nrf2/HO-1 antioxidant pathway by HCA.

Wnt/β-Catenin Signaling Pathway Inhibition

Aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers, particularly colorectal cancer. This compound has been shown to suppress this pathway. In the canonical Wnt pathway, the binding of Wnt ligands to their receptors leads to the stabilization and nuclear accumulation of β-catenin. Nuclear β-catenin then complexes with T-cell factor (TCF) to activate the transcription of target genes like c-myc and cyclin D1, which drive cell proliferation. HCA inhibits this pathway by suppressing the binding of the β-catenin/TCF complex to DNA, thereby downregulating the expression of these oncogenic target genes and inhibiting tumor growth.

Wnt_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex Destruction Complex (APC, Axin, GSK3β) Frizzled->DestructionComplex Inhibits BetaCatenin_p Phosphorylated β-Catenin BetaCatenin β-Catenin BetaCatenin->BetaCatenin_p Phosphorylation BetaCatenin_nuc β-Catenin BetaCatenin->BetaCatenin_nuc Nuclear Accumulation Proteasome Proteasomal Degradation BetaCatenin_p->Proteasome Degradation BetaCatenin_TCF β-Catenin/TCF Complex BetaCatenin_nuc->BetaCatenin_TCF TCF TCF TCF->BetaCatenin_TCF DNA DNA BetaCatenin_TCF->DNA Binds to Promoter Transcription Gene Transcription (c-myc, Cyclin D1) DNA->Transcription Proliferation Cell Proliferation Transcription->Proliferation HCA This compound (HCA) HCA->BetaCatenin_TCF Inhibits DNA Binding

Figure 3: Inhibition of the Wnt/β-Catenin signaling pathway by HCA.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of physicochemical data and the investigation of biological activity.

Synthesis of this compound

A common laboratory synthesis of this compound involves a condensation reaction between 2-hydroxybenzaldehyde and vinyl acetate.

Workflow:

Synthesis_Workflow Reactants 2-Hydroxybenzaldehyde + Vinyl Acetate + K₂CO₃ in CH₃CN Reflux Reflux (48 hours) Reactants->Reflux Workup Quench with H₂O Extract with EtOAc Reflux->Workup Separation Wash with 10% NaOH (aq) Separate layers Workup->Separation Acidification Acidify aqueous layer with 10% HCl Separation->Acidification Extraction Extract with CH₂Cl₂ Acidification->Extraction Purification Dry (MgSO₄) Concentrate Silica Gel Chromatography Extraction->Purification Product Pure This compound Purification->Product

Figure 4: General workflow for the synthesis of this compound.

Detailed Protocol:

  • Reaction Setup: To a stirred suspension of potassium carbonate (K₂CO₃) in acetonitrile (CH₃CN), add a solution of 2-hydroxybenzaldehyde and vinyl acetate in acetonitrile.

  • Reflux: Heat the reaction mixture to reflux and maintain for approximately 48 hours.

  • Workup: After cooling, pour the reaction mixture into cold water and dilute with ethyl acetate (EtOAc).

  • Extraction & Separation: Transfer the mixture to a separatory funnel. Wash the organic layer with a 10% sodium hydroxide (NaOH) solution. Separate the aqueous layer.

  • Acidification: Acidify the separated aqueous layer with a 10% hydrochloric acid (HCl) solution.

  • Final Extraction: Extract the acidified aqueous layer with dichloromethane (CH₂Cl₂).

  • Purification: Dry the resulting organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield pure this compound.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity. The capillary method using a melting point apparatus is a standard procedure.

Detailed Protocol:

  • Sample Preparation: Finely powder a small amount of dry this compound.

  • Capillary Loading: Dip the open end of a capillary tube into the powder and gently tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.

  • Measurement: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Heating: Heat the block rapidly to about 15-20 °C below the expected melting point (approx. 126 °C), then reduce the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

  • Reporting: The melting point is reported as the range T₁ - T₂. A sharp range (0.5-1.0 °C) indicates high purity.

Determination of Solubility

Solubility provides insights into the polarity and functional groups of a molecule. A systematic approach is used to classify the compound.

Detailed Protocol:

  • Initial Test (Water): Add approximately 25 mg of this compound to 0.75 mL of deionized water in a test tube. Shake vigorously. Observe if the compound dissolves. (HCA is expected to be largely insoluble).

  • Aqueous Base Test (5% NaOH): To a fresh sample, add 0.75 mL of 5% NaOH solution. Shake vigorously. The phenolic hydroxyl group of HCA is acidic and should react with a strong base, making it soluble.

  • Aqueous Acid Test (5% HCl): To a fresh sample, add 0.75 mL of 5% HCl solution. Shake vigorously. As HCA does not contain a basic functional group, it is expected to be insoluble.

  • Organic Solvent Test: Test the solubility in various organic solvents (e.g., methanol, chloroform, DMSO) by adding 25 mg of HCA to 0.75 mL of the solvent and observing dissolution.

Spectral Data

Spectroscopic analysis is indispensable for structural elucidation and confirmation.

Table 2: Spectroscopic Data for this compound
TechniqueData and Interpretation
UV-Visible Spectroscopy Cinnamaldehyde and its derivatives exhibit strong UV absorbance due to the extended π-conjugation system of the aromatic ring, double bond, and carbonyl group. The λmax is typically observed around 280-320 nm.
Infrared (IR) Spectroscopy - O-H stretch: A broad band around 3100-3300 cm⁻¹ indicates the phenolic hydroxyl group. - C=O stretch: A strong, sharp peak around 1650-1680 cm⁻¹ is characteristic of the α,β-unsaturated aldehyde carbonyl group. - C=C stretch: Peaks around 1570-1625 cm⁻¹ correspond to the aromatic and vinylic C=C bonds. - C-H stretch (aromatic/vinylic): Peaks typically appear just above 3000 cm⁻¹.
¹H NMR Spectroscopy - Aldehyde proton (-CHO): A doublet around δ 9.7-9.8 ppm. - Aromatic protons: A complex multiplet pattern between δ 6.8-7.6 ppm. - Vinylic protons (-CH=CH-): Two doublets between δ 6.6-7.8 ppm with a large coupling constant (J ≈ 16 Hz) indicating a trans configuration. - Phenolic proton (-OH): A broad singlet, chemical shift can vary.
¹³C NMR Spectroscopy - Carbonyl carbon (C=O): A signal around δ 194 ppm. - Aromatic & Vinylic carbons: Multiple signals in the range of δ 115-160 ppm. - C-OH bearing carbon: A signal around δ 155-158 ppm.

Conclusion

This compound is a multifaceted natural product with well-defined physicochemical properties and significant biological activities. Its ability to modulate key signaling pathways like STAT3, Nrf2/HO-1, and Wnt/β-catenin makes it a compelling candidate for further investigation in the development of novel therapeutics for cancer and inflammatory diseases. This guide provides a foundational repository of technical information to support and facilitate ongoing and future research endeavors in this promising area.

References

2-Hydroxycinnamaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 3541-42-2

Chemical Structure:

  • IUPAC Name: (E)-3-(2-hydroxyphenyl)prop-2-enal[1]

  • Molecular Formula: C₉H₈O₂[2][3]

  • Molecular Weight: 148.16 g/mol [1][2]

  • SMILES: C1=CC=C(C(=C1)C=CC=O)O

  • InChI Key: BSDNZCQPDVTDET-HWKANZROSA-N

Core Chemical and Physical Properties

PropertyValueSource
CAS Number 3541-42-2
Molecular Formula C₉H₈O₂
Molecular Weight 148.16
Purity >98.0% (HPLC)
Appearance Light yellow to Yellow to Orange powder to crystal
Melting Point 126 °C
Boiling Point 311.3°C at 760 mmHg
Density 1.174 g/cm³
Synonyms 3-(2-Hydroxyphenyl)-2-propenal, o-hydroxycinnamaldehyde

Biological Activity and Therapeutic Potential

2-Hydroxycinnamaldehyde (HCA) is a phenylpropanoid naturally found in the bark of Cinnamomum cassia. It has garnered significant attention in the scientific community for its potent anti-tumor and anti-inflammatory properties. Research has demonstrated that HCA exerts its biological effects through the modulation of key cellular signaling pathways, making it a promising candidate for drug development, particularly in oncology.

Inhibition of STAT3 Signaling Pathway

A primary mechanism of action for this compound is the direct inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively active in many human cancers. HCA has been shown to directly bind to STAT3, which inhibits its phosphorylation at the tyrosine 705 residue. This prevention of phosphorylation subsequently blocks STAT3 dimerization and its translocation to the nucleus, leading to the downregulation of STAT3 target genes that are crucial for cell cycle progression and the prevention of apoptosis. The inhibitory effect of HCA on STAT3 is also associated with an increase in reactive oxygen species (ROS).

STAT3_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 IL6R IL-6R IL-6->IL6R STAT3 STAT3 IL6R->STAT3 Phosphorylation pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation HCA 2-Hydroxy- cinnamaldehyde HCA->pSTAT3 Inhibits Phosphorylation HCA->STAT3_dimer Inhibits Dimerization Target_Genes Target Genes (e.g., c-myc, Cyclin D1) DNA->Target_Genes Transcription

Inhibition of the STAT3 signaling pathway by this compound.
Suppression of Wnt/β-catenin Signaling

This compound has also been identified as an inhibitor of the Wnt/β-catenin signaling pathway, another critical pathway often dysregulated in cancers, particularly colorectal cancer. HCA has been shown to suppress the transcriptional activity of β-catenin/T-cell factor (TCF) complexes. This leads to the downregulation of Wnt target genes such as c-myc and cyclin D1, which are involved in cell proliferation.

Wnt_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus destruction_complex Destruction Complex beta_catenin β-catenin destruction_complex->beta_catenin Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Nuclear Translocation HCA 2-Hydroxy- cinnamaldehyde beta_catenin_TCF β-catenin/TCF Complex HCA->beta_catenin_TCF Inhibits Complex Formation beta_catenin_nuc->beta_catenin_TCF TCF TCF TCF->beta_catenin_TCF Wnt_genes Wnt Target Genes (e.g., c-myc, Cyclin D1) beta_catenin_TCF->Wnt_genes Transcription

Suppression of the Wnt/β-catenin signaling pathway by this compound.

Experimental Protocols

Synthesis of this compound

A three-step semi-synthetic approach from cinnamaldehyde isolated from cinnamon bark oil has been described.

Synthesis_Workflow Cinnamaldehyde Cinnamaldehyde Nitration Nitration (Nitric acid, Acetic acid anhydride, 0-5 °C) Cinnamaldehyde->Nitration Nitrocinnamaldehyde 2-Nitrocinnamaldehyde Nitration->Nitrocinnamaldehyde Reduction Reduction (NH4Cl-Fe, Methanol-water) Nitrocinnamaldehyde->Reduction Aminocinnamaldehyde 2-Aminocinnamaldehyde Reduction->Aminocinnamaldehyde Diazotization Diazotization-Hydrolysis (NaNO2-HCl, 5 °C) Aminocinnamaldehyde->Diazotization HCA This compound Diazotization->HCA

Synthetic workflow for this compound from Cinnamaldehyde.

1. Nitration of Cinnamaldehyde:

  • Cinnamaldehyde is reacted with a mixture of nitric acid and acetic acid anhydride.

  • The reaction is maintained at a temperature of 0-5 °C.

  • The product of this step is 2-nitrocinnamaldehyde.

2. Reduction of 2-Nitrocinnamaldehyde:

  • The 2-nitrocinnamaldehyde is reduced in a mild condition by refluxing with ammonium chloride (NH₄Cl) and iron (Fe) in a methanol-water solution.

  • This reaction yields 2-aminocinnamaldehyde.

3. Diazotization and Hydrolysis of 2-Aminocinnamaldehyde:

  • The final step involves the diazotization of 2-aminocinnamaldehyde using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 5 °C, followed by hydrolysis.

  • This produces the final product, this compound.

In Vitro Anti-proliferative and Apoptosis Assays

Cell Culture:

  • Human cancer cell lines (e.g., DU145 prostate cancer, HCT116 colon cancer, SCC-15 and HEp-2 oral cancer cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

Cell Viability Assay (MTT Assay):

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for 24-48 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis:

  • Treat cells with this compound for the desired time.

  • Harvest the cells, wash with PBS, and fix in 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in a solution containing propidium iodide and RNase A.

  • Analyze the DNA content by flow cytometry to determine the cell cycle distribution.

Western Blot Analysis:

  • Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against target proteins (e.g., STAT3, p-STAT3, β-catenin, c-myc, Cyclin D1, PARP, Caspase-3) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

In Vivo Tumor Xenograft Studies

Animal Model:

  • Athymic nude mice or other suitable rodent models are used.

  • Human cancer cells (e.g., HCT116, DU145) are subcutaneously injected into the flank of the mice.

Treatment Protocol:

  • Once tumors reach a palpable size, randomly assign mice to treatment and control groups.

  • Administer this compound (e.g., 10 or 20 mg/kg body weight) or vehicle control via intraperitoneal or oral administration, typically three to five times a week for several weeks.

  • Monitor tumor size using calipers and body weight regularly.

Endpoint Analysis:

  • At the end of the study, euthanize the mice and excise the tumors.

  • Tumor weight and volume are measured.

  • Tumor tissues can be used for further analysis, such as immunohistochemistry or Western blotting, to assess the in vivo effects on target signaling pathways.

Quantitative Data Summary

In Vitro Efficacy of this compound
Cell LineAssayConcentrationEffectReference
SCC-15Cell Cycle Analysis30 µMIncrease in G₂/M phase from 27.97% to 40.88%
SCC-15Apoptosis30 µMIncrease in sub-G₁ phase from 5.41% to 21.97%
HEp-2ApoptosisNot specifiedIncrease in sub-G₁ phase from 3.64% to 22.32%
HCT-116STAT3 Reporter AssayDose-dependentInhibition of STAT3 transcription activity
Glioblastoma CellsCell Growth5 µM (with 250 µM temozolomide)Significant reduction in cellular growth
In Vivo Efficacy of this compound
Animal ModelCell LineDosageRouteOutcomeReference
Athymic nude miceHCT11610 or 20 mg/kgIntraperitonealSignificant suppression of tumor growth
Nude miceDU14550 mg/kgOral48.4% decrease in tumor volume; 49.5% decrease in tumor weight
Rat oral tumor modelRK3E-ras-Fluc50 mg/kgDirect injectionSignificant inhibition of tumor mass growth
Mouse orthotopic xenograftGlioblastoma50 mg/kg (with 30 mg/kg temozolomide)Not specifiedPrevention of tumor growth

References

The Biosynthesis of 2-Hydroxycinnamaldehyde in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Phenylpropanoid Branch Pathway Leading to a Key Aromatic Aldehyde

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of 2-hydroxycinnamaldehyde in plants, a significant aromatic aldehyde derived from the phenylpropanoid pathway. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the enzymatic steps, regulatory mechanisms, and experimental methodologies pertinent to the study of this compound. The biosynthesis of this compound is intricately linked to the production of coumarins, a class of secondary metabolites with diverse pharmacological activities. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing the production of valuable plant-derived compounds. This guide includes a review of the key enzymes, such as cinnamate 2-hydroxylase, and the signaling pathways involving jasmonates and UV-B light that regulate its formation. Detailed experimental protocols and structured data presentations are provided to facilitate further research in this area.

Introduction

This compound is a naturally occurring aromatic aldehyde found in various plant species. As a derivative of the phenylpropanoid pathway, it serves as a precursor to a variety of secondary metabolites, most notably coumarins.[1] The phenylpropanoid pathway is a major route for the synthesis of a wide array of plant natural products, which play crucial roles in plant development, defense against pathogens and herbivores, and adaptation to environmental stresses.[2][3][4] The structural diversity of these compounds has also made them a rich source for the discovery of new therapeutic agents.

This guide focuses on the specific branch of the phenylpropanoid pathway leading to the formation of this compound. A thorough understanding of this biosynthetic route, from the precursor L-phenylalanine to the final aldehyde product, is essential for researchers aiming to manipulate this pathway for enhanced production of desired compounds or to discover novel bioactive molecules. We will delve into the core enzymatic reactions, the regulatory networks that control the metabolic flux, and the established experimental techniques for studying this pathway.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the central phenylpropanoid pathway, which converts L-phenylalanine into trans-cinnamic acid. This is followed by a key hydroxylation step at the ortho-position of the aromatic ring, a reaction that diverges from the more common para-hydroxylation.

The General Phenylpropanoid Pathway: The Entry Point

The formation of this compound is rooted in the general phenylpropanoid pathway, which commences with the deamination of L-phenylalanine.

  • L-Phenylalanine to trans-Cinnamic Acid: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. This is a critical regulatory point in the phenylpropanoid pathway.[1]

  • trans-Cinnamic Acid as a Branch Point: trans-Cinnamic acid serves as a crucial branch-point intermediate. It can be directed towards various branches of the phenylpropanoid pathway, including the biosynthesis of lignin, flavonoids, and, pertinent to this guide, coumarins and this compound.

The Key Ortho-Hydroxylation Step

The defining step in the biosynthesis of this compound is the hydroxylation of trans-cinnamic acid at the C2 position of the phenyl ring.

  • trans-Cinnamic Acid to 2-Coumaric Acid (o-Coumaric Acid): This reaction is catalyzed by Cinnamate 2-Hydroxylase (C2H) , a cytochrome P450-dependent monooxygenase. This enzyme facilitates the introduction of a hydroxyl group at the ortho-position of the cinnamic acid ring, yielding 2-coumaric acid. This step is a key distinguishing feature from the more extensively studied Cinnamate 4-Hydroxylase (C4H), which hydroxylates cinnamic acid at the para-position to produce p-coumaric acid.

Formation of the Aldehyde

The final steps involve the reduction of the carboxylic acid group of an activated intermediate to an aldehyde.

  • Activation of 2-Coumaric Acid: It is proposed that 2-coumaric acid is first activated to its corresponding CoA-thioester, 2-coumaroyl-CoA , by the enzyme 4-Coumarate:CoA Ligase (4CL) . While named for its activity with 4-coumarate, many 4CL isoforms exhibit broader substrate specificity and can likely act on 2-coumaric acid.

  • Reduction to this compound: The activated 2-coumaroyl-CoA is then reduced to this compound. This two-step reduction is likely catalyzed by a Cinnamoyl-CoA Reductase (CCR) to form the intermediate 2-hydroxycinnamoyl-CoA, followed by the action of a Cinnamyl Alcohol Dehydrogenase (CAD) -like enzyme.

This compound Biosynthesis Phe L-Phenylalanine Cinn trans-Cinnamic Acid Phe->Cinn PAL Coumaric2 2-Coumaric Acid Cinn->Coumaric2 C2H CoumaroylCoA2 2-Coumaroyl-CoA Coumaric2->CoumaroylCoA2 4CL HCA This compound CoumaroylCoA2->HCA CCR / CAD-like

Biosynthesis of this compound.

Regulation of the Biosynthesis Pathway

The biosynthesis of this compound is tightly regulated at multiple levels, from gene transcription to enzyme activity. This regulation is integrated with the broader control of the phenylpropanoid and coumarin biosynthetic pathways and is influenced by both internal developmental cues and external environmental signals.

Transcriptional Regulation

The expression of genes encoding the biosynthetic enzymes is a primary point of control. Several families of transcription factors are known to regulate the phenylpropanoid pathway and are likely involved in controlling the flux towards this compound.

  • MYB Transcription Factors: MYB proteins are a large family of transcription factors in plants that play diverse roles, including the regulation of secondary metabolism. Specific R2R3-MYB transcription factors have been shown to activate or repress the expression of genes in the phenylpropanoid and coumarin pathways.

  • bHLH, AP2, and WRKY Transcription Factors: In addition to MYBs, members of the basic helix-loop-helix (bHLH), APETALA2 (AP2), and WRKY families of transcription factors have been implicated in the regulation of coumarin biosynthesis and, by extension, the pathway leading to this compound.

Signaling Pathways

The production of this compound and related compounds is often induced in response to biotic and abiotic stresses. This induction is mediated by complex signaling networks.

  • Jasmonate Signaling: Jasmonic acid (JA) and its derivatives are key signaling molecules in plant defense responses. Application of methyl jasmonate (MeJA) has been shown to induce the expression of genes in the phenylpropanoid pathway and lead to the accumulation of various secondary metabolites. The JA signaling pathway, often involving the transcription factor MYC2, can upregulate the expression of biosynthetic genes in response to herbivory or pathogen attack.

  • UV-B Signaling: Exposure to UV-B radiation is a significant environmental stress that triggers the production of UV-protective compounds, including flavonoids and coumarins. The UVR8 photoreceptor perceives the UV-B signal, which can lead to the activation of transcription factors that upregulate the expression of phenylpropanoid pathway genes.

Enzyme_Purification_Workflow Start Start: C2H cDNA Cloning Cloning into Expression Vector Start->Cloning Transformation Transformation into Host Cloning->Transformation Expression Induce Protein Expression Transformation->Expression Lysis Cell Lysis Expression->Lysis Microsomes Isolate Microsomal Fraction Lysis->Microsomes Solubilization Solubilize Membrane Proteins Microsomes->Solubilization Purification Affinity Chromatography Solubilization->Purification Verification SDS-PAGE & CO-difference Spectroscopy Purification->Verification End Purified C2H Verification->End

References

Spectroscopic Profile of 2-Hydroxycinnamaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxycinnamaldehyde (also known as o-hydroxycinnamaldehyde), a naturally occurring phenolic compound with significant interest in medicinal chemistry and drug development. This document compiles and analyzes its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a core resource for its identification, characterization, and application in research.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
9.68d7.8H-9 (Aldehyde)
7.74d16.0H-7
7.50-7.45mH-4, H-6
6.95-6.85mH-3, H-5
6.88dd16.0, 7.8H-8
~5.8 (broad s)sOH

Note: The chemical shift of the hydroxyl proton (OH) can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
194.4C-9 (C=O)
157.0C-2
153.1C-7
134.0C-4
131.2C-6
128.7C-8
122.0C-1
120.5C-5
116.5C-3
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400BroadO-H stretch (phenolic)
~3050MediumC-H stretch (aromatic and vinylic)
~2850, ~2750WeakC-H stretch (aldehyde)
~1680StrongC=O stretch (conjugated aldehyde)
~1620StrongC=C stretch (vinylic)
~1580, ~1490Medium-StrongC=C stretch (aromatic ring)
~1250StrongC-O stretch (phenolic)
~970StrongC-H bend (trans-vinylic)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

m/zRelative IntensityAssignment
148High[M]⁺ (Molecular Ion)
147High[M-H]⁺
119Medium[M-CHO]⁺
91Medium[C₇H₇]⁺ (Tropylium ion)
65Low[C₅H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Synthesis of (E)-2-Hydroxycinnamaldehyde

(E)-2-Hydroxycinnamaldehyde can be synthesized via a Claisen-Schmidt condensation reaction between 2-hydroxybenzaldehyde and acetaldehyde in the presence of a base, followed by purification using silica gel chromatography[1].

NMR Spectroscopy

A sample of this compound is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound is typically obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed directly onto the ATR crystal, and firm pressure is applied. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra can be obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source. The sample, dissolved in a volatile solvent, is injected into the GC, where it is vaporized and separated. The separated compound then enters the mass spectrometer, where it is ionized by a 70 eV electron beam. The resulting fragments are analyzed by a mass analyzer, such as a quadrupole.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation and Structure Confirmation Synthesis Synthesis of this compound Purification Purification (Silica Gel Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy (ATR-FTIR) Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS NMR_Data Chemical Shifts, Coupling Constants => Connectivity, Stereochemistry NMR->NMR_Data IR_Data Absorption Frequencies => Functional Groups IR->IR_Data MS_Data m/z Values, Fragmentation Pattern => Molecular Weight, Formula MS->MS_Data Structure_Confirmation Structure Confirmation of This compound NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

References

2-Hydroxycinnamaldehyde: A Comprehensive Technical Guide on its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxycinnamaldehyde (HCA) is a naturally occurring phenylpropanoid found in the bark of Cinnamomum cassia.[1][2][3] This bioactive compound has garnered significant attention within the scientific community for its diverse pharmacological properties, including potent anti-tumor and anti-inflammatory activities.[1][3] This technical guide provides an in-depth overview of the discovery and isolation of this compound, detailed experimental protocols for its procurement, and a comprehensive analysis of its mechanisms of action, with a focus on key signaling pathways. All quantitative data are summarized for comparative analysis, and cellular signaling and experimental workflows are visually represented to facilitate understanding.

Discovery and Isolation

This compound was first identified as a constituent of Cinnamomum cassia, a plant widely used in traditional medicine and as a spice. Its isolation from the stem bark of this plant has been a primary method for obtaining the natural compound.

Experimental Protocol: Isolation from Cinnamomum cassia

This protocol outlines a general procedure for the extraction and isolation of this compound from the bark of Cinnamomum cassia.

Materials:

  • Dried bark of Cinnamomum cassia

  • Methanol

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane-ethyl acetate gradients)

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Extraction:

    • The dried and powdered bark of Cinnamomum cassia is extracted with methanol at room temperature.

    • The methanolic extract is then concentrated under reduced pressure using a rotary evaporator.

  • Solvent Partitioning:

    • The concentrated extract is suspended in water and partitioned successively with hexane and ethyl acetate.

    • The ethyl acetate fraction, which contains this compound, is collected and concentrated.

  • Chromatographic Purification:

    • The crude ethyl acetate extract is subjected to silica gel column chromatography.

    • The column is eluted with a gradient of hexane and ethyl acetate.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing this compound are pooled and concentrated to yield the purified compound.

Chemical Synthesis

In addition to its natural isolation, this compound can be synthesized chemically, which allows for the production of larger quantities and analogues for further investigation. A common synthetic route involves the condensation of 2-hydroxybenzaldehyde with acetaldehyde.

Experimental Protocol: Synthesis from 2-Hydroxybenzaldehyde

This protocol describes a synthetic method for preparing this compound.

Materials:

  • 2-Hydroxybenzaldehyde

  • Acetaldehyde

  • Sodium hydroxide

  • Ethanol

  • Hydrochloric acid

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Condensation Reaction:

    • A solution of 2-hydroxybenzaldehyde in ethanol is treated with an aqueous solution of sodium hydroxide.

    • Acetaldehyde is added dropwise to the cooled reaction mixture with stirring.

    • The reaction is allowed to proceed at a controlled temperature until completion.

  • Workup and Extraction:

    • The reaction mixture is acidified with dilute hydrochloric acid.

    • The product is extracted with dichloromethane.

    • The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification:

    • The solvent is removed under reduced pressure.

    • The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., hexane-ethyl acetate) to afford pure this compound.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its anti-cancer and anti-inflammatory effects being the most extensively studied. These activities are attributed to its ability to modulate multiple signaling pathways crucial for cell proliferation, survival, and inflammation.

Anti-Cancer Activity

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.

The Wnt/β-catenin signaling pathway is frequently dysregulated in human cancers, leading to uncontrolled cell growth. This compound has been shown to suppress this pathway. It inhibits the transcriptional activity of β-catenin/T-cell factor (TCF), leading to the downregulation of Wnt target genes such as c-myc and cyclin D1.

Wnt_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6->Dishevelled GSK3b GSK3β Dishevelled->GSK3b | beta_catenin β-catenin GSK3b->beta_catenin P APC APC APC->beta_catenin Axin Axin Axin->beta_catenin Proteasome Proteasome beta_catenin->Proteasome Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocation HCA This compound HCA->beta_catenin_nuc Inhibits Nuclear Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Genes (c-myc, Cyclin D1) TCF_LEF->Target_Genes Transcription

Caption: Wnt/β-catenin signaling inhibition by this compound.

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell survival and proliferation. This compound has been identified as a direct inhibitor of STAT3. It binds to STAT3, inhibiting its phosphorylation, dimerization, and nuclear translocation, which in turn downregulates the expression of STAT3 target genes.

STAT3_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_P p-STAT3 STAT3->STAT3_P STAT3_dimer p-STAT3 Dimer STAT3_P->STAT3_dimer Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation HCA This compound HCA->STAT3_P Inhibits Phosphorylation HCA->STAT3_dimer Inhibits Dimerization HCA->STAT3_dimer_nuc Inhibits Translocation Target_Genes Target Genes (Bcl-2, Cyclin D1) STAT3_dimer_nuc->Target_Genes Transcription Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Nuclear Translocation HCA This compound HCA->Nrf2 Promotes Dissociation Oxidative_Stress Oxidative Stress Oxidative_Stress->Nrf2 Promotes Dissociation ARE ARE Nrf2_nuc->ARE Binds HO1 HO-1 ARE->HO1 Transcription Western_Blot_Workflow start Start: Cell Culture and Treatment (with this compound) cell_lysis Cell Lysis start->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to Membrane (PVDF or Nitrocellulose) sds_page->transfer blocking Blocking (e.g., 5% non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-β-catenin, anti-STAT3) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis and Quantification detection->analysis

References

A Technical Guide to the Solubility of 2-Hydroxycinnamaldehyde for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Hydroxycinnamaldehyde (HCA), also known as o-coumaraldehyde, is an aromatic aldehyde with the chemical formula C₉H₈O₂. As a derivative of cinnamaldehyde, it is investigated for a wide range of biological activities, making it a compound of significant interest in medicinal chemistry and drug development. Understanding its solubility in various organic solvents is a critical first step for any application, including reaction chemistry, formulation, purification, and in vitro/in vivo screening. Low solubility can lead to challenges in bioavailability, unpredictable results in biological assays, and difficulties in handling and formulation.[1][2]

This technical guide provides an overview of the known solubility characteristics of this compound, a detailed experimental protocol for its quantitative determination, and visualizations of both the experimental workflow and a key biological pathway it modulates.

Solubility Profile of this compound

A comprehensive set of quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure—which includes a polar phenolic hydroxyl group and a moderately polar α,β-unsaturated aldehyde, attached to an aromatic ring—its solubility behavior can be inferred. The principle of "like dissolves like" suggests that HCA will exhibit greater solubility in polar organic solvents capable of hydrogen bonding and dipole-dipole interactions.[3]

The following table summarizes the available qualitative solubility data. Researchers are encouraged to determine quantitative solubility for their specific applications and conditions.

Solvent ClassSolvent NameChemical FormulaSolubilityReference
Polar Protic MethanolCH₃OHSlightly Soluble (Heated)[4]
Nonpolar ChloroformCHCl₃Slightly Soluble (Heated)[4]

Note: The term "Slightly Soluble" is qualitative. For precise applications, quantitative determination is necessary.

Experimental Protocol: Equilibrium Solubility Determination

The most widely accepted method for determining the equilibrium solubility of a solid compound is the isothermal shake-flask method . This technique measures the thermodynamic solubility, which is the concentration of a solute in a saturated solution at a specific temperature and pressure when the system is at equilibrium.

Materials
  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (±0.1 mg accuracy)

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringes

  • Chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is essential to ensure saturation.

    • Add a known volume (e.g., 5 mL) of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration to ensure equilibrium is reached. This period can range from 24 to 72 hours, depending on the compound and solvent system.

  • Phase Separation:

    • Once equilibrium is achieved, remove the vials from the shaker and allow them to stand briefly to let the excess solid settle.

    • To effectively separate the saturated solution from the undissolved solid, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

  • Quantification of Solute:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectroscopy method.

    • A calibration curve must be prepared using standard solutions of HCA of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Report the solubility in standard units such as mg/mL, g/L, or molarity (mol/L), clearly stating the solvent and the temperature at which the measurement was performed.

Visualized Experimental Workflow

The following diagram illustrates the logical steps of the shake-flask method for determining equilibrium solubility.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add Excess HCA to Solvent in Vial B Seal Vial Tightly A->B Prevent Evaporation C Agitate at Constant Temp (24-72 hours) B->C D Centrifuge Sample C->D E Filter Supernatant (0.22 µm filter) D->E Remove Particulates F Dilute Saturated Solution E->F G Analyze via HPLC / UV-Vis F->G H Calculate Solubility (e.g., mg/mL) G->H

Workflow for Equilibrium Solubility Determination.

Biological Activity: Inhibition of STAT3 Signaling

This compound is not only a chemical entity but also a potent modulator of critical cellular pathways implicated in cancer. One of its well-documented mechanisms of action is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutively active STAT3 is a key driver in many human cancers. HCA has been shown to directly bind to STAT3, inhibiting its activation and subsequent downstream signaling, which leads to reduced cell proliferation and the induction of apoptosis.

The diagram below outlines the inhibitory action of HCA on the STAT3 pathway.

G cluster_main STAT3 Signaling Pathway STAT3_inactive Inactive STAT3 (Monomer) STAT3_p Phosphorylated STAT3 (p-STAT3) STAT3_inactive->STAT3_p Phosphorylation (Tyr705) STAT3_dimer STAT3 Dimer STAT3_p->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Nuclear Translocation Target_Genes Target Gene Expression (e.g., Cyclin D1, Survivin) Nucleus->Target_Genes Transcription Proliferation Cell Proliferation & Survival Target_Genes->Proliferation HCA This compound (HCA) HCA->STAT3_inactive Direct Binding HCA->STAT3_p Inhibits

HCA Inhibition of the STAT3 Signaling Pathway.

References

Thermal Stability and Degradation Profile of 2-Hydroxycinnamaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal stability and degradation profile of 2-Hydroxycinnamaldehyde is not extensively available in peer-reviewed literature. This guide provides a comprehensive overview based on studies of structurally similar compounds, including cinnamaldehyde, p-coumaraldehyde, and coniferaldehyde, to infer the likely thermal behavior of this compound. The experimental protocols and potential degradation pathways described herein are based on established analytical techniques for analogous molecules.

Introduction

This compound, a naturally occurring phenolic aldehyde found in the bark of Cinnamomum cassia, has garnered significant interest in the pharmaceutical and nutraceutical industries for its diverse biological activities. As with any bioactive compound under development, a thorough understanding of its chemical stability, particularly in response to thermal stress, is critical for defining storage conditions, processing parameters, and shelf-life. This technical guide consolidates information on the analytical approaches to assess thermal stability and provides an inferred degradation profile for this compound based on the behavior of its structural analogs.

Predicted Thermal Stability and Degradation Onset

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not publicly available, information on related compounds can provide an estimate of its thermal stability. The melting point of this compound is reported to be between 131-132°C[1]. Significant thermal decomposition is likely to occur at temperatures well above its melting point. Studies on other hydroxycinnamaldehydes, such as p-coumaraldehyde and coniferaldehyde, show decomposition occurring in the temperature range of 773 K (500°C) to 1123 K (850°C) under pyrolysis conditions[2][3]. It is plausible that this compound would exhibit thermal decomposition within a similar range.

Inferred Degradation Profile of Structurally Related Compounds

Studies on the pyrolysis of cinnamaldehyde, p-coumaraldehyde (4-hydroxycinnamaldehyde), and coniferaldehyde (4-hydroxy-3-methoxycinnamaldehyde) have identified key degradation pathways that are likely relevant to this compound[2][3].

Key Degradation Pathways for Hydroxycinnamaldehydes:

  • Decarbonylation: A primary decomposition pathway for cinnamaldehyde and p-coumaraldehyde is the concerted decarbonylation reaction, leading to the formation of styrene and its derivatives, along with carbon monoxide. This reaction can occur in the condensed phase.

  • Radical Chain Mechanisms: For hydroxycinnamaldehydes with methoxy groups, such as coniferaldehyde, the homolysis of the O–CH3 bond can initiate a radical chain mechanism at elevated temperatures (above 773 K). H-atom abstraction from the aldehyde group is also a significant consumption pathway at high temperatures.

  • Isomerization: In the pyrolysis of trans-cinnamaldehyde, cis-cinnamaldehyde has been identified as a major product, indicating that isomerization can occur at high temperatures.

Given its structure, the thermal degradation of this compound is likely to proceed through a combination of decarbonylation and potentially radical-based mechanisms at higher temperatures. The presence of the hydroxyl group on the aromatic ring will influence the bond dissociation energies and may affect the preferred degradation pathways compared to unsubstituted cinnamaldehyde.

Quantitative Data for Analogous Compounds

The following table summarizes the pyrolysis conditions and major products observed for cinnamaldehyde and its hydroxy-derivatives. This data serves as a reference for predicting the behavior of this compound.

CompoundPyrolysis Temperature Range (K)Major Decomposition ProductsPrimary Decomposition PathwayReference
Cinnamaldehyde773–1123Styrene, Carbon Monoxide, cis-CinnamaldehydeConcerted Decarbonylation
p-Coumaraldehyde873–11234-Vinylphenol, Carbon MonoxideConcerted Decarbonylation
Coniferaldehyde773–10234-Vinylguaiacol, MethaneRadical Chain Mechanism (O-CH3 homolysis)

Experimental Protocols for Thermal Stability Assessment

A comprehensive evaluation of the thermal stability and degradation profile of this compound would involve a suite of analytical techniques. The following methodologies are standard in the field for such assessments.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a primary technique for determining the thermal stability and decomposition temperatures of a compound.

  • Objective: To determine the onset temperature of decomposition and the percentage of weight loss at different temperatures.

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA pan (e.g., platinum or alumina).

  • Instrumentation: A thermogravimetric analyzer.

  • Typical Experimental Parameters:

    • Temperature Range: Ambient to 1000°C.

    • Heating Rate: A linear heating rate, commonly 10°C/min.

    • Atmosphere: An inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Data Analysis: The resulting TGA curve plots mass percentage versus temperature. The derivative of this curve (DTG curve) shows the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to detect thermal transitions such as melting, crystallization, and decomposition.

  • Objective: To determine the melting point and enthalpy of fusion, as well as to identify any exothermic or endothermic events associated with decomposition.

  • Sample Preparation: A small amount of sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.

  • Instrumentation: A differential scanning calorimeter.

  • Typical Experimental Parameters:

    • Temperature Range: Typically from ambient to a temperature beyond the expected decomposition, e.g., 400°C.

    • Heating Rate: A controlled linear heating rate, such as 10°C/min.

    • Atmosphere: An inert nitrogen atmosphere.

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. An endothermic peak corresponds to melting, while exothermic peaks can indicate decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To identify the degradation products, Py-GC-MS is the method of choice. This technique involves the thermal decomposition of the sample in a controlled environment, followed by the separation and identification of the volatile products.

  • Objective: To identify the chemical structures of the volatile products formed during thermal degradation.

  • Sample Preparation: A microgram-level quantity of the sample is placed in a pyrolysis sample cup.

  • Instrumentation: A micropyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS) system. Studies on related compounds have utilized online GCxGC-FID/TOF-MS for comprehensive analysis.

  • Typical Experimental Parameters:

    • Pyrolysis Temperatures: A range of temperatures, for instance, from 500°C to 900°C, to observe the evolution of different products.

    • GC Separation: A capillary column suitable for separating aromatic and volatile organic compounds. A temperature-programmed oven is used to achieve good resolution.

    • MS Detection: Electron ionization (EI) mass spectrometry to generate fragmentation patterns for compound identification by comparison with spectral libraries (e.g., NIST).

  • Data Analysis: The total ion chromatogram (TIC) from the GC-MS analysis will show peaks corresponding to the different degradation products. The mass spectrum of each peak is used to identify the compound.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the comprehensive analysis of the thermal stability and degradation profile of a compound like this compound.

G Experimental Workflow for Thermal Stability Analysis cluster_0 Thermal Analysis cluster_1 Degradation Product Identification cluster_2 Data Interpretation TGA Thermogravimetric Analysis (TGA) Determine decomposition temperatures Data Combine TGA/DSC and Py-GC-MS Data TGA->Data DSC Differential Scanning Calorimetry (DSC) Identify melting and decomposition events DSC->Data PyGCMS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Identify volatile degradation products PyGCMS->Data Pathway Propose Degradation Pathways Data->Pathway Sample This compound Sample Sample->TGA Sample->DSC Sample->PyGCMS

Caption: Workflow for thermal stability and degradation analysis.

Hypothetical Degradation Pathway

Based on the known degradation mechanisms of cinnamaldehyde and p-coumaraldehyde, a plausible primary thermal degradation pathway for this compound is proposed below. This pathway is hypothetical and requires experimental verification.

G Hypothetical Primary Degradation Pathway of this compound HCA This compound C9H8O2 Heat Δ (Heat) HCA->Heat Products Degradation Products Heat->Products Vinylphenol 2-Vinylphenol C8H8O Products->Vinylphenol Decarbonylation CO Carbon Monoxide CO Products->CO Decarbonylation Radical Radical Intermediates Products->Radical Radical Fission (High Temp) Other Other Products (e.g., char, oligomers) Radical->Other

Caption: Proposed decarbonylation pathway for this compound.

Conclusion

A comprehensive understanding of the thermal stability and degradation profile of this compound is essential for its development as a pharmaceutical or nutraceutical agent. Although direct experimental data is currently lacking, analysis of structurally related compounds provides a strong foundation for predicting its behavior. The primary degradation at elevated temperatures is likely to be initiated by decarbonylation, similar to other hydroxycinnamaldehydes. For a complete stability profile, it is imperative to conduct formal studies using standard thermal analysis techniques such as TGA and DSC, coupled with Py-GC-MS for the definitive identification of degradation products. The experimental protocols and inferred pathways detailed in this guide provide a robust framework for undertaking such an investigation.

References

A Technical Guide to Quantum Chemical Calculations for 2-Hydroxycinnamaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of quantum chemical calculations to elucidate the molecular properties of 2-Hydroxycinnamaldehyde, a compound of significant interest in drug development due to its anti-tumor and anti-inflammatory activities. By leveraging computational methods, we can gain profound insights into its structural, electronic, and spectroscopic characteristics, which are crucial for understanding its biological activity and for the rational design of novel therapeutics.

Introduction

This compound is a naturally occurring phenylpropanoid that has demonstrated promising biological activities, including the inhibition of critical signaling pathways implicated in cancer, such as the Wnt/β-catenin and STAT3 pathways[1][2]. Quantum chemical calculations offer a powerful, non-experimental approach to investigate the fundamental properties of this molecule, providing a theoretical framework to complement and guide experimental studies.

This guide will cover the theoretical and experimental basis for understanding this compound, focusing on Density Functional Theory (DFT) calculations to determine its optimized geometry, vibrational modes, electronic structure, and spectroscopic signatures.

Computational and Experimental Methodologies

Quantum Chemical Calculations

The theoretical calculations detailed herein are predominantly based on Density Functional Theory (DFT), a robust method for predicting molecular properties with a favorable balance of accuracy and computational cost.

Computational Protocol Workflow:

G cluster_input Input cluster_calc DFT Calculation cluster_output Output & Analysis mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Confirms minimum energy nbo_calc NBO Analysis geom_opt->nbo_calc tddft_calc TD-DFT for UV-Vis & NMR geom_opt->tddft_calc opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_spectra Vibrational Spectra (IR & Raman) freq_calc->vib_spectra nbo_analysis NBO Results (Charge, Hybridization) nbo_calc->nbo_analysis electronic_prop Electronic Properties (HOMO-LUMO, MEP) tddft_calc->electronic_prop spec_data Simulated Spectra (UV-Vis, NMR) tddft_calc->spec_data

Figure 1: Workflow for Quantum Chemical Calculations.

A typical computational protocol involves the following steps:

  • Geometry Optimization: The initial structure of this compound is optimized to find its most stable conformation (a minimum on the potential energy surface). A common and reliable method is the B3LYP functional with a 6-311++G(d,p) basis set[3][4][5].

  • Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to simulate the infrared (IR) and Raman spectra.

  • Electronic Structure Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's electronic reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the electron density distribution, atomic charges, and intramolecular interactions, such as hyperconjugation.

  • Spectroscopic Simulation: Time-Dependent DFT (TD-DFT) is employed to simulate the UV-Vis absorption spectrum and predict NMR chemical shifts.

Experimental Protocols

Synthesis of this compound: A common synthetic route involves a three-step process starting from cinnamaldehyde:

  • Nitration: Cinnamaldehyde is nitrated using a mixture of nitric acid and acetic anhydride at low temperatures (0-5 °C).

  • Reduction: The resulting 2-nitrocinnamaldehyde is then reduced to 2-aminocinnamaldehyde, often using iron powder and ammonium chloride in a methanol-water solution under reflux.

  • Diazotization-Hydrolysis: The amino group is converted to a diazonium salt with sodium nitrite and hydrochloric acid at low temperature, which is then hydrolyzed to the final this compound product.

Spectroscopic Analysis:

  • FT-IR Spectroscopy: The FT-IR spectrum is typically recorded in the 4000-400 cm⁻¹ range using a KBr pellet technique. The spectrum reveals characteristic vibrational modes of the functional groups present in the molecule.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded using a spectrometer (e.g., 400 or 500 MHz) with the sample dissolved in a suitable deuterated solvent like CDCl₃ or DMSO-d₆. Chemical shifts are reported in ppm relative to a standard like tetramethylsilane (TMS).

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum is measured using a spectrophotometer, with the sample dissolved in a solvent such as ethanol or methanol. The wavelength of maximum absorption (λ_max) provides information about the electronic transitions within the molecule.

Data Presentation: Calculated and Experimental Parameters

The following tables summarize key quantitative data for cinnamaldehyde, a closely related molecule to this compound, which serves as a valuable reference. The theoretical data is based on DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Structural Parameters (Bond Lengths and Angles)

ParameterCalculated (Å or °)Experimental (X-ray) (Å or °)
Bond Lengths
C=O1.2181.211
C-C (aldehyde)1.4751.472
C=C (vinyl)1.3431.341
C-C (phenyl)1.4781.476
C-C (in ring)1.391 - 1.4051.383 - 1.401
Bond Angles
O=C-C124.3124.1
C-C=C126.8127.2
C=C-C (phenyl)127.5127.8
C-C-C (in ring)118.9 - 120.8118.5 - 120.9

Theoretical data for cinnamaldehyde adapted from DFT studies. Experimental data for a cinnamaldehyde derivative.

Table 2: Vibrational Frequencies (Selected Modes)

Vibrational ModeCalculated (cm⁻¹)Experimental (FT-IR) (cm⁻¹)Assignment
Aromatic C-H stretch3054 - 30063060, 3027Stretching vibrations of C-H bonds in the phenyl ring.
Aldehyde C-H stretch27442818Stretching of the C-H bond in the aldehyde group.
C=O stretch17091667 - 1746Carbonyl group stretching vibration.
C=C stretch (vinyl)16331627Stretching of the vinyl C=C double bond.
C-C stretch1150 - 1250~1200Stretching of single C-C bonds.
C-H bend (out-of-plane)970 - 750~975, 748Bending vibrations of aromatic C-H bonds.

Theoretical data for cinnamaldehyde adapted from DFT studies. Experimental data for cinnamaldehyde.

Table 3: Electronic Properties

PropertyCalculated Value (eV)
HOMO Energy-6.35
LUMO Energy-2.15
HOMO-LUMO Energy Gap (ΔE)4.20

Theoretical data for trans-cinnamaldehyde in the gas phase.

Analysis and Interpretation

Molecular Geometry

The calculated geometric parameters for cinnamaldehyde show good agreement with experimental X-ray diffraction data for related structures, validating the chosen level of theory. The molecule is predicted to be planar, which maximizes the conjugation between the phenyl ring, the vinyl group, and the carbonyl group. This planarity is a key factor in its electronic properties and reactivity.

Vibrational Spectroscopy

The calculated vibrational spectra provide a detailed assignment of the experimental IR and Raman bands. The strong C=O stretching vibration is a characteristic feature. The positions of the aromatic and vinyl C-H stretching and bending modes are also well-reproduced by the calculations. Potential Energy Distribution (PED) analysis can be used to quantify the contribution of individual internal coordinates to each normal mode, providing a more precise assignment.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO is primarily localized on the cinnamoyl moiety, indicating that this is the region most susceptible to electrophilic attack and is the primary electron donor. The LUMO is distributed over the entire conjugated system, suggesting that the molecule can act as an electron acceptor. The HOMO-LUMO energy gap of approximately 4.20 eV for cinnamaldehyde indicates a relatively stable molecule, but one that is still reactive enough to participate in biological interactions. A smaller gap generally correlates with higher chemical reactivity.

Natural Bond Orbital (NBO) Analysis

NBO analysis reveals significant delocalization of electron density from the lone pairs of the oxygen atom to the antibonding orbitals of the adjacent C-C and C=O bonds. This hyperconjugation contributes to the stability of the molecule and influences its reactivity. The calculated natural atomic charges can be used to identify electrophilic and nucleophilic sites within the molecule.

Signaling Pathway Inhibition

Quantum chemical calculations provide a basis for understanding the reactivity and interaction of this compound with biological targets. Its electronic structure and charge distribution are key to its ability to inhibit signaling pathways involved in cancer progression.

STAT3 Signaling Pathway

This compound has been shown to directly bind to STAT3, inhibiting its phosphorylation, dimerization, and subsequent translocation to the nucleus. This prevents the transcription of STAT3 target genes that are involved in cell proliferation and survival.

STAT3_Pathway HCA This compound STAT3 STAT3 HCA->STAT3 Direct Binding pSTAT3 p-STAT3 (Phosphorylation) HCA->pSTAT3 Dimer STAT3 Dimerization HCA->Dimer Nucleus Nuclear Translocation HCA->Nucleus STAT3->pSTAT3 Phosphorylation pSTAT3->Dimer Dimer->Nucleus Transcription Gene Transcription (e.g., Cyclin D1, Bcl-2) Nucleus->Transcription Activation Proliferation Cell Proliferation & Survival Transcription->Proliferation Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex Destruction Complex (APC, Axin, GSK3β) Frizzled->DestructionComplex Inhibition betaCatenin_cyto β-catenin (cytoplasm) DestructionComplex->betaCatenin_cyto Phosphorylation & Degradation betaCatenin_nuc β-catenin (nucleus) betaCatenin_cyto->betaCatenin_nuc Translocation TCF TCF betaCatenin_nuc->TCF Binding TargetGenes Wnt Target Genes (c-myc, Cyclin D1) TCF->TargetGenes Activation TumorGrowth Tumor Growth TargetGenes->TumorGrowth HCA This compound HCA->TCF Inhibits Binding to β-catenin

References

Methodological & Application

Application Notes and Protocols: In Vitro Anti-Cancer Activity of 2-Hydroxycinnamaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro anti-cancer activities of 2-Hydroxycinnamaldehyde (2-HCA), a natural compound derived from cinnamon. The following sections detail its effects on various cancer cell lines, outline key molecular mechanisms, and provide standardized protocols for experimental validation.

Summary of Anti-Cancer Activity

This compound (2-HCA) has demonstrated significant anti-proliferative and pro-apoptotic effects across a range of human cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways critical for cancer cell survival and proliferation.

Data Presentation: In Vitro Efficacy of this compound

The cytotoxic and anti-proliferative effects of 2-HCA have been quantified in numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values and the effects on cell cycle distribution and apoptosis in various cancer cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Exposure Time (h)Citation
Colon CancerSW48018.724[1]
Colon CancerSW62016.524[1]
Prostate CancerDU145Not explicitly stated, but inhibits STAT3 activity dose-dependently24-48[2][3][4]
Oral CancerSCC-15Not explicitly stated, but induces apoptosis at 30 µMNot specified
Oral CancerHEp-2Not explicitly stated, but induces apoptosis at 30 µMNot specified
Head and Neck CancerSGT (p53-wild type)Potent anti-proliferative effects observedNot specified
Head and Neck CancerYD-10B (p53-mutant)Potent anti-proliferative effects observedNot specified

Table 2: Effect of this compound on Cell Cycle Distribution and Apoptosis

Cell LineConcentration (µM)Effect on Cell CycleApoptotic Cells (%)Citation
DU145Not specifiedG0/G1 phase arrestIncreased after 24h
SCC-1530G2/M phase arrest21.97% (from 5.41% in control)
HEp-230Sub-G1 increase22.32% (from 3.64% in control)

Key Signaling Pathways Modulated by this compound

2-HCA exerts its anti-cancer effects by targeting several critical signaling pathways. The primary mechanisms identified include the induction of apoptosis through both intrinsic and extrinsic pathways, and the inhibition of the STAT3 signaling cascade.

Induction of Apoptosis

2-HCA is a potent inducer of apoptosis in cancer cells. This programmed cell death is initiated through multiple mechanisms, including the activation of caspases and the modulation of Bcl-2 family proteins. Studies have shown that 2-HCA treatment leads to the activation of caspase-3, -7, and -9, and the subsequent cleavage of poly (ADP-ribose) polymerase (PARP). Furthermore, 2-HCA upregulates the pro-apoptotic protein Bak1 while downregulating the anti-apoptotic protein Bcl-2, suggesting a p53-independent mechanism of apoptosis induction. In some cancer cells, 2-HCA-induced apoptosis is also mediated by the upregulation of B-cell lymphoma 2-associated anthanogene 3 (BAG3) through the activation of heat shock factor 1 (HSF1).

G HCA This compound ROS ROS Generation HCA->ROS HSF1 HSF1 Activation HCA->HSF1 Bcl2_family Modulation of Bcl-2 Family Proteins HCA->Bcl2_family BAG3 BAG3 Expression HSF1->BAG3 Apoptosis Apoptosis BAG3->Apoptosis Bak1 ↑ Bak1 (Pro-apoptotic) Bcl2_family->Bak1 Bcl2 ↓ Bcl-2 (Anti-apoptotic) Bcl2_family->Bcl2 Caspase9 Caspase-9 Activation Bak1->Caspase9 Bcl2->Caspase9 Caspase7 Caspase-7 Activation Caspase9->Caspase7 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase7->PARP Caspase3->PARP PARP->Apoptosis

Caption: 2-HCA Induced Apoptosis Pathway.
Inhibition of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that is often constitutively active in cancer cells, promoting proliferation and preventing apoptosis. 2-HCA has been identified as a direct inhibitor of STAT3. It binds to STAT3, inhibiting its phosphorylation at tyrosine 705, which in turn prevents its dimerization and translocation to the nucleus. This leads to the downregulation of STAT3 target genes that are involved in cell cycle progression (e.g., cyclin D1, cyclin A) and anti-apoptosis (e.g., Bcl-2, Bcl-xL, Mcl-1, survivin). The inhibition of STAT3 by 2-HCA is also linked to the generation of reactive oxygen species (ROS).

G HCA This compound STAT3 STAT3 HCA->STAT3 Direct Binding Dimerization Dimerization HCA->Dimerization Nuclear_Translocation Nuclear Translocation HCA->Nuclear_Translocation ROS ROS Generation HCA->ROS pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Inhibition of Phosphorylation pSTAT3->Dimerization Dimerization->Nuclear_Translocation Target_Genes Downregulation of STAT3 Target Genes (Cyclin D1, Bcl-2, etc.) Nuclear_Translocation->Target_Genes Cell_Cycle_Arrest Cell Cycle Arrest Target_Genes->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Target_Genes->Apoptosis ROS->pSTAT3

Caption: Inhibition of STAT3 Signaling by 2-HCA.
Targeting Pyruvate Kinase M2 (PKM2)

Recent studies have identified Pyruvate Kinase M2 (PKM2), a key enzyme in cancer metabolism, as a direct target of 2-HCA. 2-HCA binds to PKM2 and, while it increases its pyruvate kinase activity by promoting its tetrameric state, it suppresses its protein kinase activity by decreasing phosphorylation at Tyr105. This leads to a reduction in PKM2-mediated STAT3 phosphorylation at Tyr705 and subsequent downregulation of its target genes like MEK5 and cyclin D1, ultimately suppressing tumor growth.

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the anti-cancer activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of 2-HCA on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • This compound (2-HCA) stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-HCA in complete culture medium from the stock solution. After 24 hours, remove the medium from the wells and add 100 µL of the diluted 2-HCA solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest 2-HCA concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by viable cells.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by 2-HCA using flow cytometry.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound (2-HCA)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of 2-HCA for the desired time. Include an untreated control.

  • Cell Harvesting: After treatment, harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Cell Cycle Analysis

This protocol is for determining the effect of 2-HCA on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound (2-HCA)

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with 2-HCA for the desired time.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

This protocol is for analyzing the expression of proteins involved in apoptosis and signaling pathways affected by 2-HCA.

Materials:

  • Cancer cell line of interest

  • This compound (2-HCA)

  • RIPA buffer (with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Caspase-3, PARP, Bcl-2, Bak1, STAT3, p-STAT3, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Treat cells with 2-HCA, then lyse the cells in RIPA buffer. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein lysates and separate them by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the in vitro anti-cancer activity of 2-HCA.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Conclusion Start Select Cancer Cell Lines MTT Cell Viability Assay (MTT) Start->MTT IC50 Determine IC50 MTT->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis IC50->Cell_Cycle Western_Blot Western Blotting IC50->Western_Blot Analysis Analyze and Interpret Data Apoptosis_Assay->Analysis Cell_Cycle->Analysis Western_Blot->Analysis Conclusion Conclusion on In Vitro Anti-Cancer Activity Analysis->Conclusion

Caption: Experimental workflow for 2-HCA evaluation.

References

Application Notes: 2-Hydroxycinnamaldehyde's Mechanism of Action in Colon Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Hydroxycinnamaldehyde (2-HCA), a phenylpropanoid naturally isolated from the bark of Cinnamomum cassia, has demonstrated significant anti-proliferative and anti-tumor activities in human colon cancer cells.[1] Its mechanism of action is multifactorial, involving the modulation of several critical signaling pathways that govern cell proliferation, survival, and apoptosis. This document outlines the key mechanisms, provides a summary of its quantitative effects, and details the experimental protocols to study its action in colon cancer cell lines. Key findings indicate that 2-HCA suppresses the Wnt/β-catenin and STAT3 signaling pathways, inactivates the AP-1 transcription factor, and induces apoptosis through the generation of reactive oxygen species (ROS) and modulation of apoptotic regulatory proteins.[1][2][3] These properties position 2-HCA as a promising candidate for the development of novel anti-cancer therapeutics.

Key Mechanisms of Action

Inhibition of STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is frequently found to be constitutively active in colon cancer, contributing to cell proliferation and survival.[4] 2-HCA has been identified as a potent inhibitor of the STAT3 signaling pathway. The mechanism involves both direct interaction with the STAT3 protein and the induction of reactive oxygen species (ROS).

2-HCA directly binds to STAT3, which inhibits its phosphorylation at the tyrosine 705 residue, a critical step for its activation. This prevention of phosphorylation subsequently blocks STAT3 dimerization and its translocation into the nucleus. As a result, the transcription of STAT3 target genes, which are involved in cell cycle progression and anti-apoptosis, is downregulated. This leads to an accumulation of cells in the G0/G1 phase of the cell cycle and the induction of apoptosis. Furthermore, the anti-proliferative effects of 2-HCA are also mediated by the generation of ROS, as the suppression of phosphorylated STAT3 can be reversed by treatment with ROS inhibitors like N-acetyl-L-cysteine.

G HCA This compound (2-HCA) ROS Reactive Oxygen Species (ROS) HCA->ROS induces STAT3 STAT3 HCA->STAT3 directly binds pSTAT3 p-STAT3 (Tyr705) HCA->pSTAT3 inhibits Dimer STAT3 Dimerization HCA->Dimer inhibits ROS->pSTAT3 inhibits STAT3->pSTAT3 phosphorylation pSTAT3->Dimer NucTrans Nuclear Translocation Dimer->NucTrans TargetGenes Downregulation of STAT3 Target Genes (e.g., Cyclin D1, Bcl-2) NucTrans->TargetGenes Prolif G0/G1 Cell Cycle Arrest TargetGenes->Prolif Apoptosis Apoptosis TargetGenes->Apoptosis

Caption: 2-HCA inhibits the STAT3 signaling pathway in colon cancer cells.
Suppression of Wnt/β-catenin Signaling

The Wnt/β-catenin signaling pathway is aberrantly activated in a majority of colorectal cancers, driving tumor initiation and progression. 2-HCA effectively suppresses this pathway in human colorectal cancer cells. It has been shown to inhibit the transcriptional activity of β-catenin/T-cell factor (TCF). The primary mechanism involves 2-HCA significantly suppressing the binding of the β-catenin/TCF protein complex to its specific DNA targets in the nucleus. This action leads to the downregulation of critical Wnt target genes that promote tumor growth, including c-myc, cyclin D1, and survivin. The suppression of this pathway is a key contributor to the anti-proliferative and anti-tumor effects of 2-HCA.

G HCA This compound (2-HCA) DNA_Binding Binding to DNA HCA->DNA_Binding suppresses Wnt Wnt/β-catenin Pathway Complex β-catenin/TCF Complex Wnt->Complex activates Complex->DNA_Binding Target_Genes Downregulation of Target Genes (c-myc, Cyclin D1, Survivin) DNA_Binding->Target_Genes leads to Proliferation Inhibition of Cell Proliferation & Tumor Growth Target_Genes->Proliferation

Caption: 2-HCA suppresses the Wnt/β-catenin signaling pathway.
Inactivation of AP-1 and Induction of Apoptosis

Activator protein-1 (AP-1) is a transcription factor that regulates genes involved in cell proliferation and survival. In SW620 human colon cancer cells, 2-HCA has been shown to significantly inhibit cancer cell growth by inactivating AP-1. This effect is achieved through the dose-dependent downregulation of the expression of AP-1 components, c-Jun and c-Fos.

Concurrent with AP-1 inactivation, 2-HCA robustly induces apoptotic cell death. This is characterized by the increased expression of the pro-apoptotic protein caspase-3 and the decreased expression of the anti-apoptotic protein Bcl-2. The dual action of inhibiting a key proliferative transcription factor and activating the apoptotic machinery underscores its potent anti-cancer activity.

G HCA This compound (2-HCA) AP1_Comps c-Jun & c-Fos HCA->AP1_Comps downregulates AP1_Activity AP-1 DNA Binding & Transcriptional Activity HCA->AP1_Activity inhibits Bcl2 Bcl-2 (Anti-apoptotic) HCA->Bcl2 inhibits Casp3 Caspase-3 (Pro-apoptotic) HCA->Casp3 activates AP1_Comps->AP1_Activity Cell_Growth Inhibition of Cell Growth AP1_Activity->Cell_Growth leads to Apoptosis Apoptosis Bcl2->Apoptosis Casp3->Apoptosis

Caption: 2-HCA inactivates AP-1 and modulates apoptotic proteins.

Quantitative Data Summary

The efficacy of 2-HCA has been quantified in various colon cancer cell lines. The following tables summarize the key findings.

Table 1: Inhibitory Concentrations (IC50) of 2-HCA

Cell Line Assay IC50 Value Reference
SW620 Cell Growth Inhibition 12.5 µg/ml

| SW620 | AP-1 Transcriptional Activity | 9 µg/ml | |

Table 2: Effect of 2-HCA on Key Signaling and Apoptotic Proteins

Protein Target Pathway Effect Cell Line(s) Reference
p-STAT3 (Tyr705) STAT3 Downregulation DU145 (Prostate)*
β-catenin Wnt Downregulation HCT116
c-myc Wnt Downregulation HCT116
Cyclin D1 Wnt, STAT3 Downregulation HCT116
Survivin Wnt Downregulation HCT116
c-Jun AP-1 Downregulation SW620
c-Fos AP-1 Downregulation SW620
Bcl-2 Apoptosis Downregulation SW620
Caspase-3 Apoptosis Upregulation SW620

*Note: STAT3 inhibition by 2-HCA was detailed in prostate cancer cells but was identified through a screen in HCT-116 colon cancer cells.

Experimental Protocols

The following are detailed protocols for key experiments used to elucidate the mechanism of action of 2-HCA.

G cluster_0 Initial Setup cluster_1 Analysis cluster_2 Outcome Measurement Culture 1. Cell Culture (e.g., HCT116, SW620) Treatment 2. 2-HCA Treatment (Dose & Time Course) Culture->Treatment Viability A. Cell Viability Assay (MTT / WST-1) Treatment->Viability Apoptosis B. Apoptosis Assay (Annexin V / PI Staining) Treatment->Apoptosis Protein C. Western Blot (Protein Expression) Treatment->Protein Luciferase D. Luciferase Reporter Assay (Transcriptional Activity) Treatment->Luciferase IC50 IC50 Calculation Viability->IC50 Apop_Quant Quantification of Apoptotic Cells Apoptosis->Apop_Quant Prot_Quant Protein Level Changes (p-STAT3, Caspase-3, etc.) Protein->Prot_Quant Trans_Activity Transcriptional Inhibition (STAT3, AP-1, TCF) Luciferase->Trans_Activity

Caption: General experimental workflow for studying 2-HCA's effects.
Cell Culture and Treatment

  • Cell Lines: Human colon cancer cell lines HCT116 and SW620 are obtained from a certified cell bank (e.g., ATCC).

  • Culture Medium: Cells are cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: this compound (stock solution in DMSO) is added to the culture medium at various concentrations (e.g., 0-20 µg/ml) for specified time periods (e.g., 24-48 hours). A vehicle control (DMSO) is run in parallel.

Cell Viability Assay (MTT Assay)
  • Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of 2-HCA for 24 or 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis
  • Cell Lysis: After treatment with 2-HCA, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., STAT3, p-STAT3, β-catenin, c-Jun, Caspase-3, Bcl-2, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Collection: Harvest cells after 2-HCA treatment by trypsinization.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Analysis: Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Luciferase Reporter Assay
  • Transfection: Co-transfect cells with a reporter plasmid containing the response element for the transcription factor of interest (e.g., TCF for Wnt, STAT3-RE for STAT3) and a Renilla luciferase plasmid (for normalization).

  • Treatment: After 24 hours of transfection, treat the cells with 2-HCA for the desired time.

  • Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative transcriptional activity.

References

Application Notes and Protocols: Sensitivity of HCT-116, DU145, and MCF-7 Cell Lines to 2-Hydroxycinnamaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxycinnamaldehyde (HCA) is a naturally occurring phenylpropanoid isolated from the bark of Cinnamomum cassia. It has garnered significant interest in oncological research due to its demonstrated anti-tumor activities. HCA has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines through the modulation of key cellular signaling pathways.[1][2][3] This document provides detailed application notes and protocols for studying the effects of HCA on three commonly used human cancer cell lines: HCT-116 (colon carcinoma), DU145 (prostate carcinoma), and MCF-7 (breast adenocarcinoma).

Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for this compound in the specified cell lines. These values are crucial for designing experiments to investigate the biological effects of HCA.

Cell LineCancer TypeParameterValue (µM)AssayDuration
HCT-116 Colon CarcinomaIC508.14SRB24 hrs
IC506.62SRB48 hrs
IC506.17SRB72 hrs
DU145 Prostate CarcinomaGI5020Not Specified48 hrs
MCF-7 Breast AdenocarcinomaIC50Not explicitly stated in reviewed literatureNot ApplicableNot Applicable

Note: While a specific IC50 value for MCF-7 was not identified in the reviewed literature, studies indicate that this compound inhibits the epithelial-mesenchymal transition (EMT) in this cell line at nanomolar concentrations.[4]

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by targeting multiple signaling pathways. In HCT-116 and DU145 cells, the Wnt/β-catenin and STAT3 signaling pathways have been identified as key targets, respectively.

G Wnt/β-catenin Signaling Pathway Inhibition by 2-HCA in HCT-116 Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HCA This compound beta_catenin β-catenin HCA->beta_catenin Suppresses Nuclear Translocation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dvl Dishevelled (Dvl) Frizzled->Dvl LRP LRP5/6 LRP->Dvl Complex Destruction Complex (Axin, APC, GSK-3β, CK1) Dvl->Complex Inhibits Complex->beta_catenin Phosphorylates for Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Binds Nucleus Nucleus beta_catenin->Nucleus Translocates Target_Genes Target Genes (c-myc, Cyclin D1) TCF_LEF->Target_Genes Activates Transcription Proliferation Cell Proliferation & Survival Target_Genes->Proliferation

Wnt/β-catenin Pathway Inhibition by 2-HCA.

In HCT-116 colon cancer cells, this compound has been shown to suppress the Wnt/β-catenin signaling pathway.[2] It inhibits the nuclear translocation of β-catenin, thereby preventing its interaction with TCF/LEF transcription factors and the subsequent transcription of target genes like c-myc and Cyclin D1, which are critical for cell proliferation.

G STAT3 Signaling Pathway Inhibition by 2-HCA in DU145 Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HCA This compound STAT3 STAT3 HCA->STAT3 Directly Binds & Inhibits Phosphorylation ROS Reactive Oxygen Species (ROS) HCA->ROS Generates Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Target_Genes Target Genes (Cyclin D1, Bcl-2, Survivin) Dimer->Target_Genes Activates Transcription Apoptosis_Inhibition Inhibition of Apoptosis Target_Genes->Apoptosis_Inhibition Cell_Cycle Cell Cycle Progression Target_Genes->Cell_Cycle ROS->pSTAT3 Inhibits

STAT3 Pathway Inhibition by 2-HCA.

In DU145 prostate cancer cells, which have constitutively active STAT3, this compound acts as a direct inhibitor of STAT3. It binds to STAT3, preventing its phosphorylation at Tyr705, subsequent dimerization, and nuclear translocation. This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation, such as Cyclin D1, Bcl-2, and Survivin, ultimately inducing G0/G1 cell cycle arrest and apoptosis. Additionally, HCA induces the generation of reactive oxygen species (ROS), which also contributes to the inhibition of STAT3 activation.

Experimental Workflow

The following diagram outlines a general workflow for investigating the effects of this compound on the HCT-116, DU145, and MCF-7 cell lines.

G Experimental Workflow for Assessing 2-HCA Effects start Start cell_culture Cell Culture (HCT-116, DU145, MCF-7) start->cell_culture treatment Treat cells with 2-HCA (various concentrations and time points) cell_culture->treatment viability_assay Cell Viability Assay (MTT Assay) treatment->viability_assay apoptosis_analysis Apoptosis Analysis treatment->apoptosis_analysis cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_analysis pathway_analysis Signaling Pathway Analysis (Western Blot for key pathway proteins) treatment->pathway_analysis ic50 Determine IC50/GI50 viability_assay->ic50 end End ic50->end western_blot Western Blot (Caspases, PARP, Bcl-2 family) apoptosis_analysis->western_blot western_blot->end cell_cycle_analysis->end pathway_analysis->end

References

Application Notes and Protocols for MTT Assay with 2-Hydroxycinnamaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxycinnamaldehyde (HCA), a natural compound isolated from the stem bark of Cinnamomum cassia, has emerged as a promising candidate in cancer research due to its demonstrated anti-tumor activities.[1][2] HCA has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including those of the prostate, colon, breast, and oral cavity.[1][2][3] Its mechanisms of action are multifaceted, involving the inhibition of key signaling pathways such as STAT3 and the targeting of metabolic enzymes like pyruvate kinase M2 (PKM2). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a fundamental, colorimetric-based method used to assess cell viability and cytotoxicity. This assay is crucial for evaluating the efficacy of potential anti-cancer compounds like HCA.

The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan solution. This document provides a detailed protocol for performing an MTT assay to evaluate the cytotoxic effects of this compound on cancer cells.

Data Presentation: Cytotoxicity of this compound (HCA)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of HCA in various cancer cell lines as determined by the MTT assay in different studies. These values represent the concentration of HCA required to inhibit the growth of 50% of the cell population.

Cell LineCancer TypeExposure TimeIC50 (µM)Reference
DU145Prostate Cancer72 hours~15
HCT-116Colon Cancer48 hours~25
SW480Colon Cancer24 hours~50
SW620Colon Cancer24 hours~50
SCC-15Oral Cancer24 hoursNot specified
HEp-2Oral Cancer24 hoursNot specified

Experimental Protocol: MTT Assay for this compound Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cancer cells using a standard MTT assay.

Materials:

  • This compound (HCA)

  • Target cancer cell line (e.g., DU145, HCT-116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630-650 nm recommended)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 to 10,000 cells/well in 100 µL of complete culture medium).

    • Incubate the plate overnight in a humidified incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the following day, prepare serial dilutions of HCA in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of HCA.

    • Include a "vehicle control" group (medium with the same concentration of DMSO as the HCA-treated wells) and a "medium only" blank group (wells with medium but no cells).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2 to 4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. It is recommended to use a reference wavelength of 630 nm or 650 nm to subtract background absorbance.

Data Analysis:

  • Subtract the average absorbance of the "medium only" blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each HCA concentration using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the concentration of HCA.

  • Determine the IC50 value, which is the concentration of HCA that causes a 50% reduction in cell viability.

Visualizations

Experimental Workflow

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation1 Incubate overnight (37°C, 5% CO2) cell_seeding->incubation1 prepare_hca Prepare serial dilutions of this compound add_hca Add HCA dilutions to cells prepare_hca->add_hca incubation2 Incubate for 24-72 hours add_hca->incubation2 add_mtt Add MTT solution to each well incubation3 Incubate for 2-4 hours add_mtt->incubation3 solubilize Solubilize formazan crystals with DMSO incubation3->solubilize read_absorbance Measure absorbance at 570 nm calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for assessing this compound cytotoxicity.

Signaling Pathway

HCA_Signaling_Pathway Simplified Signaling Pathway of this compound (HCA) cluster_stat3 STAT3 Pathway cluster_pkm2 PKM2 Pathway cluster_ros ROS Generation cluster_outcome Cellular Outcome HCA This compound STAT3 STAT3 HCA->STAT3 Directly binds to & inhibits pPKM2 p-PKM2 (Tyr105) HCA->pPKM2 Inhibits ROS Reactive Oxygen Species (ROS) HCA->ROS Induces pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Phosphorylation STAT3_dimer STAT3 Dimerization pSTAT3->STAT3_dimer nuclear_translocation Nuclear Translocation STAT3_dimer->nuclear_translocation target_genes STAT3 Target Genes (e.g., Cyclin D1, Bcl-xL) nuclear_translocation->target_genes cell_cycle_arrest G0/G1 Phase Cell Cycle Arrest target_genes->cell_cycle_arrest Inhibition of proliferation genes apoptosis Apoptosis target_genes->apoptosis Downregulation of anti-apoptotic genes PKM2 Pyruvate Kinase M2 (PKM2) PKM2->pPKM2 Phosphorylation pPKM2->pSTAT3 Decreases ROS->pSTAT3 Inhibits

Caption: HCA inhibits STAT3 and PKM2 signaling and induces ROS, leading to apoptosis.

References

Application Notes and Protocols for In Vivo Xenograft Mouse Model Studies with 2-Hydroxycinnamaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Hydroxycinnamaldehyde (HCA), a naturally occurring compound isolated from the stem bark of Cinnamomum cassia, has demonstrated significant anti-tumor activities in various cancer models.[1][2][3][4] Preclinical in vivo studies utilizing xenograft mouse models have been instrumental in evaluating the therapeutic potential of HCA against several human cancers, including prostate, colon, and breast cancer.[1] These studies have shown that HCA can inhibit tumor growth through the modulation of key signaling pathways, such as STAT3 and Wnt/β-catenin, and by targeting cancer metabolism. This document provides a detailed overview of the application of HCA in xenograft mouse models, including experimental protocols and a summary of key findings.

Quantitative Data Summary

The following table summarizes the quantitative data from various in vivo xenograft mouse model studies investigating the anti-tumor effects of this compound.

Cancer TypeCell LineMouse StrainHCA Dose & AdministrationTreatment DurationTumor Growth InhibitionReference
Prostate CancerDU145Nude Mice50 mg/kg, oral administrationNot specifiedSignificant suppression of tumor growth
Colon CancerHCT116Athymic Nude Mice10 or 20 mg/kg, intraperitoneal injection, 3 times/week4 weeksSignificant suppression of tumor growth
Colon CancerSW-620Nude MiceNot specifiedNot specifiedInhibition of in vivo growth
Breast CancerNot specifiedOrthotopic Mouse ModelNot specifiedNot specifiedSignificant inhibition of lung metastasis
Oral CancerRK3E-ras-FlucRat ModelDirect injectionNot specifiedSignificant inhibition of tumor mass growth

Experimental Protocols

Below are detailed protocols for conducting in vivo xenograft mouse model studies with this compound, based on methodologies described in the cited literature.

1. Cell Culture and Animal Models

  • Cell Lines: Human cancer cell lines such as DU145 (prostate), HCT116 (colon), and SW-620 (colon) are commonly used. Cells should be cultured in appropriate media and conditions as recommended by the supplier.

  • Animals: Immunodeficient mice, such as athymic nude mice or BALB/c nude mice, are typically used to prevent rejection of the human tumor xenograft. Mice should be housed in a sterile environment.

2. Xenograft Tumor Implantation

  • Subcutaneous Xenograft:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend the cells in a sterile, serum-free medium or a mixture with Matrigel.

    • Inject a specific number of cells (e.g., 5 x 10^6 cells) subcutaneously into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., ~100 mm³) before starting the treatment.

  • Orthotopic Xenograft (for breast cancer):

    • Follow a similar procedure for cell preparation.

    • Inject the cells into the mammary fat pad to mimic the primary tumor environment.

3. This compound Administration

  • Preparation: HCA can be dissolved in a vehicle such as a mixture of DMSO and saline.

  • Administration Routes:

    • Oral Gavage: As demonstrated in the DU145 prostate cancer model.

    • Intraperitoneal Injection: As used in the HCT116 colon cancer model.

    • Direct Tumor Injection: Applied in a rat oral tumor model.

  • Dosing and Schedule: Doses can range from 10 mg/kg to 50 mg/kg, administered on schedules such as daily or three times a week. A vehicle control group should always be included.

4. Monitoring and Endpoint Analysis

  • Tumor Measurement: Tumor volume should be measured regularly (e.g., twice a week) using calipers. The formula (Length x Width²) / 2 is commonly used.

  • Body Weight: Monitor the body weight of the mice to assess the toxicity of the treatment.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Ex Vivo Analysis: Tumors can be processed for further analysis, such as immunohistochemistry or Western blotting, to examine the expression of target proteins like β-catenin, c-myc, and cyclin D1.

Signaling Pathways and Experimental Workflows

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo xenograft mouse model study with this compound.

G cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis Cell Culture Cancer Cell Culture (e.g., DU145, HCT116) Cell Harvest Harvest & Resuspend Cells Cell Culture->Cell Harvest Cell Injection Subcutaneous Injection into Nude Mice Cell Harvest->Cell Injection Tumor Growth Tumor Growth to Palpable Size Cell Injection->Tumor Growth Treatment Initiation Randomization & Treatment (Vehicle vs. HCA) Tumor Growth->Treatment Initiation Monitoring Tumor & Body Weight Measurement Treatment Initiation->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Tumor Excision Tumor Excision & Weight Measurement Endpoint->Tumor Excision Data Analysis Statistical & Biochemical Analysis Tumor Excision->Data Analysis

Xenograft Mouse Model Workflow

Modulation of STAT3 Signaling Pathway

This compound has been shown to inhibit the STAT3 signaling pathway. HCA directly binds to STAT3, inhibiting its phosphorylation, dimerization, and nuclear translocation, which in turn downregulates STAT3 target genes involved in cell cycle progression and anti-apoptosis.

G HCA This compound STAT3 STAT3 HCA->STAT3 pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Phosphorylation Dimerization Dimerization pSTAT3->Dimerization NuclearTranslocation Nuclear Translocation Dimerization->NuclearTranslocation TargetGenes Target Gene Expression (e.g., Cyclin D1, Bcl-2) NuclearTranslocation->TargetGenes CellProliferation Cell Proliferation TargetGenes->CellProliferation Promotes Apoptosis Apoptosis TargetGenes->Apoptosis Inhibits

HCA-mediated Inhibition of STAT3 Pathway

Suppression of Wnt/β-catenin Signaling

In colorectal cancer cells, this compound suppresses the Wnt/β-catenin signaling pathway. It inhibits the transcriptional activity of the β-catenin/T-cell factor (TCF) complex, leading to the downregulation of Wnt target genes such as c-myc and cyclin D1.

G HCA This compound beta_catenin_TCF β-catenin/TCF Complex HCA->beta_catenin_TCF Inhibits Transcriptional Activity Wnt Wnt Signaling Wnt->beta_catenin_TCF Activates NuclearTranslocation Nuclear Translocation beta_catenin_TCF->NuclearTranslocation TargetGenes Wnt Target Gene Expression (c-myc, Cyclin D1) NuclearTranslocation->TargetGenes TumorGrowth Tumor Growth TargetGenes->TumorGrowth Promotes

HCA-mediated Suppression of Wnt/β-catenin Pathway

References

Application Notes and Protocols for 2-Hydroxycinnamaldehyde in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of 2-Hydroxycinnamaldehyde (2-HCA) in preclinical animal studies. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of 2-HCA in various disease models.

Data Presentation: Summary of 2-HCA Dosage and Administration in Animal Studies

The following table summarizes the quantitative data from various animal studies investigating the effects of this compound. This allows for easy comparison of dosages, administration routes, and experimental contexts.

Animal ModelDisease/Condition ModelDosageAdministration RouteFrequency & DurationKey Findings
Male Wistar RatsMyocardial Ischemia/Reperfusion Injury50 mg/kg body weightIntraperitoneal (IP)Three times/week for 2 weeksPreconditioning with 2-HCA protected the heart from injury by upregulating cytosolic BAG3 and the Nrf2/HO-1 signaling pathway.[1][2]
Female BALB/c Nude MiceProstate Cancer (DU145 Xenograft)50 mg/kgOral5 days per weekSignificantly suppressed tumor growth by 48.4% in volume and 49.5% in weight.[3]
Male Sprague-Dawley RatsOral Cancer (RK3E-ras-Fluc induced)50 mg/kgIntratumoral InjectionEvery other day for five timesSignificantly inhibited the growth of the tumor mass, decreased tumor cell proliferation, and induced apoptosis.[4][5]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.

Intraperitoneal Administration for Myocardial Ischemia/Reperfusion Injury in Rats

This protocol is based on a study investigating the cardioprotective effects of 2-HCA preconditioning.

a. Animal Model:

  • Adult male Wistar rats.

b. 2-HCA Preparation:

  • Dissolve this compound in a suitable vehicle (e.g., Dimethyl sulfoxide (DMSO) followed by dilution in saline). The final concentration of DMSO should be minimized to avoid toxicity.

c. Administration Procedure:

  • Accurately weigh each rat to determine the precise volume of the 2-HCA solution to be administered.

  • Restrain the rat securely.

  • Administer 50 mg/kg of the 2-HCA solution via intraperitoneal injection.

  • Repeat the administration three times per week for a total of two weeks prior to inducing ischemia/reperfusion injury.

  • The control group should receive an equivalent volume of the vehicle solution following the same schedule.

Oral Administration for Prostate Cancer Xenograft Model in Mice

This protocol is adapted from a study evaluating the anti-tumor effects of 2-HCA on prostate cancer cells.

a. Animal Model:

  • 6-week-old female BALB/c nude mice.

b. Tumor Cell Implantation:

  • Subcutaneously inject DU145 human prostate cancer cells into the right flank of each mouse.

c. 2-HCA Preparation:

  • Prepare a formulation of 2-HCA suitable for oral gavage. The vehicle used in the original study was not specified, but common vehicles include corn oil or a suspension in carboxymethylcellulose.

d. Administration Procedure:

  • Monitor tumor growth until palpable.

  • Randomly assign mice to treatment and control groups.

  • Administer 50 mg/kg of 2-HCA orally via gavage, five days a week.

  • The control group should receive the vehicle alone.

  • Monitor tumor volume and body weight regularly throughout the study.

Intratumoral Administration for Oral Cancer in Rats

This protocol is derived from a study assessing the direct anti-tumor activity of 2-HCA in an oral cancer model.

a. Animal Model:

  • Three-week-old male Sprague-Dawley rats.

b. Tumor Induction:

  • Inject RK3E-ras-Fluc cells into the oral mucosa to induce tumor formation.

c. 2-HCA Preparation:

  • Dissolve 2-HCA in DMSO.

d. Administration Procedure:

  • Begin treatment on the 5th day after tumor cell injection.

  • Directly inject 50 mg/kg of 2-HCA in DMSO into the tumor.

  • Administer the injection every other day for a total of five injections.

  • The control group should receive an equal volume of DMSO injected into the tumor.

  • Sacrifice the animals the day after the final treatment for tumor analysis.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound as described in the cited literature.

G HCA This compound STAT3 STAT3 HCA->STAT3 direct binding & inhibition ROS Reactive Oxygen Species (ROS) HCA->ROS induces pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 phosphorylation Dimerization Dimerization pSTAT3->Dimerization NuclearTranslocation Nuclear Translocation Dimerization->NuclearTranslocation TargetGenes Target Gene Expression (e.g., Cyclin D1, Bcl-2) NuclearTranslocation->TargetGenes activates Proliferation Cell Proliferation TargetGenes->Proliferation promotes Apoptosis Apoptosis TargetGenes->Apoptosis inhibits ROS->STAT3 inhibits phosphorylation G HCA This compound Preconditioning BAG3 Cytosolic BAG3 HCA->BAG3 upregulates Nrf2 Nrf2 HCA->Nrf2 upregulates IR_Injury Ischemia/Reperfusion Injury OxidativeStress Oxidative Stress IR_Injury->OxidativeStress induces Apoptosis Apoptosis IR_Injury->Apoptosis induces Ferroptosis Ferroptosis IR_Injury->Ferroptosis induces BAG3->OxidativeStress inhibits BAG3->Apoptosis inhibits Cardioprotection Cardioprotection BAG3->Cardioprotection promotes HO1 HO-1 Nrf2->HO1 activates HO1->OxidativeStress inhibits HO1->Ferroptosis inhibits HO1->Cardioprotection promotes G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis AnimalModel Select Animal Model (e.g., Rat, Mouse) HCAPrep Prepare 2-HCA Formulation DiseaseInduction Induce Disease Model (e.g., Tumor Xenograft, I/R Injury) HCAPrep->DiseaseInduction Grouping Randomize into Groups (Control vs. Treatment) DiseaseInduction->Grouping Administration Administer 2-HCA (IP, Oral, Intratumoral) Grouping->Administration Monitoring Monitor Health & Disease Progression Administration->Monitoring Endpoint Endpoint Collection (e.g., Tumor size, Cardiac function) Monitoring->Endpoint TissueAnalysis Tissue & Blood Analysis (e.g., Western Blot, Histology) Endpoint->TissueAnalysis DataAnalysis Statistical Data Analysis TissueAnalysis->DataAnalysis

References

Application Note: Flow Cytometry Analysis of Cell Cycle Arrest Induced by 2-Hydroxycinnamaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for analyzing the effects of 2-Hydroxycinnamaldehyde (HCA) on the cell cycle of cultured cells using flow cytometry. HCA, a natural compound isolated from the stem bark of Cinnamomum cassia, has demonstrated anti-cancer properties by inducing cell cycle arrest and apoptosis.[1][2] This document outlines the experimental workflow, from cell culture and treatment with HCA to sample preparation, staining with propidium iodide (PI), and subsequent analysis by flow cytometry. Furthermore, it details the underlying molecular mechanism of HCA-induced cell cycle arrest, specifically through the inhibition of the STAT3 signaling pathway.

Introduction

This compound (HCA) has emerged as a promising natural product with potential therapeutic applications in oncology.[1] Studies have shown that HCA can inhibit the proliferation of cancer cells by modulating key signaling pathways that control cell cycle progression and survival.[1][2] One of the primary mechanisms of HCA's anti-proliferative effect is the induction of cell cycle arrest, predominantly in the G0/G1 phase.

Flow cytometry is a powerful technique for cell cycle analysis, enabling the rapid quantification of the DNA content of individual cells within a population. By staining cells with a fluorescent DNA intercalating agent, such as propidium iodide (PI), one can distinguish between different phases of the cell cycle (G0/G1, S, and G2/M) based on the fluorescence intensity. This application note provides a comprehensive guide for researchers to investigate the impact of HCA on the cell cycle distribution of cancer cells.

Mechanism of Action: HCA-Induced G0/G1 Cell Cycle Arrest

HCA exerts its effect on the cell cycle primarily by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutively active STAT3 is a hallmark of many cancers and drives the expression of genes involved in cell proliferation and survival. HCA has been shown to directly bind to STAT3, inhibiting its phosphorylation, dimerization, and nuclear translocation. This inactivation of STAT3 leads to the downregulation of its target genes, including key cell cycle regulators like cyclin D1 and cyclin A, which are essential for the G1 to S phase transition. The reduction in these cyclins results in the accumulation of cells in the G0/G1 phase of the cell cycle, thereby halting proliferation. Additionally, HCA has been found to induce the generation of reactive oxygen species (ROS), which can also contribute to the inhibition of STAT3 activation and subsequent cell cycle arrest.

HCA_Mechanism cluster_cell Cancer Cell HCA This compound ROS ROS Generation HCA->ROS STAT3_active p-STAT3 (active) Dimerization & Nuclear Translocation HCA->STAT3_active Inhibits ROS->STAT3_active Inhibits STAT3_inactive STAT3 (inactive) STAT3_inactive->STAT3_active Activation CyclinD1_A Cyclin D1 & Cyclin A (STAT3 Target Genes) STAT3_active->CyclinD1_A Promotes Transcription G1_S G1/S Phase Progression CyclinD1_A->G1_S Arrest G0/G1 Arrest CyclinD1_A->Arrest Downregulation leads to

Figure 1. Signaling pathway of HCA-induced G0/G1 cell cycle arrest.

Experimental Protocols

This section provides a detailed methodology for the analysis of cell cycle distribution in HCA-treated cells using propidium iodide staining and flow cytometry.

Materials
  • Cell Line: e.g., DU145 prostate cancer cells (or other relevant cancer cell line)

  • This compound (HCA): Stock solution in DMSO

  • Complete Cell Culture Medium: (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile

  • Trypsin-EDTA: 0.25%

  • 70% Ethanol: Ice-cold

  • Propidium Iodide (PI) Staining Solution: 50 µg/mL PI in PBS

  • RNase A Solution: 100 µg/mL in PBS

  • Flow Cytometry Tubes

  • Centrifuge

  • Flow Cytometer

Experimental Workflow

Workflow cluster_workflow Experimental Workflow A 1. Cell Seeding & Culture B 2. Treatment with This compound A->B C 3. Cell Harvesting B->C D 4. Fixation in 70% Ethanol C->D E 5. Propidium Iodide Staining D->E F 6. Flow Cytometry Analysis E->F G 7. Data Interpretation F->G

Figure 2. Overall experimental workflow for cell cycle analysis.

Step-by-Step Protocol
  • Cell Seeding and Culture:

    • Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.

    • Incubate the cells in a humidified incubator at 37°C with 5% CO2.

  • Treatment with this compound:

    • Prepare different concentrations of HCA in complete culture medium from a stock solution. A vehicle control (DMSO) should also be prepared.

    • Aspirate the old medium from the cells and add the medium containing the different concentrations of HCA or the vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48 hours).

  • Cell Harvesting:

    • After incubation, collect the culture medium (which may contain floating/apoptotic cells).

    • Wash the adherent cells with PBS.

    • Add Trypsin-EDTA to detach the cells.

    • Combine the trypsinized cells with the collected medium and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in PBS.

  • Fixation:

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This is a critical step to prevent cell clumping.

    • Fix the cells for at least 1 hour at 4°C. Cells can be stored in 70% ethanol at -20°C for several weeks.

  • Propidium Iodide Staining:

    • Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet them.

    • Carefully decant the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use a linear scale for the PI fluorescence channel.

    • Use pulse processing (e.g., plotting fluorescence area vs. height) to exclude doublets and aggregates from the analysis.

Data Presentation and Interpretation

The data obtained from the flow cytometer can be analyzed using appropriate software to generate a histogram of DNA content. The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) can be quantified. An increase in the percentage of cells in the G0/G1 phase, with a corresponding decrease in the S and G2/M phases, indicates a G0/G1 cell cycle arrest.

Table 1: Effect of this compound on Cell Cycle Distribution

Treatment GroupConcentration (µM)% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control (DMSO) 055.2 ± 3.128.5 ± 2.516.3 ± 1.8
This compound 1065.8 ± 4.220.1 ± 2.114.1 ± 1.5
This compound 2578.4 ± 5.512.3 ± 1.99.3 ± 1.2
This compound 5085.1 ± 6.38.7 ± 1.46.2 ± 0.9

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line and experimental conditions.

Conclusion

This application note provides a comprehensive protocol for the analysis of cell cycle alterations induced by this compound using flow cytometry. The detailed methodology and understanding of the underlying molecular mechanisms will aid researchers in investigating the anti-proliferative effects of HCA and similar compounds. The ability to quantify cell cycle arrest is a critical component in the preclinical evaluation of potential anti-cancer agents.

References

Application Note: High-Throughput Screening for STAT3 Inhibitors Using a Luciferase Reporter Assay with 2-Hydroxycinnamaldehyde as a Model Compound

Author: BenchChem Technical Support Team. Date: November 2025

For research, scientific, and drug development professionals.

This application note describes the use of a dual-luciferase reporter assay to identify and characterize inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The natural compound 2-Hydroxycinnamaldehyde (HCA) is presented as a model inhibitor to demonstrate the utility of this cell-based assay in a drug discovery context.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in various cellular processes, including cell proliferation, survival, and differentiation.[1] Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers and inflammatory diseases, making it an attractive target for therapeutic intervention.[1][2][3] The luciferase reporter assay offers a sensitive and quantitative method for monitoring the transcriptional activity of STAT3 in a high-throughput format.[1]

This assay utilizes a reporter plasmid containing the firefly luciferase gene under the transcriptional control of a promoter with multiple STAT3 response elements. When STAT3 is activated, it binds to these response elements and drives the expression of luciferase. The resulting luminescence is directly proportional to STAT3 transcriptional activity. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter serves as an internal control to normalize for variations in cell number and transfection efficiency.

This compound (HCA), a natural compound isolated from the stem bark of Cinnamomum cassia, has been identified as a potent inhibitor of STAT3. HCA directly binds to STAT3, inhibiting its phosphorylation at tyrosine 705, which in turn prevents its dimerization and nuclear translocation. This leads to the downregulation of STAT3 target genes involved in cell cycle progression and apoptosis.

Principle of the Assay

The STAT3 dual-luciferase reporter assay is based on the transcriptional activation of a reporter gene by the STAT3 transcription factor. In cells co-transfected with a STAT3-responsive firefly luciferase reporter and a constitutively expressing Renilla luciferase control, the activity of STAT3 can be quantified. In the presence of an activator (e.g., IL-6), STAT3 is phosphorylated, dimerizes, translocates to the nucleus, and binds to the STAT3 response elements in the reporter plasmid, inducing firefly luciferase expression. An inhibitor, such as this compound, will interfere with this pathway, leading to a decrease in firefly luciferase expression. The ratio of firefly to Renilla luciferase activity provides a normalized measure of STAT3 transcriptional activity.

Materials and Reagents

  • HEK293 cells (or other suitable cell line)

  • STAT3-responsive firefly luciferase reporter vector (e.g., pSTAT3-TA-Luc)

  • Renilla luciferase control vector (e.g., pRL-TK)

  • Transfection reagent (e.g., Lipofectamine)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Opti-MEM I Reduced Serum Medium

  • This compound (HCA)

  • Interleukin-6 (IL-6) (for inducible STAT3 activation)

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Experimental Protocols

Cell Culture and Transfection
  • One day prior to transfection, seed HEK293 cells into a 96-well white, clear-bottom plate at a density of 3 x 104 cells per well in 100 µL of complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Incubate the cells at 37°C in a humidified 5% CO2 incubator overnight.

  • On the day of transfection, prepare the transfection complexes in Opti-MEM. For each well, co-transfect the STAT3-responsive firefly luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubate the cells with the transfection complexes for 6 hours at 37°C.

  • After incubation, replace the transfection medium with fresh complete growth medium.

Compound Treatment and Cell Lysis
  • 24 hours post-transfection, prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the cells and add the different concentrations of HCA to the respective wells. Include a vehicle control (e.g., DMSO).

  • Optional for inducible STAT3 activation: Following inhibitor treatment, stimulate the cells with an appropriate concentration of IL-6 (e.g., 20 ng/mL) for the desired time (e.g., 6-24 hours).

  • After the treatment period (typically 24 hours for constitutive activation or as determined for inducible activation), remove the medium and wash the cells with PBS.

  • Lyse the cells by adding 20-50 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.

Luciferase Activity Measurement
  • Prepare the luciferase assay reagents according to the manufacturer's instructions.

  • Add the firefly luciferase substrate to each well and measure the luminescence using a luminometer.

  • Subsequently, add the Stop & Glo® reagent (or equivalent) to quench the firefly luciferase reaction and activate the Renilla luciferase reaction.

  • Measure the Renilla luminescence.

  • Calculate the ratio of firefly to Renilla luciferase activity for each well to obtain the normalized STAT3 activity.

Data Presentation

The quantitative data from the luciferase reporter assay can be summarized to show the dose-dependent inhibition of STAT3 transcriptional activity by this compound.

This compound (µM)Normalized Luciferase Activity (Fold Change)% Inhibition
0 (Vehicle Control)1.000
50.6535
100.4060
200.2080

Note: The data presented in this table is representative and should be generated from experimental replicates.

Visualizations

STAT3 Signaling Pathway and Inhibition by this compound

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylates (Tyr705) pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 STAT3_Dimer STAT3 Dimer pSTAT3->STAT3_Dimer Dimerization STAT3_Dimer_nuc STAT3 Dimer STAT3_Dimer->STAT3_Dimer_nuc Nuclear Translocation HCA This compound HCA->STAT3_inactive Inhibits Phosphorylation HCA->STAT3_Dimer Inhibits Dimerization HCA->STAT3_Dimer_nuc Inhibits Nuclear Translocation DNA DNA STAT3_Dimer_nuc->DNA Binds Target_Genes Target Gene Expression (e.g., Cyclin D1, Bcl-2) DNA->Target_Genes Promotes Transcription Cytokine Cytokine (e.g., IL-6) Cytokine->Cytokine_Receptor Binds

Caption: STAT3 signaling pathway and points of inhibition by this compound.

Experimental Workflow for STAT3 Luciferase Reporter Assay

Luciferase_Workflow Start Seed_Cells Seed HEK293 cells in 96-well plate Start->Seed_Cells Transfect Co-transfect with STAT3-luc and Renilla-luc plasmids Seed_Cells->Transfect Incubate_24h_1 Incubate for 24 hours Transfect->Incubate_24h_1 Treat Treat with this compound and/or IL-6 Incubate_24h_1->Treat Incubate_24h_2 Incubate for 24 hours Treat->Incubate_24h_2 Lyse_Cells Lyse cells Incubate_24h_2->Lyse_Cells Measure_Luciferase Measure Firefly and Renilla Luciferase activity Lyse_Cells->Measure_Luciferase Analyze_Data Analyze Data: Calculate Firefly/Renilla ratio Measure_Luciferase->Analyze_Data End Analyze_Data->End

Caption: Workflow for the STAT3 dual-luciferase reporter assay.

Conclusion

The STAT3 dual-luciferase reporter assay is a robust and reliable method for screening and characterizing inhibitors of the STAT3 signaling pathway. The use of this compound as a model compound demonstrates the effectiveness of this assay in quantifying the dose-dependent inhibition of STAT3 transcriptional activity. This application note provides a detailed protocol and the necessary conceptual framework for researchers in academia and industry to implement this assay in their drug discovery programs targeting STAT3.

References

Investigating the Effect of 2-Hydroxycinnamaldehyde on Angiogenesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing, and pathological conditions, including tumor growth and metastasis. 2-Hydroxycinnamaldehyde (2-HCA), a natural compound isolated from the bark of Cinnamomum cassia, has garnered attention for its potential therapeutic properties. This document provides a detailed overview of the effects of 2-HCA and its related compounds on angiogenesis, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying signaling pathways. The information presented is intended to guide researchers in designing and executing studies to further elucidate the role of 2-HCA in modulating angiogenesis.

Data Presentation

The effects of cinnamaldehyde and its derivatives on angiogenesis-related processes are concentration-dependent and context-specific, exhibiting both pro- and anti-angiogenic properties.

Table 1: Pro-angiogenic Effects of Cinnamaldehyde (CA) on Human Umbilical Vein Endothelial Cells (HUVECs)
ParameterConcentrationObservationReference
Cell Proliferation (CCK-8 Assay)10 µM31.6% increase vs. control after 24h[1]
VEGF Secretion (ELISA)1-10 µMConcentration-dependent increase[1][2]
Tube Formation10 µMSignificant increase in tube-like structures[1][2]
Cell Migration (Wound Healing Assay)10 µMEnhanced wound closure
Table 2: Anti-angiogenic and Anti-tumor Effects of this compound (2-HCA) and its Derivatives
CompoundCell LineConcentrationEffectReference
This compound (2-HCA)DU145 (Prostate Cancer)-Inhibited STAT3 activation
This compound (2-HCA)HCT116 (Colon Cancer)10 or 20 mg/kg (in vivo)Suppressed tumor growth, suppressed Wnt/β-catenin signaling
2-Methoxycinnamaldehyde (2-MCA)--Inhibits tumor angiogenesis by suppressing Tie2 activation
2'-O-benzoylcinnamaldehydeHUVEC, BAEC0-2.5 µg/mlDose-dependent inhibition of proliferation and migration
Cinnamaldehyde (CA)Sarcoma 180, B16F10 Melanoma-Inhibited hypoxia-induced angiogenesis and metastasis

Signaling Pathways

2-HCA and related compounds modulate several key signaling pathways involved in angiogenesis.

Pro-Angiogenic Signaling of Cinnamaldehyde

In the context of wound healing, cinnamaldehyde has been shown to promote angiogenesis by activating the PI3K/Akt and MAPK/ERK pathways in endothelial cells.

pro_angiogenic_pathway CA Cinnamaldehyde VEGFR VEGFR CA->VEGFR PI3K PI3K VEGFR->PI3K MAPK MAPK (ERK) VEGFR->MAPK Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Akt->Angiogenesis MAPK->Angiogenesis

Caption: Pro-angiogenic signaling of Cinnamaldehyde.

Anti-Angiogenic Signaling of Cinnamaldehyde in Hypoxia

Under hypoxic conditions, such as those found in the tumor microenvironment, cinnamaldehyde can inhibit angiogenesis by suppressing the PI3K/Akt/mTOR pathway, leading to a decrease in HIF-1α protein synthesis and subsequent downregulation of VEGF.

anti_angiogenic_pathway CA Cinnamaldehyde PI3K PI3K CA->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR HIF1a HIF-1α Synthesis mTOR->HIF1a VEGF VEGF HIF1a->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: Anti-angiogenic signaling of Cinnamaldehyde.

Anti-Tumor Signaling of this compound

2-HCA has been shown to exert anti-tumor effects by inhibiting the STAT3 and Wnt/β-catenin signaling pathways, which are also implicated in tumor angiogenesis.

anti_tumor_pathway HCA This compound STAT3 STAT3 Activation HCA->STAT3 Wnt Wnt/β-catenin Pathway HCA->Wnt Proliferation Cell Proliferation STAT3->Proliferation Wnt->Proliferation TumorGrowth Tumor Growth & Angiogenesis Proliferation->TumorGrowth tube_formation_workflow A Coat 96-well plate with Basement Membrane Extract (BME) B Incubate at 37°C for 30-60 min to allow gel to solidify A->B D Seed cells onto the BME gel (1-2 x 10^4 cells/well) B->D C Prepare endothelial cell suspension (e.g., HUVECs) in media with 2-HCA/vehicle control C->D E Incubate for 4-18 hours at 37°C D->E F Visualize tube formation using a phase-contrast microscope E->F G Quantify tube length, number of branches, and loops F->G western_blot_workflow A Treat endothelial cells with 2-HCA/vehicle for desired time B Lyse cells and quantify protein concentration A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a PVDF membrane C->D E Block membrane and incubate with primary antibodies (e.g., p-Akt, Akt, p-ERK, ERK) D->E F Incubate with HRP-conjugated secondary antibody E->F G Detect protein bands using chemiluminescence F->G H Analyze band intensity to determine protein levels G->H

References

2-Hydroxycinnamaldehyde: A Promising Neuroprotective Agent for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing global health challenge. A key pathological feature common to these conditions is the progressive loss of neuronal structure and function. Emerging research has identified 2-Hydroxycinnamaldehyde (2-HCA), a natural phenolic compound found in cinnamon, as a promising therapeutic candidate. Its potential lies in its multifaceted mechanism of action, which includes potent anti-inflammatory, antioxidant, and anti-protein aggregation properties. These attributes directly target several of the core pathological processes implicated in neurodegeneration. This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in investigating the neuroprotective potential of 2-HCA.

Mechanism of Action

This compound exerts its neuroprotective effects through the modulation of several key signaling pathways and cellular processes:

  • Anti-inflammatory Effects: 2-HCA has been shown to suppress neuroinflammation by inhibiting the activation of nuclear factor-kappa B (NF-κB) and downregulating the expression of pro-inflammatory mediators. This is achieved through the modulation of upstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (p38, JNK, and ERK).

  • Antioxidant Properties: 2-HCA activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response. This leads to the increased expression of a battery of antioxidant and cytoprotective genes, thereby protecting neuronal cells from oxidative stress-induced damage.

  • Anti-protein Aggregation: The accumulation of misfolded protein aggregates, such as amyloid-beta (Aβ) and alpha-synuclein (α-syn), is a hallmark of many neurodegenerative diseases. 2-HCA has demonstrated the ability to inhibit the aggregation of these proteins, a critical step in halting disease progression.

Quantitative Data Summary

The following tables summarize the available quantitative data on the bioactivity of this compound and related compounds in models relevant to neurodegenerative diseases.

Table 1: Anti-inflammatory Activity of this compound

AssayCell LineStimulantEndpointIC50 / Effective ConcentrationReference
Nitric Oxide (NO) ProductionRAW 264.7LPSNO InhibitionIC50: 8 µM[1]
NF-κB Transcriptional ActivityRAW 264.7LPSNF-κB InhibitionIC50: 22 µM[1]
iNOS ExpressionBV-2 MicrogliaLPSiNOS Protein InhibitionEffective at 2 µM[2]
Pro-inflammatory Cytokines (TNF-α, IL-1β)BV-2 MicrogliaLPSCytokine InhibitionEffective at 2 µM[2]

Table 2: Neuroprotective Effects of this compound and Cinnamaldehyde

AssayCell Line/ModelToxin/StressEndpointEC50 / Effective ConcentrationReference
Cell ViabilitySH-SY5YAmyloid-β (Aβ)NeuroprotectionEffective at 15-25 µM (Cinnamaldehyde)[3]
Cell ViabilityH9c2H₂O₂Cell Death InhibitionDose-dependent (0.001–0.1 mg/mL)
In vivo NeuroprotectionRat ModelIschemia/ReperfusionInfarct Size Reduction50 mg/kg (i.p.)

Table 3: Antioxidant and Anti-protein Aggregation Activity of Cinnamaldehyde Derivatives

AssayTargetEndpointIC50 / Effective ConcentrationReference
Nrf2/HO-1 UpregulationH9c2 cellsH₂O₂Protein ExpressionDose-dependent (0.001–0.1 mg/mL)
Thioredoxin Reductase (TrxR) InhibitionRecombinant TrxREnzyme InhibitionIC50: 7 µM (5-fluoro-2-hydroxycinnamaldehyde)

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the neuroprotective effects of this compound.

Protocol 1: Assessment of Anti-Neuroinflammatory Activity in BV-2 Microglial Cells

This protocol details the procedure for inducing an inflammatory response in BV-2 microglial cells using lipopolysaccharide (LPS) and assessing the inhibitory effect of 2-HCA.

1.1. Cell Culture and Treatment:

  • Culture BV-2 murine microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
  • Seed cells in 96-well plates (for viability and NO assays) or larger plates (for Western blot and qPCR) and allow them to adhere overnight.
  • Pre-treat cells with various concentrations of 2-HCA (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
  • Stimulate the cells with LPS (e.g., 100 ng/mL to 1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine analysis, shorter times for signaling pathway analysis).

1.2. Nitric Oxide (NO) Production Assay (Griess Assay):

  • After the 24-hour incubation, collect 50 µL of the cell culture supernatant.
  • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample and incubate for 10 minutes at room temperature, protected from light.
  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
  • Measure the absorbance at 540 nm using a microplate reader.
  • Quantify NO concentration using a sodium nitrite standard curve.

1.3. Pro-inflammatory Cytokine Measurement (ELISA):

  • Collect cell culture supernatants after 24 hours of LPS stimulation.
  • Measure the concentrations of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

1.4. Western Blot Analysis for Inflammatory Mediators (iNOS, COX-2):

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
  • Determine protein concentration using a BCA assay.
  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
  • Incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Visualize the protein bands using an ECL detection system and quantify the band intensities using densitometry software.

Protocol 2: Evaluation of Neuroprotective Effects Against Oxidative Stress

This protocol describes how to assess the ability of 2-HCA to protect neuronal cells (e.g., SH-SY5Y) from oxidative stress-induced cell death.

2.1. Cell Culture and Treatment:

  • Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin. For a more neuron-like phenotype, differentiate the cells with retinoic acid (e.g., 10 µM) for 5-7 days.
  • Seed the cells in 96-well plates.
  • Pre-treat the cells with various concentrations of 2-HCA for 12-24 hours.
  • Induce oxidative stress by adding a neurotoxin such as hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), MPP+, or rotenone at a predetermined toxic concentration.
  • Incubate for an additional 24-48 hours.

2.2. Cell Viability Assessment (MTT Assay):

  • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
  • Incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.
  • Aspirate the medium and dissolve the formazan crystals in 100 µL of DMSO.
  • Measure the absorbance at 570 nm.
  • Express cell viability as a percentage of the untreated control.

2.3. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity:

  • After the incubation period, collect the cell culture supernatant.
  • Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit according to the manufacturer's protocol.
  • Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).

Protocol 3: Analysis of Nrf2 Pathway Activation

This protocol outlines the steps to determine if 2-HCA activates the Nrf2 antioxidant pathway.

3.1. Cell Culture and Treatment:

  • Use a suitable cell line, such as SH-SY5Y or primary neurons.
  • Treat the cells with various concentrations of 2-HCA for different time points (e.g., 4, 8, 12, 24 hours).

3.2. Western Blot for Nrf2 and Downstream Targets:

  • Prepare nuclear and cytoplasmic extracts from the treated cells.
  • Perform Western blot analysis as described in Protocol 1.4.
  • Probe for Nrf2 in the nuclear extracts to assess its translocation.
  • In whole-cell lysates, probe for downstream Nrf2 target proteins such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

3.3. Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes:

  • Extract total RNA from treated cells using a suitable kit.
  • Synthesize cDNA from the RNA.
  • Perform qPCR using primers specific for Nrf2 target genes (e.g., HMOX1, NQO1).
  • Normalize the expression levels to a housekeeping gene (e.g., GAPDH or ACTB).

Protocol 4: Inhibition of Protein Aggregation (Thioflavin T Assay)

This protocol is for assessing the inhibitory effect of 2-HCA on the aggregation of amyloid-beta (Aβ) or alpha-synuclein (α-syn).

4.1. Preparation of Protein Monomers:

  • Prepare monomeric Aβ (e.g., Aβ₁₋₄₂) or α-synuclein according to established protocols. This typically involves dissolving the lyophilized peptide in a solvent like hexafluoroisopropanol (HFIP), followed by evaporation and resuspension in a suitable buffer.

4.2. Aggregation Assay:

  • In a black 96-well plate, combine the monomeric protein (e.g., 10-20 µM) with various concentrations of 2-HCA.
  • Add Thioflavin T (ThT) to a final concentration of 10-20 µM.
  • Incubate the plate at 37°C with intermittent shaking.
  • Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) using a microplate reader with excitation at ~440 nm and emission at ~485 nm.
  • Plot the fluorescence intensity against time to generate aggregation kinetics curves.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by 2-HCA and a general experimental workflow for its evaluation.

G cluster_0 Neuroinflammation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases Nucleus_NFkB NF-κB (in Nucleus) NFκB->Nucleus_NFkB translocates Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS, COX-2) Nucleus_NFkB->Proinflammatory_Genes activates transcription HCA_NFkB 2-HCA HCA_NFkB->IKK inhibits G cluster_1 Oxidative Stress Response Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus_Nrf2 Nrf2 (in Nucleus) Nrf2->Nucleus_Nrf2 translocates ARE ARE Nucleus_Nrf2->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription HCA_Nrf2 2-HCA HCA_Nrf2->Keap1 inactivates G cluster_2 MAPK Signaling Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) ASK1 ASK1 Inflammatory_Stimuli->ASK1 Raf Raf Inflammatory_Stimuli->Raf MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MAPK MKK3_6->p38 Downstream_Targets Downstream Targets (Transcription Factors, etc.) p38->Downstream_Targets JNK JNK MKK4_7->JNK JNK->Downstream_Targets MEK1_2 MEK1/2 Raf->MEK1_2 ERK ERK MEK1_2->ERK ERK->Downstream_Targets HCA_MAPK 2-HCA HCA_MAPK->p38 inhibits HCA_MAPK->JNK inhibits HCA_MAPK->ERK inhibits G cluster_3 Experimental Workflow for 2-HCA Evaluation start Start: Select in vitro model (e.g., BV-2, SH-SY5Y) treatment Treat with 2-HCA and/or Toxin/Stimulant start->treatment anti_inflammatory Assess Anti-inflammatory Effects (NO, Cytokines, NF-κB, MAPK) treatment->anti_inflammatory neuroprotection Assess Neuroprotection (Cell Viability, Apoptosis) treatment->neuroprotection antioxidant Assess Antioxidant Response (Nrf2 activation, ROS levels) treatment->antioxidant anti_aggregation Assess Anti-aggregation Effects (ThT assay) treatment->anti_aggregation data_analysis Data Analysis (IC50/EC50 determination) anti_inflammatory->data_analysis neuroprotection->data_analysis antioxidant->data_analysis anti_aggregation->data_analysis end Conclusion: Evaluate therapeutic potential data_analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Improving 2-Hydroxycinnamaldehyde Solubility in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and using 2-Hydroxycinnamaldehyde (2-HCA) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in dissolving this compound (2-HCA) in cell culture media?

This compound is a hydrophobic compound, which means it has poor solubility in aqueous solutions like cell culture media. When a concentrated stock solution of 2-HCA, typically dissolved in an organic solvent, is added to the aqueous environment of the media, the 2-HCA molecules tend to aggregate and precipitate out of solution.

Q2: What is the recommended solvent for preparing a 2-HCA stock solution?

Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving 2-HCA for in vitro studies.[1][2][3] It is effective at solubilizing 2-HCA; however, it is critical to keep the final concentration of DMSO in the cell culture medium low to avoid cytotoxicity.

Q3: What is the maximum recommended concentration of DMSO in cell culture?

The tolerance to DMSO can vary significantly between different cell lines.[4][5] However, a general guideline is to keep the final concentration of DMSO at or below 0.5% to avoid impacting cell viability and experimental outcomes. For sensitive or primary cell cultures, a lower concentration of 0.1% is often recommended. It is always best practice to perform a solvent tolerance control experiment for your specific cell line to determine the optimal, non-toxic concentration.

Q4: My 2-HCA precipitates when I add the DMSO stock solution to my cell culture medium. What can I do?

This is a common issue when working with hydrophobic compounds. Here are several troubleshooting steps you can take:

  • Reduce the stock solution concentration: Preparing a less concentrated stock solution in DMSO can help prevent precipitation upon dilution into the aqueous medium.

  • Pre-warm the media: Adding the 2-HCA stock solution to pre-warmed media (37°C) can sometimes improve solubility and prevent immediate precipitation.

  • Increase the final volume: Diluting the stock solution into a larger volume of media will lower the final concentration of 2-HCA, which may keep it below its solubility limit.

  • Improve mixing technique: Add the stock solution dropwise to the pre-warmed media while gently vortexing or swirling. This rapid dispersion can prevent the localized high concentration that leads to aggregation.

  • Consider alternative solubilization strategies: For particularly challenging situations, techniques such as using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of hydrophobic drugs.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitate forms immediately upon adding 2-HCA stock to media. The concentration of 2-HCA in the final solution exceeds its aqueous solubility limit. The mixing method is not optimal, leading to localized high concentrations.Decrease the concentration of the 2-HCA stock solution. Pre-warm the cell culture medium to 37°C before adding the stock solution. Add the stock solution dropwise while gently vortexing or swirling the medium.
Cells show signs of toxicity (e.g., rounding, detachment, death) in the vehicle control group. The final concentration of the solvent (e.g., DMSO) is too high for the specific cell line being used.Perform a dose-response experiment to determine the maximum non-toxic concentration of the solvent for your cell line. Ensure the final solvent concentration is kept at or below 0.5% for most cell lines, and consider going as low as 0.1% for sensitive cells.
Inconsistent experimental results between batches. The 2-HCA stock solution may not be stable or may have been stored improperly. Incomplete dissolution of 2-HCA in the stock solution or final medium.Store the 2-HCA stock solution in small, single-use aliquots at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles. Before each use, ensure the stock solution is completely thawed and vortexed to ensure homogeneity. Visually inspect for any precipitate before diluting into the medium.
Low potency or unexpected biological activity. 2-HCA may be degrading in the aqueous cell culture medium over the course of the experiment. The compound may be binding to serum proteins in the medium, reducing its effective concentration.Consider performing time-course experiments to assess the stability of 2-HCA's effect. If using serum-containing media, you may need to test a range of concentrations to achieve the desired biological effect.

Experimental Protocols

Protocol for Preparation of 2-HCA Stock Solution in DMSO
  • Materials:

    • This compound (powder)

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Based on the desired stock concentration (e.g., 100 mM), calculate the required mass of 2-HCA and volume of DMSO. (Molecular Weight of 2-HCA: 148.16 g/mol )

    • Weigh the 2-HCA powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex the solution thoroughly until the 2-HCA is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Store the stock solution at -20°C or -80°C in small, single-use aliquots.

Protocol for Diluting 2-HCA Stock Solution into Cell Culture Media
  • Materials:

    • Prepared 2-HCA stock solution in DMSO

    • Complete cell culture medium, pre-warmed to 37°C

    • Sterile conical tubes or culture plates/flasks

  • Procedure:

    • Calculate the volume of 2-HCA stock solution needed to achieve the desired final concentration in your experiment, ensuring the final DMSO concentration remains below the cytotoxic level for your cells (ideally ≤ 0.5%).

    • Add the pre-warmed cell culture medium to a sterile tube or the final culture vessel.

    • While gently swirling or vortexing the medium, add the calculated volume of the 2-HCA stock solution dropwise.

    • Mix thoroughly to ensure a homogenous solution.

    • Immediately add the final treatment solution to your cells.

Quantitative Data Summary

Solvent Maximum Recommended Final Concentration in Cell Culture Notes
DMSO ≤ 0.5%Some cell lines may tolerate up to 1%, while primary or sensitive cells may require ≤ 0.1%. Always recommended to perform a solvent toxicity control.
Ethanol ≤ 0.1%Can be used as an alternative to DMSO, but generally, a lower final concentration is required to avoid cytotoxicity.
Compound Solvent Reported Stock Solution Concentration Storage Conditions
This compound DMSO100 mg/mL (674.95 mM)-20°C for 1 month, -80°C for 6 months

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

2-HCA has been shown to exert its biological effects, including anti-tumor and anti-inflammatory activities, by modulating several key signaling pathways.

G cluster_stat3 STAT3 Pathway cluster_wnt Wnt/β-catenin Pathway cluster_apoptosis Apoptosis Induction HCA This compound STAT3 STAT3 HCA->STAT3 Inhibits direct binding beta_catenin_TCF β-catenin/TCF Complex HCA->beta_catenin_TCF Inhibits binding ROS Reactive Oxygen Species (ROS) HCA->ROS Induces pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 STAT3_dimer STAT3 Dimerization pSTAT3->STAT3_dimer STAT3_nuc Nuclear Translocation STAT3_dimer->STAT3_nuc Target_Genes_STAT3 STAT3 Target Genes (e.g., Cyclin D1, c-myc, Survivin) STAT3_nuc->Target_Genes_STAT3 Proliferation Tumor Cell Proliferation Target_Genes_STAT3->Proliferation beta_catenin β-catenin beta_catenin->beta_catenin_TCF TCF TCF TCF->beta_catenin_TCF Target_Genes_Wnt Wnt Target Genes (e.g., c-myc, Cyclin D1) beta_catenin_TCF->Target_Genes_Wnt Target_Genes_Wnt->Proliferation Apoptosis Apoptosis ROS->Apoptosis Apoptosis->Proliferation Inhibits

Caption: Signaling pathways affected by 2-HCA.

Experimental Workflow for 2-HCA Solubility and Cytotoxicity Testing

The following workflow outlines the steps for preparing and testing 2-HCA in a cell culture setting.

G cluster_prep Preparation cluster_dilution Working Solution Preparation cluster_exp Experiment cluster_controls Essential Controls A Weigh 2-HCA Powder B Dissolve in DMSO to make Stock Solution A->B D Serially Dilute Stock in Medium B->D Add dropwise while mixing C Pre-warm Cell Culture Medium (37°C) C->D E Treat Cells with Final 2-HCA Concentrations D->E F Incubate for Desired Time Period E->F G Assess Endpoint (e.g., Viability, Gene Expression) F->G H Untreated Cells H->E I Vehicle Control (DMSO only) I->E

Caption: Workflow for 2-HCA preparation and cell treatment.

References

Preventing 2-Hydroxycinnamaldehyde precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Hydroxycinnamaldehyde (2-HCA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of 2-HCA in aqueous solutions and to troubleshoot common issues such as precipitation.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I add it to my aqueous buffer or cell culture medium?

This compound is a hydrophobic molecule with limited solubility in aqueous solutions.[1] Precipitation typically occurs when the concentration of 2-HCA exceeds its solubility limit in the aqueous environment. This is a common issue when a concentrated stock solution of 2-HCA, usually dissolved in an organic solvent like DMSO, is diluted into a larger volume of aqueous buffer or media. The organic solvent disperses, and if the final concentration of 2-HCA is too high for the aqueous environment, it will come out of solution and form a precipitate.

Q2: What is the estimated aqueous solubility of this compound?

The estimated water solubility of this compound is approximately 21.17 g/L (or 21.17 mg/mL) at 25°C.[1] However, this is an estimate, and the practical solubility in complex buffers or cell culture media containing salts and proteins may be lower.

Q3: What is the best solvent to dissolve this compound for my experiments?

Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for dissolving this compound.[2] It is also soluble in other organic solvents such as ethanol, chloroform, and methanol. For biological experiments, it is crucial to use a high-purity, sterile-filtered solvent.

Q4: How does pH affect the solubility of this compound?

The solubility of this compound is expected to be pH-dependent due to its phenolic hydroxyl group. The predicted pKa of this group is approximately 8.99. At pH values above the pKa, the hydroxyl group will be deprotonated, forming a phenolate ion. This increases the polarity of the molecule and is expected to enhance its solubility in aqueous solutions. Conversely, at pH values significantly below the pKa, the compound will be in its less soluble, neutral form. Therefore, attempting to dissolve 2-HCA in acidic or neutral aqueous solutions without a co-solvent is more likely to result in precipitation.

Q5: Can I use sonication to help dissolve my this compound?

Yes, gentle warming (e.g., to 37°C) and ultrasonication can be used to aid the dissolution of this compound in a suitable solvent like DMSO.[2] However, it is important to avoid excessive heat, which could potentially degrade the compound.

Troubleshooting Guide: Preventing 2-HCA Precipitation

This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound during your experiments.

Observation Potential Cause Recommended Solution
Precipitate forms immediately upon adding the 2-HCA stock solution to aqueous media. The final concentration of 2-HCA exceeds its solubility limit in the aqueous medium.- Decrease the final working concentration of 2-HCA.- Prepare a more concentrated stock solution in DMSO and use a smaller volume for dilution.- Perform serial dilutions of the stock solution in the pre-warmed culture medium.
Precipitate forms over time while in the incubator. - Temperature Shift: The solubility of 2-HCA may decrease as the temperature equilibrates to 37°C.- pH Shift: The CO2 environment in the incubator can slightly lower the pH of the medium, potentially reducing the solubility of 2-HCA.- Interaction with Media Components: 2-HCA may interact with proteins or salts in the media over time, leading to the formation of insoluble complexes.- Always pre-warm the aqueous buffer or cell culture medium to 37°C before adding the 2-HCA stock solution.- Ensure your medium is properly buffered for the CO2 concentration in your incubator.- Consider using serum-free medium for initial solubility tests to minimize interactions with proteins.
The prepared aqueous solution appears cloudy or hazy. Micro-precipitation or the formation of a fine suspension is occurring.- Filter the final solution through a 0.22 µm sterile filter to remove any undissolved particles before adding it to your cells.- Vortex the solution gently but thoroughly immediately after adding the stock solution to the aqueous medium to ensure rapid and even dispersion.

Data Presentation

The following table summarizes the solubility of this compound in various solvents.

Solvent Solubility Notes Reference
Dimethyl sulfoxide (DMSO)100 mg/mL (674.95 mM)Ultrasonic assistance may be needed. Use freshly opened, hygroscopic DMSO for best results.[2]
Water~21.17 mg/mL (estimated at 25°C)Practical solubility in buffers and media is likely lower.
EthanolSolubleQuantitative data not readily available.
ChloroformSlightly soluble (with heating)Not suitable for most biological applications.
MethanolSlightly soluble (with heating)Not typically used for cell culture applications.
DMSO:PBS (pH 7.2) (1:3)~0.25 mg/mL (for a similar compound)This provides an estimate for solubility in a buffered aqueous solution with a co-solvent.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro (Cell Culture) Studies

This protocol is designed to prepare a concentrated stock solution of 2-HCA and dilute it into cell culture medium, minimizing the risk of precipitation.

Materials:

  • This compound powder

  • High-purity, sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

Procedure:

  • Stock Solution Preparation (e.g., 100 mM): a. Calculate the mass of 2-HCA needed to prepare your desired volume and concentration of stock solution (Molecular Weight: 148.16 g/mol ). For example, for 1 mL of a 100 mM stock, you would need 14.82 mg of 2-HCA. b. Add the calculated amount of 2-HCA powder to a sterile microcentrifuge tube. c. Add the appropriate volume of high-purity DMSO. d. Vortex the tube thoroughly until the 2-HCA is completely dissolved. If needed, gently warm the solution at 37°C for a few minutes to aid dissolution. e. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: a. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. b. Store the aliquots at -20°C or -80°C for long-term stability.

  • Dilution into Cell Culture Medium: a. Pre-warm your cell culture medium to 37°C. b. To minimize precipitation, perform a serial dilution. For example, if your final desired concentration is 10 µM, you can first dilute your 100 mM stock 1:100 in pre-warmed medium to get a 1 mM intermediate solution. Then, dilute this intermediate solution 1:100 into your main volume of pre-warmed medium. c. When adding the stock or intermediate solution to the medium, add it dropwise while gently swirling or vortexing the medium to ensure rapid and even dispersion. d. Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Protocol 2: Preparation of this compound for In Vivo Studies

This protocol provides a general guideline for preparing 2-HCA for administration in animal models, based on a rat oral tumor model.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Sterile tubes for preparation and dilution

Procedure:

  • Compound Preparation: a. On the day of administration, prepare a stock solution of 2-HCA in DMSO. The concentration will depend on the desired final dose. For example, a study used a dose of 50 mg/kg. b. Ensure the 2-HCA is fully dissolved in the DMSO.

  • Vehicle and Dilution: a. For administration, the DMSO stock solution can be further diluted with a sterile vehicle such as saline or PBS. b. It is critical to keep the final concentration of DMSO low to avoid toxicity to the animal. A final concentration of DMSO not exceeding 1-5% is generally recommended.

  • Administration: a. The route of administration will depend on the experimental design. In one study, 2-HCA was directly injected into the tumor. In another, it was administered intraperitoneally. b. Administer the prepared 2-HCA solution or the vehicle control at the appropriate volume based on the animal's body weight.

Visualizations

Logical Workflow for Troubleshooting Precipitation

TroubleshootingWorkflow start Precipitation Observed check_concentration Is the final concentration too high? start->check_concentration reduce_concentration Decrease final concentration check_concentration->reduce_concentration Yes check_stock Is the stock solution properly prepared? check_concentration->check_stock No success Solution is clear reduce_concentration->success remake_stock Prepare fresh, highly concentrated stock in pure DMSO check_stock->remake_stock No check_dilution How was the dilution performed? check_stock->check_dilution Yes remake_stock->check_dilution improve_dilution Pre-warm medium to 37°C. Add stock dropwise with vortexing. Use serial dilution. check_dilution->improve_dilution Direct dilution check_solvent Is the final solvent concentration too high? check_dilution->check_solvent Serial dilution improve_dilution->success adjust_solvent Ensure final DMSO is <0.5% for in vitro check_solvent->adjust_solvent Yes fail Precipitation persists check_solvent->fail No adjust_solvent->success consider_alternatives Consider alternative solubilization methods (e.g., cyclodextrins) fail->consider_alternatives Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State APC APC DestructionComplex Destruction Complex APC->DestructionComplex Axin Axin Axin->DestructionComplex GSK3b GSK-3β GSK3b->DestructionComplex CK1 CK1α CK1->DestructionComplex BetaCatenin_p β-catenin (P) Proteasome Proteasome BetaCatenin_p->Proteasome Ubiquitination & Degradation DestructionComplex->BetaCatenin_p Phosphorylation Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dsh Frizzled->Dsh LRP LRP5/6 LRP->Dsh DestructionComplex_off Destruction Complex Dsh->DestructionComplex_off Inhibition BetaCatenin β-catenin TCF TCF/LEF BetaCatenin->TCF Nuclear Translocation TargetGenes Target Gene Expression TCF->TargetGenes HCA This compound HCA->BetaCatenin Suppresses β-catenin signaling STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation (Tyr705) STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Nuclear Translocation TargetGenes Target Gene Expression (e.g., Cyclin D1, Bcl-2) Nucleus->TargetGenes Binds to DNA HCA This compound HCA->STAT3_inactive Inhibits Phosphorylation

References

Optimal concentration of DMSO for dissolving 2-Hydroxycinnamaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of 2-Hydroxycinnamaldehyde, with a specific focus on its dissolution in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

For research purposes, particularly in cell-based assays, Dimethyl Sulfoxide (DMSO) is the primary recommended solvent due to the high solubility of cinnamaldehyde derivatives in it.[1] Ethanol can be considered a secondary solvent.[1] For in vivo studies, co-solvents such as PEG300 and Tween 80 may be used in combination with DMSO to create a suitable formulation.[2]

Q2: What is the maximum solubility of this compound in DMSO?

The maximum solubility of this compound in DMSO is 100 mg/mL, which is equivalent to 674.95 mM.[3] It is important to note that achieving this concentration may require sonication.[3]

Q3: How should I prepare a stock solution of this compound in DMSO?

To prepare a stock solution, accurately weigh the this compound powder and add the appropriate volume of anhydrous, newly opened DMSO. Vortex the solution thoroughly until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or sonication can be used to aid dissolution.

Q4: My compound is precipitating when I dilute the DMSO stock solution in my aqueous cell culture medium. What should I do?

This is a common issue with hydrophobic compounds. Here are several strategies to prevent precipitation:

  • Make Serial Dilutions in DMSO First: Before diluting in your aqueous buffer or medium, perform initial serial dilutions in DMSO.

  • Lower the Stock Concentration: Preparing a more dilute stock solution in DMSO (e.g., 10 mM) can help prevent the compound from falling out of solution upon further dilution in an aqueous medium.

  • Pre-warm the Medium: Adding the DMSO stock to a pre-warmed (37°C) cell culture medium can improve solubility.

  • Stir Vigorously: When adding the DMSO stock to the aqueous medium, do so dropwise while gently stirring or vortexing the medium to ensure rapid and even dispersion.

Q5: What is the maximum final concentration of DMSO that is safe for my cells?

The tolerance to DMSO can vary between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with 0.1% being preferable to avoid solvent-induced cytotoxicity or other effects. It is crucial to always include a vehicle control in your experiments, which consists of the medium with the same final concentration of DMSO used for the compound treatment.

Q6: How should I store my this compound stock solution in DMSO?

For long-term storage, it is recommended to store the stock solution at -80°C, where it can be stable for up to 6 months. For short-term storage, -20°C is suitable for up to one month. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. The compound can be sensitive to light, so storing it in light-protected vials is also recommended.

Q7: Why is it important to use a fresh bottle of DMSO?

DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere. The presence of water in DMSO can significantly decrease the solubility of hydrophobic compounds and may also contribute to their degradation over time. Therefore, it is best practice to use a fresh or properly stored anhydrous grade of DMSO.

Data Summary

Solubility and Stock Solution Parameters
ParameterValueSource
Molecular Weight 148.16 g/mol
Recommended Solvent Dimethyl Sulfoxide (DMSO)
Solubility in DMSO 100 mg/mL (674.95 mM)
Final DMSO Conc. (In Vitro) ≤ 0.5% (0.1% preferred)
Final DMSO Conc. (In Vivo) ≤ 2% (with co-solvents)
Stock Solution Storage Recommendations
Storage TemperatureDurationNotesSource
-80°CUp to 6 monthsRecommended for long-term storage.
-20°CUp to 1 monthSuitable for short-term storage.
General Advice Aliquot to avoid freeze-thaw cycles. Protect from light.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous (newly opened) DMSO

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator or 37°C water bath (optional)

  • Procedure:

    • Accurately weigh 14.82 mg of this compound powder and place it into a sterile vial.

    • Add 1.0 mL of anhydrous DMSO to the vial. This will yield a final concentration of 100 mM.

    • Vortex the solution vigorously until the powder is completely dissolved.

    • If dissolution is slow, place the vial in an ultrasonic bath for a few minutes or warm it gently in a 37°C water bath.

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected vials.

    • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of a 100 µM Working Solution for Cell Culture
  • Materials:

    • 100 mM stock solution of this compound in DMSO

    • Sterile cell culture medium, pre-warmed to 37°C

    • Sterile microcentrifuge tubes and pipette tips

  • Procedure:

    • To prepare a 100 µM working solution, perform a 1:1000 dilution of the 100 mM stock solution into the pre-warmed cell culture medium.

    • For example, to prepare 1 mL of working solution, add 1 µL of the 100 mM stock solution to 999 µL of cell culture medium.

    • Mix immediately and thoroughly by gentle pipetting or inversion.

    • This procedure results in a final DMSO concentration of 0.1%.

    • Prepare a vehicle control by adding 1 µL of pure DMSO to 999 µL of cell culture medium.

    • Use the freshly prepared working solutions for your experiment immediately.

Visualizations

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate add_dmso->dissolve aliquot 4. Aliquot dissolve->aliquot store 5. Store at -80°C aliquot->store dilute 7. Dilute Stock into Medium (e.g., 1:1000) store->dilute Retrieve aliquot warm_media 6. Pre-warm Aqueous Medium warm_media->dilute mix 8. Mix Thoroughly dilute->mix use 9. Use Immediately mix->use

Caption: Experimental workflow for preparing this compound solutions.

G start Compound precipitates in aqueous medium? sol1 Use a more dilute DMSO stock (e.g., 10 mM) start->sol1 Yes sol2 Pre-warm medium to 37°C before adding stock start->sol2 Yes sol3 Add stock dropwise while stirring medium start->sol3 Yes sol4 Ensure final DMSO concentration is low (≤0.5%) start->sol4 Yes end_node Precipitation Resolved sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: Troubleshooting flowchart for precipitation issues.

G cluster_stat3 STAT3 Pathway cluster_wnt Wnt/β-catenin Pathway HCA This compound pSTAT3 p-STAT3 (Tyr705) HCA->pSTAT3 Inhibits BetaCatenin β-catenin HCA->BetaCatenin Inhibits STAT3 STAT3 STAT3->pSTAT3 Dimer Dimerization pSTAT3->Dimer NucTrans Nuclear Translocation Dimer->NucTrans TargetGenes_STAT3 Target Gene Expression (e.g., Anti-apoptosis) NucTrans->TargetGenes_STAT3 Apoptosis Apoptosis TargetGenes_STAT3->Apoptosis Proliferation Tumor Proliferation TargetGenes_STAT3->Proliferation Wnt Wnt Signaling Wnt->BetaCatenin TargetGenes_Wnt Target Gene Expression (e.g., Proliferation) BetaCatenin->TargetGenes_Wnt TargetGenes_Wnt->Proliferation

Caption: Simplified signaling pathways inhibited by this compound.

References

Troubleshooting inconsistent results in 2-Hydroxycinnamaldehyde experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxycinnamaldehyde (2-HCA).

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected bioactivity of 2-HCA.

Possible Cause Recommended Solution
Degradation of 2-HCA 2-HCA is sensitive to light and air. Store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month, protected from light and under nitrogen.[1] Prepare fresh dilutions for each experiment. A color change (darkening) may indicate degradation.
Improper Solvent/Solubility 2-HCA has low water solubility. For cell-based assays, use a water-miscible organic solvent like DMSO or ethanol to prepare a concentrated stock solution. Ensure the final solvent concentration in the cell culture medium is low (typically ≤0.5%) to avoid solvent-induced toxicity. Always include a vehicle control (media with the same final concentration of solvent but without 2-HCA) in your experimental setup.
Sub-optimal Cell Culture Conditions Ensure cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma). Inconsistent cell density at the time of treatment can also lead to variable results.
Assay Interference Aldehyde groups can be reactive and may interfere with certain assay components. To distinguish between a direct biological effect and assay interference, consider performing cell-free assays if a specific protein target is suspected.

Issue 2: Precipitation of 2-HCA upon addition to aqueous buffers or cell culture media.

Possible Cause Recommended Solution
Low Aqueous Solubility This is a common issue due to the hydrophobic nature of 2-HCA.
Optimize Stock Concentration: Prepare a higher concentration stock solution in a suitable organic solvent (e.g., DMSO) to minimize the volume added to the aqueous solution.
Serial Dilutions: Perform serial dilutions of the stock solution in the cell culture medium or buffer while vortexing or mixing to facilitate dissolution.
Final Solvent Concentration: Keep the final concentration of the organic solvent in the aqueous solution as low as possible (ideally ≤0.5% for cell culture) to maintain solubility without causing cytotoxicity.

Issue 3: High background or inconsistent results in fluorescence-based assays (e.g., ROS detection).

Possible Cause Recommended Solution
Autofluorescence of 2-HCA Some phenolic compounds can exhibit autofluorescence. Measure the fluorescence of 2-HCA alone in the assay buffer at the excitation/emission wavelengths of your fluorescent probe to determine its contribution to the signal. If significant, subtract this background from your experimental readings.
Phenol Red Interference Phenol red in cell culture media can interfere with fluorescence measurements. Use phenol red-free media for the duration of the experiment, especially during incubation with the fluorescent dye and during the measurement.
Probe Instability or Photobleaching Protect fluorescent probes (e.g., DCF-DA) from light as much as possible. Prepare fresh working solutions of the probe for each experiment. Minimize the exposure of stained cells to the excitation light source.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A: this compound powder should be stored in a cool, dark place. For long-term storage, it is recommended to store it under an inert gas. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for one month, protected from light and under a nitrogen atmosphere.[1]

Q2: How should I prepare a stock solution of 2-HCA for cell culture experiments?

A: Due to its low water solubility, a stock solution of 2-HCA should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. For example, a 100 mM stock solution can be prepared in DMSO. When treating cells, dilute the stock solution in cell culture medium to the desired final concentration, ensuring the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.

Q3: I am observing a decrease in the phosphorylation of STAT3 after 2-HCA treatment. What is the underlying mechanism?

A: 2-HCA has been shown to directly bind to STAT3, which inhibits its phosphorylation at the tyrosine 705 residue.[2] This prevents STAT3 dimerization and its translocation to the nucleus, leading to the downregulation of STAT3 target genes involved in cell cycle progression and apoptosis.[2]

Q4: My 2-HCA treatment is inducing apoptosis. How can I quantify this?

A: Apoptosis can be quantified using an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.

Q5: I have observed an increase in reactive oxygen species (ROS) in my cells after 2-HCA treatment. Is this an expected outcome?

A: Yes, 2-HCA has been reported to induce the generation of ROS. This increase in ROS is believed to be involved in the inhibition of STAT3 activation and the induction of apoptosis.

Data Presentation

Table 1: In Vitro Efficacy of this compound (2-HCA)

Cell LineAssayEndpointResultReference
SCC-15 (Oral Cancer)Cell ProliferationIC5020.2 µM[3]
HEp-2 (Oral Cancer)Cell ProliferationIC5040.5 µM
DU145 (Prostate Cancer)STAT3 DimerizationInhibitionDose-dependent, similar to 7 µM cryptotanshinone at 20 µM
H9c2 (Cardiomyoblasts)H2O2-induced cell deathInhibitionDose-dependent (0.001–0.1 mg/mL)

Table 2: Effective Concentrations of this compound (2-HCA) in Preclinical Models

Model SystemTreatmentObserved EffectReference
DU145 xenograft (mouse)50 mg/kg, oral administrationSuppression of tumor growth
Rat Oral Tumor ModelDirect injectionInhibition of tumor mass growth
Rat Ischemia/Reperfusion50 mg/kg, intraperitonealUpregulation of cytosolic BAG3 and Nrf2/HO-1

Experimental Protocols

Protocol 1: Measurement of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining
  • Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Treat the cells with the desired concentrations of 2-HCA or vehicle control for the specified duration.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, wash with ice-cold PBS and detach using a gentle cell scraper or trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol 2: Western Blot for Phosphorylated STAT3 (p-STAT3)
  • Cell Lysis: After treatment with 2-HCA, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C. Also, probe a separate membrane or strip the current one to probe for total STAT3 as a loading control.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities using densitometry software and normalize the p-STAT3 signal to the total STAT3 signal.

Protocol 3: Measurement of Intracellular ROS using DCF-DA
  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with 2-HCA or vehicle control for the desired time. Include a positive control (e.g., H2O2).

  • DCF-DA Loading: Remove the treatment media and wash the cells with warm PBS. Add 100 µL of 10 µM DCF-DA solution in serum-free media to each well and incubate for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCF-DA solution and wash the cells twice with warm PBS.

  • Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

Mandatory Visualization

Signaling_Pathway_of_2HCA cluster_cell Cell HCA This compound ROS ROS HCA->ROS STAT3 STAT3 HCA->STAT3 Direct Binding (Inhibition) ROS->STAT3 Inhibition MAPK ERK, p38, JNK ROS->MAPK STAT3_dimer STAT3 Dimer Apoptosis Apoptosis STAT3_dimer->Apoptosis Inhibition of Anti-apoptotic genes CellCycleArrest G0/G1 Arrest STAT3_dimer->CellCycleArrest p_STAT3 p-STAT3 p_STAT3->STAT3_dimer STAT3->p_STAT3 MAPK->Apoptosis

Caption: Signaling pathway of this compound (2-HCA).

Experimental_Workflow_Apoptosis start Seed and Treat Cells with 2-HCA harvest Harvest Adherent and Floating Cells start->harvest wash Wash with ice-cold PBS harvest->wash resuspend Resuspend in 1X Annexin V Binding Buffer wash->resuspend stain Stain with Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate 15 min at RT in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Experimental workflow for apoptosis detection.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions issue Inconsistent Experimental Results compound Compound Stability/ Solubility issue->compound cells Cell Health/ Culture Conditions issue->cells assay Assay Protocol/ Interference issue->assay sol_compound Prepare Fresh Solutions Use Vehicle Control Optimize Solvent compound->sol_compound sol_cells Check for Contamination Use Low Passage Cells Ensure Consistent Seeding cells->sol_cells sol_assay Use Phenol-Red Free Media Check for Autofluorescence Run Controls assay->sol_assay

Caption: Troubleshooting logic for inconsistent 2-HCA results.

References

Technical Support Center: Optimizing 2-Hydroxycinnamaldehyde (2-HCA) Treatment for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using 2-Hydroxycinnamaldehyde (2-HCA) to induce apoptosis in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the optimal treatment duration and concentration of 2-HCA to induce apoptosis?

A1: The optimal treatment duration and concentration of 2-HCA can vary depending on the cell line. It is crucial to perform a dose-response and time-course experiment for your specific cell line. However, based on published studies, a general starting point can be extrapolated.

For instance, in DU145 prostate cancer cells, a concentration of 20 µmol/L has been shown to be effective.[1] A marked decrease in the phosphorylation of STAT3, a key target of 2-HCA, was observed as early as 30 minutes and was maintained for up to 12 hours.[1] Apoptosis, however, is a downstream event, with an increase in the apoptotic cell population observed after 24 hours of treatment.[1] In pancreatic cancer cell lines, IC50 values for growth inhibition were observed around 205-232 µM after 48 hours.[2]

Troubleshooting Tip: If you are not observing apoptosis, consider increasing the treatment duration up to 48 hours or performing a dose-escalation study. Conversely, if you observe significant necrosis, consider reducing the concentration or shortening the treatment time.

Q2: What is the mechanism of 2-HCA-induced apoptosis?

A2: 2-HCA induces apoptosis through a multi-faceted mechanism primarily involving the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway and the generation of Reactive Oxygen Species (ROS).[3]

2-HCA directly binds to STAT3, inhibiting its phosphorylation at tyrosine 705, which prevents its dimerization and translocation to the nucleus. This leads to the downregulation of STAT3 target genes that are involved in cell cycle progression and anti-apoptosis (e.g., Bcl-2, Mcl-1, Survivin). The inhibition of these anti-apoptotic proteins shifts the cellular balance towards apoptosis.

Furthermore, 2-HCA treatment leads to an increase in intracellular ROS levels. This ROS generation contributes to the inhibition of STAT3 activation and can also independently trigger apoptotic pathways. In some cancer cells, 2-HCA has also been shown to induce apoptosis through endoplasmic reticulum (ER) stress and mitochondrial perturbation.

Troubleshooting Guides

Problem 1: Low or no induction of apoptosis after 2-HCA treatment.

Possible Cause 1: Suboptimal concentration or duration.

  • Solution: Perform a dose-response experiment with a range of 2-HCA concentrations (e.g., 10, 20, 50, 100 µM) and a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal conditions for your specific cell line.

Possible Cause 2: Cell line resistance.

  • Solution: Some cell lines may be inherently resistant to 2-HCA. Consider investigating the baseline expression levels of STAT3 and anti-apoptotic proteins in your cells. You may also explore co-treatment with other agents that could sensitize the cells to 2-HCA.

Possible Cause 3: Inaccurate apoptosis detection method.

  • Solution: Use multiple methods to confirm apoptosis. Annexin V/PI staining is an early marker, while PARP cleavage and caspase-3/7 activation are later events. DNA fragmentation is a hallmark of late-stage apoptosis.

Problem 2: High levels of necrosis observed.

Possible Cause 1: 2-HCA concentration is too high.

  • Solution: High concentrations of a compound can lead to off-target effects and cytotoxicity, resulting in necrosis. Reduce the concentration of 2-HCA in your experiments.

Possible Cause 2: Treatment duration is too long.

  • Solution: Prolonged exposure to a cytotoxic agent can push cells towards necrosis instead of programmed cell death. Shorten the treatment duration.

Data Presentation

Table 1: Summary of 2-HCA Treatment Conditions and Effects in DU145 Prostate Cancer Cells

ParameterTreatment DetailsObserved EffectCitation
STAT3 Phosphorylation 20 µmol/L 2-HCAMarked decrease from 30 minutes up to 12 hours
Cell Cycle 20 µmol/L 2-HCAIncrease in G0/G1 phase after 6 hours
Apoptosis 20 µmol/L 2-HCAIncreased after 24 hours
Gene Expression 20 µmol/L 2-HCAReduction in STAT3-regulated genes at 48 hours
ROS Generation 20 µmol/L 2-HCAGreatly increased at 30 minutes, maintained up to 6 hours

Table 2: IC50 Values of 2-HCA in Pancreatic Cancer Cell Lines after 48 hours

Cell LineIC50 (µM)Citation
MIA PaCa-2205
BxPC-3218
PANC-1232

Experimental Protocols

Western Blotting for STAT3 Phosphorylation and Apoptosis Markers
  • Cell Lysis: After treating cells with 2-HCA for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA lysis buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Resolve 20-50 µg of protein on an 8%-15% SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% nonfat dry milk or 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Y705), STAT3, PARP, Cleaved Caspase-3, Bcl-2, and GAPDH overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Cell Cycle Analysis by Flow Cytometry
  • Cell Collection: Following 2-HCA treatment, harvest the cells by trypsinization and collect them by centrifugation.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Analysis: Incubate for 30 minutes in the dark at room temperature and analyze the cell cycle distribution using a flow cytometer.

Visualizations

experimental_workflow cluster_treatment Cell Treatment cluster_assays Apoptosis & Pathway Analysis cluster_analysis Data Analysis start Seed Cells treatment Treat with 2-HCA (Varying Concentrations & Durations) start->treatment western Western Blot (p-STAT3, PARP, Caspases) treatment->western Protein Lysates flow Flow Cytometry (Annexin V/PI, Cell Cycle) treatment->flow Harvested Cells ros ROS Detection Assay treatment->ros Live Cells data_analysis Quantify Apoptosis Rates & Protein Levels western->data_analysis flow->data_analysis ros->data_analysis conclusion Determine Optimal Treatment Duration data_analysis->conclusion signaling_pathway cluster_ros ROS Pathway cluster_stat3 STAT3 Pathway cluster_apoptosis Cellular Outcome HCA This compound ROS ↑ Reactive Oxygen Species (ROS) HCA->ROS STAT3 STAT3 HCA->STAT3 Direct Binding & Inhibition pSTAT3 p-STAT3 (Y705) Dimerization & Nuclear Translocation ROS->pSTAT3 Inhibition STAT3->pSTAT3 Phosphorylation STAT3_genes STAT3 Target Genes (Bcl-2, Mcl-1, Survivin) pSTAT3->STAT3_genes Transcription Apoptosis Apoptosis STAT3_genes->Apoptosis Inhibition CellCycleArrest G0/G1 Cell Cycle Arrest STAT3_genes->CellCycleArrest Inhibition

References

Light sensitivity and proper storage of 2-Hydroxycinnamaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of experiments involving the light-sensitive compound, 2-Hydroxycinnamaldehyde.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A1: Proper storage is critical to maintain the integrity of this compound. For the solid powder, it is recommended to store it at -20°C, protected from light, and under an inert atmosphere (e.g., nitrogen or argon).[1] Stock solutions, typically prepared in solvents like DMSO, should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month), also with protection from light.[2]

Q2: What are the visible signs of degradation of this compound?

A2: this compound is a light yellow to brown solid.[1] A significant darkening of the color of the solid or a noticeable color change in solutions may indicate degradation. However, visual inspection is not a reliable method for determining purity. Chromatographic techniques like HPLC or UPLC are necessary to confirm the integrity of the compound.

Q3: Can I work with this compound on an open lab bench?

A3: Due to its light sensitivity, it is crucial to minimize the exposure of this compound to ambient and artificial light. It is best practice to work in a dimly lit area, use amber-colored glassware or vials, or wrap containers and experimental setups in aluminum foil.

Q4: What solvents are recommended for dissolving this compound?

A4: this compound is soluble in organic solvents such as DMSO (up to 100 mg/mL), chloroform, and methanol.[1] It has limited solubility in water. When preparing stock solutions, ensure the solvent is anhydrous, as moisture can also contribute to degradation.

Q5: How can I confirm the purity of my this compound sample?

A5: The purity of this compound should be assessed using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV detection. A freshly prepared standard solution should be used for comparison.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Problem Potential Cause Recommended Solution
Inconsistent or non-reproducible experimental results. Degradation of this compound due to light exposure.1. Prepare fresh working solutions from a properly stored stock for each experiment.2. Protect all solutions and experimental setups (e.g., cell culture plates, reaction vessels) from light by using amber vials or wrapping them in aluminum foil.3. Minimize the duration of light exposure during experimental manipulations.
Instability in the experimental medium.1. Assess the stability of this compound in your specific experimental buffer or medium over the time course of your experiment.2. Consider the pH of the medium, as extremes in pH can catalyze the degradation of aldehydes.
Low or no observed biological activity. Complete degradation of the compound.1. Verify the purity of the solid compound and stock solution using HPLC.2. Ensure that the storage conditions have been appropriate (temperature, light protection, inert atmosphere).3. Prepare a fresh stock solution from a new vial of the compound.
Sub-optimal concentration at the target site.1. Confirm the final concentration of this compound in your assay.2. Consider potential interactions with other components in your experimental system that might sequester or inactivate the compound.
Appearance of unexpected peaks in chromatograms (HPLC/UPLC). Formation of degradation products.1. This is a strong indicator of sample degradation. Review your handling and storage procedures.2. If conducting a stability study, these peaks represent degradation products that need to be characterized.
Contamination of the sample or solvent.1. Analyze a solvent blank to rule out contamination from the solvent.2. Ensure all glassware and equipment are scrupulously clean.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
Form Temperature Duration Atmosphere Light Protection Reference(s)
Solid (Powder)-20°CUp to 3 yearsInert (Nitrogen/Argon)Required
Stock Solution (in DMSO)-80°CUp to 6 monthsN/ARequired
Stock Solution (in DMSO)-20°CUp to 1 monthN/ARequired
Table 2: Summary of Forced Degradation Conditions (Hypothetical Data)
Stress Condition Parameters Observation % Degradation (Hypothetical)
PhotolyticExposed to 1.2 million lux hours and 200 W h/m²Significant degradation observed. Color change from light yellow to dark brown.45%
Acidic0.1 M HCl at 60°C for 24hModerate degradation.15%
Basic0.1 M NaOH at 60°C for 24hMinor degradation.8%
Oxidative3% H₂O₂ at room temperature for 24hSignificant degradation.35%
Thermal80°C for 48hMinor degradation.5%

Experimental Protocols

Protocol 1: Photostability Assessment of this compound

Objective: To evaluate the stability of this compound under ICH Q1B recommended photostability testing conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Formic acid

  • Calibrated photostability chamber

  • Amber and clear glass vials

  • HPLC-UV system

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • Aliquot the solution into two sets of vials: one set of clear glass vials (for light exposure) and one set of amber glass vials wrapped in aluminum foil (dark control).

  • Exposure Conditions:

    • Place both sets of vials in a calibrated photostability chamber.

    • Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • At predetermined time points (e.g., 0, 6, 12, 24 hours), withdraw an aliquot from both the exposed and dark control samples.

    • Dilute the samples to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).

    • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Compare the degradation in the light-exposed samples to the dark control to determine the extent of photodegradation.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a photodiode array (PDA) detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

    • 20-25 min: Re-equilibration

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare standard solutions of this compound and stressed (degraded) samples.

  • Inject the samples onto the HPLC system.

  • Monitor the separation of the main peak (this compound) from any new peaks that appear in the stressed samples. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_exposure Photostability Exposure cluster_analysis Analysis prep_solid Weigh Solid This compound prep_solution Prepare Stock Solution (e.g., 1 mg/mL in ACN) prep_solid->prep_solution aliquot Aliquot into Clear (Exposed) and Amber (Dark Control) Vials prep_solution->aliquot chamber Place Vials in Photostability Chamber aliquot->chamber expose Expose to ICH Q1B Conditions (Light & UV) chamber->expose sampling Withdraw Samples at Time Points (0, 6, 12, 24h) expose->sampling dilution Dilute for HPLC Analysis sampling->dilution hplc_analysis Inject into HPLC-UV System dilution->hplc_analysis data_analysis Quantify Degradation hplc_analysis->data_analysis

Caption: Workflow for the photostability assessment of this compound.

degradation_pathway cluster_products Potential Photodegradation Products HCA This compound isomer Cis-Isomer HCA->isomer Isomerization coumarin Coumarin (via cyclization) HCA->coumarin Intramolecular Cyclization acid 2-Hydroxycinnamic Acid (via oxidation) HCA->acid Oxidation benzaldehyde 2-Hydroxybenzaldehyde (via C=C cleavage) HCA->benzaldehyde Oxidative Cleavage

Caption: Potential photodegradation pathways of this compound.

troubleshooting_flow start Inconsistent Experimental Results? check_storage Verify Storage Conditions (-20°C solid, -80°C solution, protected from light) start->check_storage check_handling Review Handling Procedures (dim light, amber vials) start->check_handling check_purity Assess Purity via HPLC check_storage->check_purity check_handling->check_purity purity_ok Purity Acceptable? check_purity->purity_ok new_sample Use a Fresh Sample/ Prepare New Stock purity_ok->new_sample No check_medium Evaluate Stability in Experimental Medium purity_ok->check_medium Yes new_sample->check_purity end Problem Resolved check_medium->end

Caption: Troubleshooting flowchart for inconsistent experimental results.

References

Technical Support Center: Addressing 2-Hydroxycinnamaldehyde (2-HCA) Cytotoxicity in Normal Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity of 2-Hydroxycinnamaldehyde (2-HCA) in normal cell lines during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound (2-HCA) cytotoxic to normal, non-cancerous cell lines?

A1: Research suggests that 2-HCA exhibits selective cytotoxicity, with normal cells showing significantly less sensitivity compared to various cancer cell lines.[1] While 2-HCA can induce apoptosis and cell cycle arrest in cancer cells at certain concentrations, normal cells appear to be more resistant to these cytotoxic effects. However, at high concentrations, cytotoxicity in normal cells can still occur. Therefore, it is crucial to determine the optimal concentration range for your specific normal cell line.

Q2: What is the primary mechanism of 2-HCA-induced cytotoxicity?

A2: The primary mechanism of 2-HCA-induced cytotoxicity, particularly in cancer cells, is the induction of apoptosis through the generation of reactive oxygen species (ROS).[2][3] This oxidative stress can lead to the activation of various signaling pathways, including STAT3, NF-κB, and AP-1, ultimately resulting in programmed cell death.[2][4]

Q3: How can I mitigate 2-HCA-induced cytotoxicity in my normal cell line experiments?

A3: To mitigate unwanted cytotoxicity in normal cell lines, consider the following strategies:

  • Dose Optimization: Perform a dose-response study to determine the highest concentration of 2-HCA that does not significantly impact the viability of your normal cell line.

  • Use of Antioxidants: Co-treatment with antioxidants like N-acetyl-L-cysteine (NAC) or glutathione (GSH) can effectively rescue cells from 2-HCA-induced cytotoxicity by neutralizing ROS.

  • Activate Cytoprotective Pathways: At sub-lethal concentrations, 2-HCA can activate the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes, providing a protective effect against oxidative stress. Pre-conditioning cells with a low dose of 2-HCA may therefore enhance their resilience.

Q4: I'm observing precipitation of 2-HCA in my cell culture medium. What should I do?

A4: 2-HCA, like cinnamaldehyde, has low water solubility. To prevent precipitation, ensure your stock solution is prepared in a suitable solvent like DMSO and that the final solvent concentration in the culture medium is low (typically ≤0.5%). It is also recommended to add the 2-HCA stock solution to pre-warmed media and mix thoroughly.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with 2-HCA.

Issue 1: High background cytotoxicity in control (vehicle-treated) normal cells.

  • Possible Cause: The solvent used to dissolve 2-HCA (e.g., DMSO) may be at a toxic concentration.

  • Troubleshooting Steps:

    • Verify Solvent Concentration: Ensure the final concentration of the solvent in your cell culture medium is at a non-toxic level (typically ≤0.5% for DMSO).

    • Run a Solvent Toxicity Curve: Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cell line.

    • Use a Different Solvent: If DMSO toxicity is suspected, consider using ethanol as an alternative solvent, again ensuring a low final concentration.

Issue 2: Inconsistent results between experiments.

  • Possible Cause 1: Degradation of 2-HCA stock solution.

  • Troubleshooting Steps:

    • Proper Storage: Store the 2-HCA stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Fresh Preparation: Prepare fresh dilutions of 2-HCA from the stock for each experiment.

    • Protect from Light and Air: 2-HCA can be sensitive to light and oxidation. Minimize its exposure during handling.

  • Possible Cause 2: Variability in cell health and density.

  • Troubleshooting Steps:

    • Consistent Cell Seeding: Ensure a consistent cell seeding density across all wells and experiments.

    • Monitor Cell Health: Regularly check the morphology and confluence of your cells to ensure they are in a healthy, logarithmic growth phase before treatment.

    • Standardize Culture Conditions: Maintain consistent incubation conditions (temperature, CO2, humidity).

Issue 3: No observable effect of 2-HCA at expected concentrations.

  • Possible Cause: The concentration of 2-HCA is too low for the specific cell line or the incubation time is too short.

  • Troubleshooting Steps:

    • Perform a Dose-Response and Time-Course Study: Test a wider range of 2-HCA concentrations and vary the incubation time to identify the optimal experimental window.

    • Verify Compound Activity: If possible, test the activity of your 2-HCA stock on a sensitive cancer cell line to confirm its potency.

Data Presentation

Table 1: Cytotoxicity of this compound (2-HCA) in Cancer Cell Lines (IC50 values)

Cell LineCancer TypeIC50 (µM)Reference
SCC-15Oral Cancer20.2
HEp-2Oral Cancer40.5
DU145Prostate Cancer~20

Experimental Protocols

MTT Assay for Cell Viability

This protocol is for assessing the effect of 2-HCA on the viability of normal cell lines.

Materials:

  • Normal human cell line of interest

  • Complete cell culture medium

  • This compound (2-HCA)

  • DMSO (for 2-HCA stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 2-HCA in complete medium. Remove the old medium from the cells and add 100 µL of the 2-HCA dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest 2-HCA dose) and an untreated control. Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Annexin V/PI Apoptosis Assay

This protocol is for detecting 2-HCA-induced apoptosis by flow cytometry.

Materials:

  • Cells treated with 2-HCA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of 2-HCA for the appropriate time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

DCFDA Assay for Intracellular ROS Measurement

This protocol is for quantifying the generation of ROS in response to 2-HCA treatment.

Materials:

  • Cells treated with 2-HCA

  • DCFDA (2',7'-dichlorofluorescin diacetate) solution

  • Complete cell culture medium

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • DCFDA Loading: Remove the medium and incubate the cells with 10-20 µM DCFDA in serum-free medium for 30-45 minutes at 37°C.

  • Washing: Wash the cells once with PBS.

  • Compound Treatment: Add 2-HCA at various concentrations in complete medium.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm at different time points.

Mandatory Visualizations

G HCA This compound ROS Increased Reactive Oxygen Species (ROS) HCA->ROS Nrf2 Nrf2 Activation HCA->Nrf2 STAT3 STAT3 Inactivation ROS->STAT3 Antioxidants Antioxidants (NAC, GSH) Antioxidants->ROS Apoptosis Apoptosis STAT3->Apoptosis ARE Antioxidant Response Element (ARE) Nrf2->ARE CellSurvival Cell Survival ARE->CellSurvival

Caption: 2-HCA signaling pathways.

G cluster_Day1 Day 1 cluster_Day2 Day 2 cluster_Day3_4 Day 3 or 4 Seed Seed Normal Cells in 96-well Plate Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with 2-HCA +/- Antioxidants Incubate2 Incubate 24-72h Treat->Incubate2 Assay Perform Cytotoxicity Assay (e.g., MTT) Analyze Analyze Data Assay->Analyze

Caption: Experimental workflow for cytotoxicity assessment.

G Start High Cytotoxicity in Normal Cells Observed CheckConc Is 2-HCA concentration in optimal range? Start->CheckConc CheckSolvent Is solvent concentration non-toxic? CheckConc->CheckSolvent Yes DoseResponse Perform Dose-Response Experiment CheckConc->DoseResponse No SolventControl Run Solvent Toxicity Control CheckSolvent->SolventControl No AddAntioxidant Co-treat with Antioxidant (NAC/GSH) CheckSolvent->AddAntioxidant Yes DoseResponse->Start SolventControl->Start End Problem Resolved AddAntioxidant->End

Caption: Troubleshooting logic for unexpected cytotoxicity.

References

Validation & Comparative

2-Hydroxycinnamaldehyde vs. Cinnamaldehyde: A Comparative Cytotoxicity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural compounds with therapeutic potential, cinnamaldehyde and its hydroxylated analog, 2-hydroxycinnamaldehyde, have emerged as significant contenders in anticancer research. Both compounds, derived from the cinnamon plant, exhibit cytotoxic effects against various cancer cell lines, yet their mechanisms and potency can differ. This guide provides a comparative analysis of their cytotoxicity, supported by experimental data, to inform researchers and drug development professionals.

Comparative Cytotoxicity Data

The following tables summarize the cytotoxic effects of this compound (HCA) and cinnamaldehyde (CA) across different cancer cell lines. The data is compiled from multiple studies to provide a comparative overview of their potency, often represented by the half-maximal inhibitory concentration (IC50).

CompoundCell LineAssayIC50 ValueDuration (h)
Cinnamaldehyde MCF-7 (Breast Cancer)MTT58 µg/mL24
MCF-7 (Breast Cancer)MTT140 µg/mL48
U87MG (Glioblastoma)Cellular Toxicity Assay11.6 µg/mLNot Specified
L1210 (Leukemia)Not Specified4.8 µg/mLNot Specified
This compound Glioblastoma TS14-15, TS15-88 (in combination with Temozolomide)Not Specified5 µM (HCA) + 250 µM (Temozolomide)Not Specified

Mechanisms of Action: A Tale of Two Aldehydes

While both compounds induce apoptosis and inhibit cancer cell proliferation, their primary molecular targets and signaling pathways show notable differences.

This compound (HCA) is a known inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a crucial mediator of cell survival and proliferation in many cancers.[1][2] By directly binding to STAT3, HCA prevents its phosphorylation, dimerization, and nuclear translocation, leading to the downregulation of STAT3 target genes.[1] This cascade of events results in cell cycle arrest at the G0/G1 phase and subsequent apoptosis.[1] Furthermore, HCA has been shown to induce the generation of reactive oxygen species (ROS), which contributes to its cytotoxic effects.[1] In some cancer cells, HCA can also induce apoptosis through the activation of Heat Shock Factor 1 (HSF1) which in turn mediates the expression of BAG3. It has also been observed to induce apoptosis in a p53-independent manner in head and neck cancer cells.

Cinnamaldehyde (CA) exhibits a broader range of anticancer mechanisms. It is a potent inducer of apoptosis through the generation of ROS, which leads to mitochondrial permeability transition and the release of cytochrome c. This activates the caspase cascade, leading to programmed cell death. Cinnamaldehyde also influences key signaling pathways such as PI3K/Akt, inhibiting its activity to suppress tumor cell proliferation and promote apoptosis. Additionally, it can arrest the cell cycle at the G2/M phase by downregulating the expression of cyclin A and cyclin B1.

Signaling Pathway Diagrams

The following diagrams illustrate the distinct and overlapping signaling pathways affected by this compound and Cinnamaldehyde.

HCA_Signaling_Pathway HCA This compound ROS ROS Generation HCA->ROS STAT3 STAT3 HCA->STAT3 Direct Binding pSTAT3 p-STAT3 (Inactive) HCA->pSTAT3 Inhibits ROS->STAT3 Inhibits STAT3->pSTAT3 Phosphorylation STAT3_dimer STAT3 Dimerization (Blocked) pSTAT3->STAT3_dimer STAT3_nuclear Nuclear Translocation (Blocked) STAT3_dimer->STAT3_nuclear Target_Genes Downregulation of STAT3 Target Genes (Cyclin D1, Bcl-2, etc.) STAT3_nuclear->Target_Genes Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest Target_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of this compound (HCA) cytotoxicity.

CA_Signaling_Pathway CA Cinnamaldehyde ROS ROS Generation CA->ROS PI3K_Akt PI3K/Akt Pathway CA->PI3K_Akt Inhibits Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Cascade Caspase Activation Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis Cell_Proliferation Cell Proliferation PI3K_Akt->Cell_Proliferation PI3K_Akt->Apoptosis Inhibits

Caption: Signaling pathway of Cinnamaldehyde (CA) cytotoxicity.

Experimental Protocols

A summary of the methodologies for key experiments cited in the literature is provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound or cinnamaldehyde for specified durations (e.g., 24 or 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductase convert MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Cells are treated with the test compounds as described for the viability assay.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Western Blotting for Signaling Proteins
  • Protein Extraction: Following treatment with the compounds, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., STAT3, p-STAT3, Bcl-2, Bax, Caspases), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

Experimental_Workflow cluster_in_vitro In Vitro Cytotoxicity Assessment cluster_assays Cytotoxicity and Apoptosis Assays cluster_mechanism Mechanism of Action Studies Cell_Culture Cancer Cell Line Culture Treatment Treatment with 2-HCA or CA Cell_Culture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow_Cytometry Flow Cytometry (Annexin V/PI for Apoptosis) Treatment->Flow_Cytometry Western_Blot Western Blotting (Signaling Proteins) Treatment->Western_Blot Data_Analysis Data Analysis and Comparison MTT->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for comparative cytotoxicity analysis.

References

A Comparative Efficacy Analysis of 2-Hydroxycinnamaldehyde and 2'-Benzoyloxycinnamaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers in Drug Development

This guide provides a detailed comparison of the efficacy of two promising bioactive compounds, 2-Hydroxycinnamaldehyde (HCA) and its derivative, 2'-Benzoyloxycinnamaldehyde (BCA). Both compounds, originating from cinnamaldehyde, a primary constituent of cinnamon, have garnered significant interest for their potent anticancer and anti-inflammatory properties. This document synthesizes experimental data to offer a clear, objective comparison of their performance, supported by detailed methodologies and visual representations of their mechanisms of action.

Quantitative Data Summary

The following tables summarize the quantitative data on the anticancer and anti-inflammatory activities of HCA and BCA, allowing for a direct comparison of their potency.

Table 1: Comparative In Vitro Anticancer Activity of HCA and BCA

CompoundCancer Cell LineAssayEndpointResultCitation
HCA29 Human Cancer Cell LinesIn Vitro Growth InhibitionNot SpecifiedStrong Inhibition[1]
BCA29 Human Cancer Cell LinesIn Vitro Growth InhibitionNot SpecifiedStrong Inhibition[1]
HCAMDA-MB-231 (Breast Cancer)Apoptosis InductionGrowth Arrest & ApoptosisInduced at 10 µM[2]
BCAMDA-MB-231 (Breast Cancer)Apoptosis InductionGrowth Arrest & ApoptosisInduced at 10 µM[2]
HCASW620 (Colon Cancer)Apoptosis InductionGrowth Arrest & ApoptosisInduced at 10 µM[2]
BCASW620 (Colon Cancer)Apoptosis InductionGrowth Arrest & ApoptosisInduced at 10 µM
HCADU145 (Prostate Cancer)Cell ProliferationWST-1 AssaySelective inhibition of STAT3-activated cancer cells

Table 2: Comparative In Vivo Anticancer Efficacy of HCA and BCA

CompoundAnimal ModelTumor ModelAdministrationDosageTumor Growth InhibitionCitation
HCANude MiceSW-620 XenograftNot SpecifiedNot SpecifiedStrong Inhibition
BCANude MiceSW-620 XenograftIntraperitoneal100 mg/kg>88%
BCANude MiceSW-620 XenograftOral100 mg/kg41%
HCANude MiceDU145 XenograftNot SpecifiedNot Specified48.4% decrease in tumor volume
HCARatRK3E-ras-Fluc-induced oral tumorIntratumoral InjectionNot SpecifiedSignificant inhibition

Table 3: Comparative Anti-inflammatory Activity of HCA and Other Cinnamaldehyde Derivatives

CompoundCell LineAssayEndpointIC50Citation
2'-Hydroxycinnamaldehyde (HCA) RAW 264.7 LPS-induced NO Production Nitric Oxide Inhibition 8 µM ****
2'-Hydroxycinnamaldehyde (HCA) RAW 264.7 LPS-induced NF-κB Transcriptional Activity NF-κB Inhibition 22 µM ****
trans-cinnamaldehydeRAW 264.7LPS-induced NF-κB Transcriptional ActivityNF-κB Inhibition43 µM
2-methoxycinnamaldehydeRAW 264.7LPS-induced NF-κB Transcriptional ActivityNF-κB Inhibition31 µM

Signaling Pathways and Mechanisms of Action

Both HCA and BCA exert their biological effects through the modulation of key signaling pathways. Their primary mechanisms involve the induction of reactive oxygen species (ROS) and the inhibition of the STAT3 and NF-κB signaling pathways.

ROS-Mediated Apoptosis

A key mechanism for the anticancer activity of both HCA and BCA is the induction of apoptosis through the generation of reactive oxygen species (ROS). Increased intracellular ROS levels lead to mitochondrial permeability transition and the subsequent release of cytochrome c, triggering a caspase cascade that results in programmed cell death. Notably, the apoptotic effects of BCA can be blocked by antioxidants, confirming the critical role of ROS in its mechanism of action.

ROS_Mediated_Apoptosis cluster_cell Cancer Cell HCA_BCA 2-HCA or 2'-BCA ROS ↑ Reactive Oxygen Species (ROS) HCA_BCA->ROS Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Cascade Caspase Activation Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: ROS-mediated apoptotic pathway induced by HCA and BCA.
STAT3 Signaling Pathway Inhibition

HCA has been identified as a direct inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. HCA directly binds to STAT3, inhibiting its phosphorylation, dimerization, and nuclear translocation. This leads to the downregulation of STAT3 target genes involved in cell proliferation and survival, ultimately inducing G0/G1 cell cycle arrest and apoptosis.

STAT3_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus STAT3_inactive STAT3 (inactive) STAT3_active p-STAT3 Dimer STAT3_inactive->STAT3_active Phosphorylation & Dimerization STAT3_translocation Nuclear Translocation STAT3_active->STAT3_translocation HCA 2-HCA HCA->STAT3_active Inhibition Gene_Expression Target Gene Expression (Proliferation, Survival) STAT3_translocation->Gene_Expression STAT3_translocation->Gene_Expression

Caption: Inhibition of the STAT3 signaling pathway by 2-HCA.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate the findings.

Cell Viability and Proliferation Assay (WST-1)
  • Cell Seeding: Plate cancer cells (e.g., DU145, LNCaP, MCF-10A) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of HCA or BCA for the desired time period (e.g., 24, 48, 72 hours).

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation: Incubate the plates for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vivo Tumor Xenograft Model
  • Cell Preparation: Harvest cancer cells (e.g., SW-620 or DU145) from sub-confluent cultures and resuspend them in a suitable medium (e.g., PBS or Matrigel).

  • Animal Model: Use immunocompromised mice, such as BALB/c nude mice.

  • Tumor Cell Implantation: Subcutaneously inject the prepared cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers at regular intervals.

  • Compound Administration: Once tumors reach a palpable size, randomly assign mice to treatment and control groups. Administer HCA or BCA via the desired route (e.g., intraperitoneal or oral) at the specified dosage and schedule. The control group receives the vehicle.

  • Endpoint Analysis: At the end of the study, sacrifice the mice, and excise the tumors. Measure the final tumor weight and volume.

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Cell Seeding and Treatment: Seed cells in appropriate culture plates and treat with HCA or BCA for the specified duration.

  • DCF-DA Staining: Wash the cells with PBS and then incubate with 5 µM 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) in serum-free medium for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: After incubation, wash the cells with PBS, trypsinize, and resuspend in PBS.

  • Data Acquisition: Analyze the fluorescence intensity of the cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

NF-κB Transcriptional Activity Assay
  • Cell Culture and Transfection: Culture RAW 264.7 macrophages and stably transfect them with a reporter plasmid containing NF-κB binding sites upstream of a reporter gene (e.g., alkaline phosphatase).

  • Cell Stimulation and Compound Treatment: Pre-treat the transfected cells with various concentrations of HCA or BCA for a specified time before stimulating with lipopolysaccharide (LPS).

  • Reporter Gene Assay: After incubation, lyse the cells and measure the activity of the reporter enzyme (e.g., alkaline phosphatase) according to the manufacturer's protocol.

  • Data Analysis: A decrease in reporter gene activity indicates inhibition of NF-κB transcriptional activity.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for comparing the anticancer efficacy of HCA and BCA.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start Start: Select Cancer Cell Lines cell_culture Cell Culture start->cell_culture treatment Treat with HCA / BCA (Dose-Response) cell_culture->treatment viability Cell Viability Assay (e.g., WST-1) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis ros ROS Detection (e.g., DCF-DA) treatment->ros pathway Signaling Pathway Analysis (Western Blot for STAT3, NF-κB) treatment->pathway ic50 Determine IC50 Values viability->ic50 animal_model Select Animal Model (e.g., Nude Mice) ic50->animal_model Inform In Vivo Dosing xenograft Establish Tumor Xenografts animal_model->xenograft invivo_treatment Administer HCA / BCA xenograft->invivo_treatment tumor_measurement Monitor Tumor Growth invivo_treatment->tumor_measurement toxicity Assess Toxicity (Body Weight, etc.) invivo_treatment->toxicity endpoint Endpoint Analysis: Tumor Weight & Volume tumor_measurement->endpoint

Caption: General experimental workflow for comparing HCA and BCA efficacy.

References

The Structural Dance: How Modifications to Cinnamaldehyde Derivatives Dictate Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structure-activity relationship of cinnamaldehyde derivatives reveals that subtle molecular alterations can significantly enhance their potency and selectivity against cancer cells. This guide provides a comparative analysis of these derivatives, supported by experimental data, to aid researchers and drug development professionals in designing more effective anticancer agents.

Cinnamaldehyde, the compound responsible for the characteristic aroma and flavor of cinnamon, has long been investigated for its diverse pharmacological properties, including its potential as an anticancer agent.[1][2] Extensive research has focused on synthesizing and evaluating a wide array of cinnamaldehyde derivatives to improve its therapeutic index. These studies consistently demonstrate that the anticancer activity of these compounds is intrinsically linked to their chemical structure, particularly modifications to the phenyl ring and the α,β-unsaturated aldehyde moiety.[1][3]

Comparative Anticancer Activity of Cinnamaldehyde Derivatives

The in vitro cytotoxicity of cinnamaldehyde and its derivatives has been evaluated against a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these assessments. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of various cinnamaldehyde derivatives against different cancer cell lines, providing a clear comparison of their anticancer activity.

DerivativeCancer Cell LineIC50 (µM)Reference
CinnamaldehydeDU145 (Prostate)22.354 ± 1.6[4]
SKBR-3 (Breast)13.901 ± 1.6
HEPG2 (Liver)21.840 ± 1.0
MDA-MB-231 (Breast)16.9 µg/mL (24h), 12.23 µg/mL (48h)
Jurkat & U937 (Leukemia)0.057 & 0.076
SCC25 (Oral Squamous Carcinoma)90.40 µg/mL (24h), 42.95 µg/mL (48h)
2'-Hydroxycinnamaldehyde (HCA)SW620 (Colon)Not explicitly stated, but shown to inhibit growth
2'-Benzoyloxycinnamaldehyde (BCA)HCT116 (Colon)40 (induces apoptosis)
Bromoethane chalcone 5nDU145 (Prostate)8.719 ± 1.8
SKBR-3 (Breast)7.689
HEPG2 (Liver)9.380 ± 1.6
Para methyl benzyl chalcone 5jSKBR-3 (Breast)7.871
2,3-dichloro benzyl chalcone 5bHEPG2 (Liver)9.190
Cinnamaldehyde-based chalcone 3eCaco-2 (Colon)32.19 ± 3.92
Coniferyl aldehyde derivative 4H1299 (Non-small cell lung)6.7

Key Structure-Activity Relationships

The data consistently highlight several key structural features that govern the anticancer activity of cinnamaldehyde derivatives:

  • The α,β-Unsaturated Aldehyde Moiety: This feature is a critical pharmacophore, acting as a Michael acceptor. This reactivity allows it to interact with nucleophilic residues in cellular macromolecules, such as proteins and nucleic acids, disrupting their function and triggering downstream anticancer effects.

  • Substitutions on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly modulate the compound's potency and selectivity.

    • Hydroxyl (-OH) and Methoxy (-OCH3) Groups: The addition of these groups, particularly at the ortho and meta positions, has been shown to enhance anticancer activity. For instance, 2'-hydroxycinnamaldehyde and its analogs have demonstrated potent antiproliferative and pro-apoptotic effects.

    • Halogens: The introduction of halogen atoms, such as in the 2,3-dichloro benzyl chalcone, can lead to potent anticancer activity.

  • Chalcone Hybrids: Synthesizing hybrid molecules that combine the cinnamaldehyde scaffold with a chalcone structure has yielded compounds with significantly improved cytotoxicity against various cancer cell lines.

G cluster_sar Structure-Activity Relationship of Cinnamaldehyde Derivatives cluster_phenyl Phenyl Ring Modifications cluster_aldehyde Aldehyde Moiety Modifications Cinnamaldehyde Cinnamaldehyde Scaffold Hydroxyl Hydroxyl (-OH) Cinnamaldehyde->Hydroxyl Substitution Methoxy Methoxy (-OCH3) Cinnamaldehyde->Methoxy Substitution Halogen Halogen (-Cl, -Br) Cinnamaldehyde->Halogen Substitution Chalcone Chalcone Hybridization Cinnamaldehyde->Chalcone Modification MichaelAcceptor α,β-Unsaturated System (Crucial for Activity) Cinnamaldehyde->MichaelAcceptor Contains Activity Enhanced Anticancer Activity Hydroxyl->Activity Methoxy->Activity Halogen->Activity Chalcone->Activity MichaelAcceptor->Activity

Caption: Key structural modifications enhancing the anticancer activity of cinnamaldehyde.

Mechanisms of Action: Targeting Key Signaling Pathways

Cinnamaldehyde and its derivatives exert their anticancer effects through a variety of mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of tumor angiogenesis and metastasis. A crucial aspect of their mechanism of action is the modulation of key cellular signaling pathways that are often dysregulated in cancer.

One of the most frequently implicated pathways is the PI3K/Akt signaling pathway , which plays a central role in cell survival, proliferation, and growth. Cinnamaldehyde has been shown to inhibit this pathway, leading to a decrease in the phosphorylation of Akt and its downstream targets. This inhibition promotes apoptosis and suppresses tumor cell proliferation.

G cluster_pathway Inhibition of the PI3K/Akt Signaling Pathway by Cinnamaldehyde Derivatives GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits pAkt p-Akt (Active) PDK1->pAkt phosphorylates Akt Akt Akt->pAkt Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream activates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Cinnamaldehyde Cinnamaldehyde Derivatives Cinnamaldehyde->PI3K inhibits Cinnamaldehyde->Akt inhibits

Caption: Cinnamaldehyde derivatives inhibit the PI3K/Akt signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anticancer activity of cinnamaldehyde derivatives.

MTT Assay for Cell Viability

This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the cinnamaldehyde derivatives for specific time points (e.g., 24, 48 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Western Blot Analysis for Protein Expression

This technique is used to detect specific proteins in a sample and assess changes in their expression levels.

  • Cell Lysis: After treatment with cinnamaldehyde derivatives, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against the proteins of interest (e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using densitometry software, and the expression levels are normalized to a loading control (e.g., β-actin or GAPDH).

Flow Cytometry for Apoptosis Analysis

This technique is used to quantify the percentage of apoptotic cells.

  • Cell Treatment and Harvesting: Cells are treated with cinnamaldehyde derivatives for the desired time. Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: The cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., Annexin V-FITC Apoptosis Detection Kit).

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

  • Data Analysis: The percentage of cells in each quadrant is determined using flow cytometry analysis software.

References

A Comparative Guide to the Quantification of 2-Hydroxycinnamaldehyde in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of 2-Hydroxycinnamaldehyde in plant extracts. High-Performance Liquid Chromatography (HPLC) is presented as the primary method, with detailed protocols and validation data. Alternative methods, including Ultraviolet-Visible (UV-Vis) Spectrophotometry, Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE), are discussed and compared to provide a complete analytical overview.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

HPLC is a robust and widely used technique for the separation, identification, and quantification of phytochemicals in plant extracts. For this compound, a reversed-phase HPLC (RP-HPLC) method coupled with UV detection is highly effective. While a specific validated method for this compound is not extensively reported, methods for the structurally similar and co-occurring compound, cinnamaldehyde, can be readily adapted and validated.

Experimental Protocol: Proposed HPLC-UV Method

This protocol is adapted from validated methods for cinnamaldehyde and other phenolic compounds in plant matrices.

1. Instrumentation:

  • An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended for optimal separation from other components in a complex plant extract.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90-10% B, followed by a re-equilibration period.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 280-290 nm is expected to provide good sensitivity. A DAD is advantageous for confirming peak purity and identity.

  • Injection Volume: 10 µL.

3. Sample and Standard Preparation:

  • Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1000 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Plant Extract Preparation:

    • Weigh 1.0 g of dried and powdered plant material.

    • Extract with 20 mL of methanol in an ultrasonic bath for 30 minutes.

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction process twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the residue in a known volume of the mobile phase (e.g., 5 mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

4. Method Validation: The adapted method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:

  • Linearity: Determined by injecting the working standard solutions and plotting the peak area against concentration. A correlation coefficient (R²) > 0.999 is desirable.

  • Precision: Assessed by repeatedly injecting a standard solution. The relative standard deviation (RSD) should be less than 2%.[1]

  • Accuracy: Evaluated by spiking a known amount of the standard into a sample matrix and calculating the percent recovery. Recoveries between 98% and 102% are generally acceptable.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined from the calibration curve's slope and the standard deviation of the response.

Diagram of the HPLC Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard This compound Reference Standard StockSolution Stock Solution (1000 µg/mL in Methanol) Standard->StockSolution PlantMaterial Dried & Powdered Plant Material Extraction Ultrasonic Extraction (Methanol) PlantMaterial->Extraction WorkingStandards Working Standards (Calibration Curve) StockSolution->WorkingStandards HPLC HPLC System (C18 Column, Gradient Elution) WorkingStandards->HPLC Calibration Calibration Curve Plot Filtration Filtration (0.45 µm) Extraction->Filtration Filtration->HPLC Detection UV Detection (~285 nm) HPLC->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration & Area Calculation Chromatogram->Integration Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: Workflow for the quantification of this compound by HPLC.

Comparison with Other Analytical Alternatives

While HPLC is a highly suitable method, other techniques can also be employed for the quantification of this compound, each with its own advantages and limitations.

Method Principle Advantages Disadvantages Typical LOD Typical Precision (%RSD)
HPLC-UV Chromatographic separation followed by UV absorbance detection.High selectivity, good sensitivity, and well-established for quantitative analysis.[1][2]Requires specialized equipment and solvents. May require method development for complex matrices.0.06 - 0.1 µg/mL[1]< 2%[1]
UV-Vis Spectrophotometry Measures the absorbance of UV-Vis light by the analyte.Simple, rapid, and cost-effective for screening purposes.Low selectivity; susceptible to interference from other compounds that absorb at the same wavelength.0.1 - 0.5 µg/mL< 3%
GC-MS Separation of volatile compounds by gas chromatography followed by mass spectrometry detection.Excellent for volatile and semi-volatile compounds; provides structural information for peak identification.Requires derivatization for non-volatile compounds; high temperatures can cause degradation of thermolabile compounds.ng/mL range< 5%
Capillary Electrophoresis (CE) Separation of charged molecules in an electric field.High separation efficiency, small sample volume, and low solvent consumption.Can have lower sensitivity compared to HPLC for some applications; reproducibility can be a challenge.µg/mL range2 - 7%

Logical Relationship of Method Selection:

Method_Selection Start Start: Need to Quantify This compound Screening Initial Screening or High-Throughput Analysis? Start->Screening UV_Vis UV-Vis Spectrophotometry (Simple, Fast) Screening->UV_Vis Yes Complex_Matrix Complex Plant Matrix or Need for High Selectivity? Screening->Complex_Matrix No End End: Method Selected UV_Vis->End HPLC HPLC-UV (High Selectivity, Robust) Complex_Matrix->HPLC Yes Volatile_Analysis Analysis of Volatile Profile Required? Complex_Matrix->Volatile_Analysis No HPLC->End GC_MS GC-MS (For Volatiles, Structural Info) Volatile_Analysis->GC_MS Yes High_Efficiency Need for Very High Separation Efficiency? Volatile_Analysis->High_Efficiency No GC_MS->End CE Capillary Electrophoresis (High Efficiency, Low Sample Volume) High_Efficiency->CE Yes High_Efficiency->End No CE->End

References

A Comparative Guide to Validated Analytical Methods for 2-Hydroxycinnamaldehyde Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Analytical Methods for Purity Assessment

The selection of an appropriate analytical technique for purity determination is contingent on several factors, including the physicochemical properties of 2-Hydroxycinnamaldehyde, the nature of potential impurities, the required sensitivity, and the availability of instrumentation. Below is a comparison of a proposed HPLC method and a plausible GC method for this purpose.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Well-suited for non-volatile and thermally labile compounds like this compound.May require derivatization for non-volatile compounds; thermal degradation is a potential risk.
Resolution High resolution, capable of separating closely related impurities.Excellent resolution, particularly with capillary columns.
Sensitivity High sensitivity, typically in the sub-microgram per milliliter range with UV detection.High sensitivity, especially with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).
Quantitation Excellent for precise and accurate quantification.Reliable for quantification, especially with an internal standard.
Typical Purity (%) >98%>98%
Limit of Detection (LOD) ~0.05 µg/mL~0.1 µg/mL (FID)
Limit of Quantitation (LOQ) ~0.15 µg/mL~0.3 µg/mL (FID)
Precision (%RSD) < 2%< 3%
Accuracy (% Recovery) 98-102%97-103%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This proposed HPLC method is based on established protocols for cinnamaldehyde and its derivatives and is suitable for the routine quality control of this compound.[2][3][4]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

    • 0-15 min: 30-70% A

    • 15-20 min: 70-30% A

    • 20-25 min: 30% A (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 290 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of methanol to prepare a stock solution of 1 mg/mL.

  • Dilute the stock solution with the mobile phase (initial conditions) to a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Purity Calculation: The purity is determined using the area normalization method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.

Gas Chromatography (GC) Method

GC can be an alternative method, particularly for identifying volatile impurities.[5]

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).

  • Non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

  • Detector Temperature (FID): 280 °C

  • Injection Mode: Split (1:50)

Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in acetone.

  • If necessary for improved peak shape and thermal stability, derivatization with a silylating agent (e.g., BSTFA) can be performed.

Visualizing the Workflow and Biological Context

To better understand the analytical process and the biological relevance of this compound, the following diagrams illustrate the experimental workflow and its known signaling pathways.

G cluster_workflow HPLC Purity Analysis Workflow prep Sample Preparation (Weighing, Dissolving, Diluting, Filtering) hplc HPLC System (Pump, Autosampler, Column, Detector) prep->hplc separation Chromatographic Separation (C18 Column, Gradient Elution) hplc->separation detection UV Detection (290 nm) separation->detection data Data Acquisition & Analysis (Chromatogram, Peak Integration) detection->data purity Purity Calculation (Area Normalization) data->purity

Experimental Workflow for HPLC Purity Assessment.

This compound has been shown to exert its biological effects through the modulation of key cellular signaling pathways. Notably, it inhibits the STAT3 signaling pathway and activates the Nrf2-mediated antioxidant response.

G cluster_pathway Signaling Pathways of this compound cluster_stat3 STAT3 Pathway cluster_nrf2 Nrf2 Pathway HCA This compound pSTAT3 p-STAT3 (Tyr705) HCA->pSTAT3 Keap1 Keap1 HCA->Keap1 STAT3 STAT3 STAT3->pSTAT3 dimer Dimerization pSTAT3->dimer nucleus_stat3 Nuclear Translocation dimer->nucleus_stat3 target_genes_stat3 Target Gene Expression (e.g., Cyclin D1, Bcl-2) nucleus_stat3->target_genes_stat3 proliferation Cell Proliferation & Survival target_genes_stat3->proliferation Nrf2 Nrf2 Keap1->Nrf2 nucleus_nrf2 Nuclear Translocation Nrf2->nucleus_nrf2 ARE ARE nucleus_nrf2->ARE target_genes_nrf2 Target Gene Expression (e.g., HO-1, NQO1) ARE->target_genes_nrf2 antioxidant Antioxidant Response target_genes_nrf2->antioxidant

Modulation of STAT3 and Nrf2 Signaling by this compound.

There is also evidence of crosstalk between the Wnt/β-catenin and STAT3 signaling pathways, which can be relevant to the broader biological effects of this compound.

G cluster_crosstalk Wnt/β-catenin and STAT3 Crosstalk Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dsh Frizzled->Dsh GSK3b GSK3β Dsh->GSK3b beta_catenin β-catenin GSK3b->beta_catenin nucleus_bc Nuclear Translocation beta_catenin->nucleus_bc pSTAT3 p-STAT3 beta_catenin->pSTAT3 promotes TCF_LEF TCF/LEF nucleus_bc->TCF_LEF target_genes_wnt Target Gene Expression TCF_LEF->target_genes_wnt STAT3 STAT3 nucleus_stat3 Nuclear Translocation pSTAT3->nucleus_stat3 target_genes_stat3 Target Gene Expression nucleus_stat3->target_genes_stat3

Crosstalk between Wnt/β-catenin and STAT3 Signaling Pathways.

References

2-Hydroxycinnamaldehyde: A Comparative Guide for its Use as a Reference Standard in Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of natural product analysis and drug development, the use of well-characterized reference standards is paramount for ensuring the quality, consistency, and efficacy of products. 2-Hydroxycinnamaldehyde, a naturally occurring phenolic compound found in the bark of Cinnamomum cassia, has garnered significant interest for its diverse biological activities, including anti-inflammatory and anti-tumor effects.[1][2] This guide provides a comprehensive comparison of this compound as a reference standard against other relevant alternatives, supported by experimental data and detailed protocols for its quality control.

Comparison with Alternative Reference Standards

The selection of an appropriate reference standard is contingent upon its intended application, availability, and the specific chemical profile of the material under investigation. While this compound is a key marker for certain botanical extracts, other compounds are also utilized for the quality control of cinnamon-related products.

Reference StandardChemical StructureKey ApplicationsAdvantagesDisadvantages
This compound C₉H₈O₂Quality control of Cinnamomum cassia extracts, research on its specific biological activities.Specific marker for certain Cinnamomum species, possesses distinct biological activity (e.g., STAT3 inhibition).[3][4]May not be the most abundant cinnamaldehyde derivative in all cinnamon varieties.
Cinnamaldehyde C₉H₈OGeneral quality control of cinnamon and cassia products, flavoring industry.High abundance in most cinnamon species, readily available as a certified reference material.Lacks the specific biological activities associated with the hydroxylated form.
o-Coumaric Acid C₉H₈O₃Potential marker for degradation or metabolic studies of cinnamaldehydes.Commercially available as a reference standard.Not a primary active component of cinnamon bark.
p-Coumaric Acid C₉H₈O₃General marker for phenolic content and antioxidant activity.Widely distributed in the plant kingdom, available as a primary reference standard.Not specific to cinnamon, less indicative of its unique chemical profile.

Experimental Protocols for Quality Control

Accurate and reproducible analytical methods are essential for the quality control of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for its quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) Protocol for Purity and Quantification

HPLC is a robust method for the analysis of non-volatile and thermally labile compounds like this compound.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or acetic acid) is commonly used. For a starting point, a gradient from 30% to 70% acetonitrile over 20 minutes can be effective.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: 280-290 nm, based on the UV absorbance maximum of this compound.

  • Injection Volume: 10-20 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Extract the sample matrix (e.g., powdered cinnamon bark) with a suitable solvent like methanol or ethanol, followed by filtration through a 0.45 µm syringe filter before injection.

Data Analysis:

Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Identification and Purity

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-400 amu.

Standard and Sample Preparation:

  • Standard Solution: Prepare a 100 µg/mL solution of this compound reference standard in a suitable solvent like dichloromethane or methanol.

  • Sample Solution: Prepare a solvent extract of the sample material. Derivatization with a silylating agent may be necessary to improve the volatility and peak shape of this compound.

Data Analysis:

Identify this compound in the sample by comparing its retention time and mass spectrum with that of the reference standard. Purity can be assessed by calculating the peak area percentage.

Bioactivity-Based Quality Control: Cell-Based STAT3 Inhibition Assay

Beyond chemical analysis, assessing the biological activity of a reference standard can provide a more comprehensive quality metric, especially for compounds with known pharmacological effects. This compound is a known inhibitor of the STAT3 signaling pathway. A cell-based assay can be employed to quantify this inhibitory activity.

Experimental Workflow:

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis cell_seeding Seed STAT3-dependent cancer cells (e.g., DU145) into 96-well plates treatment Treat cells with varying concentrations of this compound reference standard and test samples cell_seeding->treatment cell_lysis Lyse cells to extract proteins treatment->cell_lysis western_blot Perform Western Blot to detect phosphorylated STAT3 (p-STAT3) and total STAT3 cell_lysis->western_blot quantification Quantify band intensities to determine the inhibition of STAT3 phosphorylation western_blot->quantification

Caption: Workflow for the cell-based STAT3 inhibition assay.

Protocol Overview:

  • Cell Culture: Culture a STAT3-dependent cancer cell line (e.g., DU145 prostate cancer cells) under standard conditions.

  • Cell Seeding: Seed the cells into 96-well plates at an appropriate density.

  • Treatment: After cell attachment, treat the cells with a range of concentrations of the this compound reference standard and the test samples for a specified duration (e.g., 24 hours).

  • Cell Lysis: Lyse the cells to extract total protein.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.

  • Data Analysis: Quantify the band intensities for p-STAT3 and normalize to total STAT3. Calculate the IC₅₀ value (the concentration at which 50% of STAT3 phosphorylation is inhibited) for the reference standard and compare it to the test samples.

Signaling Pathway of this compound-Induced STAT3 Inhibition

Understanding the mechanism of action is crucial for developing relevant bioassays. This compound directly binds to STAT3, inhibiting its phosphorylation, dimerization, and nuclear translocation, which in turn downregulates the expression of STAT3 target genes involved in cell proliferation and survival.

stat3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Cytokine Binding stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 (Dimer) stat3->p_stat3 Dimerization gene_expression Target Gene Expression (e.g., Cyclin D1, Bcl-xL) p_stat3->gene_expression Nuclear Translocation & Transcription hca This compound hca->stat3 Inhibition of Phosphorylation

References

Unmasking 2-Hydroxycinnamaldehyde and Its Metabolites: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of mass spectrometry-based methodologies for the identification and quantification of 2-Hydroxycinnamaldehyde (HCA) and its metabolites. We delve into experimental protocols, present comparative data, and visualize metabolic pathways and analytical workflows to support your research endeavors.

This compound, a naturally occurring compound found in the stem bark of Cinnamomum cassia, has garnered significant interest for its potential therapeutic properties, including anti-cancer activities. Understanding its metabolic fate is crucial for drug development and elucidating its mechanism of action. Mass spectrometry, with its high sensitivity and specificity, stands as the cornerstone for such investigations.

Comparative Analysis of Mass Spectrometry Techniques

The identification and quantification of this compound and its metabolites are primarily achieved through Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Each technique offers distinct advantages and is suited for different aspects of metabolic analysis.

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
LC-MS/MS Separates compounds by liquid chromatography and detects them by mass spectrometry, often using tandem mass spectrometry (MS/MS) for structural elucidation.High sensitivity and specificity, suitable for a wide range of metabolites, allows for the analysis of non-volatile and thermally labile compounds.Matrix effects can suppress ion signals, requiring careful sample preparation.Comprehensive metabolite profiling, identification of unknown metabolites, and targeted quantification.
UPLC-QTOF-MS A high-resolution LC-MS technique that provides accurate mass measurements, facilitating the determination of elemental compositions.High mass accuracy for confident identification of unknown metabolites, excellent for untargeted metabolomics.Higher instrument cost compared to triple quadrupole systems.Discovery of novel metabolites and elucidation of biotransformation pathways.
GC-MS Separates volatile compounds by gas chromatography before mass analysis.Excellent chromatographic resolution for volatile and semi-volatile compounds, robust and widely available.Requires derivatization for non-volatile compounds, which can add complexity to sample preparation.Analysis of volatile metabolites and targeted quantification of specific compounds like cinnamaldehyde and its reduced form, cinnamyl alcohol.[1][2]

Experimental Protocols: A Closer Look

Detailed experimental procedures are paramount for reproducible and reliable results. Below are representative protocols for the analysis of this compound and its metabolites.

Sample Preparation from Biological Matrices (Plasma)

A critical first step is the efficient extraction of the analytes from complex biological samples.

Protocol: Protein Precipitation

  • To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes.

  • Collect the supernatant for LC-MS analysis.

This simple and effective method is widely used for its ability to remove a large portion of proteinaceous interference.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or high-resolution mass spectrometry (UPLC-QTOF-MS) is the preferred method for a comprehensive analysis of HCA and its metabolites.

Representative UPLC-QTOF-MS Parameters

ParameterSetting
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient A typical gradient would start with a low percentage of B, gradually increasing to elute compounds of varying polarities.
Flow Rate 0.3 - 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), often in both positive and negative modes to detect a wider range of metabolites.
Mass Analyzer Quadrupole Time-of-Flight (QTOF)
Acquisition Mode Full scan MS and data-dependent MS/MS

The Metabolic Journey of this compound

In vivo studies, particularly in rat models, have shed light on the metabolic pathway of this compound. A key study investigating the pharmacokinetics of a pro-drug, 2'-benzoyloxycinnamaldehyde (BCA), revealed that it is rapidly converted to HCA in the body[3][4]. Subsequent metabolism of HCA leads to the formation of o-coumaric acid, a major metabolite found in plasma.[3] This biotransformation is catalyzed by aldehyde oxidase.

Metabolic Pathway of this compound cluster_0 In Vivo Metabolism BCA 2'-Benzoyloxycinnamaldehyde (Pro-drug) HCA This compound (Active Metabolite) BCA->HCA Rapid Conversion oCA o-Coumaric Acid (Metabolite) HCA->oCA Aldehyde Oxidase

Metabolic conversion of 2'-benzoyloxycinnamaldehyde to this compound and o-coumaric acid.

Analytical Workflow for Metabolite Identification

The process of identifying metabolites of this compound using LC-MS involves several key steps, from sample analysis to data interpretation.

Analytical Workflow for Metabolite Identification cluster_1 Analytical Process cluster_2 Data Analysis Sample Biological Sample (e.g., Plasma) Extraction Protein Precipitation Sample->Extraction LCMS UPLC-QTOF-MS Analysis Extraction->LCMS Data Data Acquisition (Full Scan & MS/MS) LCMS->Data Processing Peak Detection & Alignment Data->Processing Identification Metabolite Identification (Accurate Mass, Fragmentation) Processing->Identification Pathway Pathway Analysis Identification->Pathway

A typical workflow for identifying metabolites of this compound using UPLC-QTOF-MS.

Conclusion

Mass spectrometry, particularly UPLC-QTOF-MS, provides a powerful platform for the comprehensive analysis of this compound and its metabolites. The methodologies outlined in this guide, from sample preparation to data analysis, offer a robust framework for researchers in drug discovery and metabolism studies. The identification of key metabolites such as o-coumaric acid provides crucial insights into the biotransformation of HCA, paving the way for a deeper understanding of its pharmacological effects. As research in this area continues, these analytical techniques will be indispensable in further characterizing the metabolic profile of this promising natural compound.

References

2-Hydroxycinnamaldehyde: A Head-to-Head Comparison with Standard Chemotherapy Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxycinnamaldehyde (2-HCA), a natural compound isolated from the bark of Cinnamomum cassia, has emerged as a promising candidate in cancer therapy.[1] Its multifaceted mechanism of action, targeting key oncogenic signaling pathways, positions it as a potential alternative or adjunct to conventional chemotherapy. This guide provides an objective, data-driven comparison of 2-HCA with standard-of-care chemotherapy drugs in relevant cancer types, focusing on colon cancer and leukemia.

Mechanism of Action: A Tale of Two Strategies

Standard chemotherapy agents primarily function by inducing widespread cytotoxicity, often through DNA damage or interference with cellular machinery essential for proliferation. In contrast, 2-HCA exhibits a more targeted approach, modulating specific signaling pathways that are frequently dysregulated in cancer.

This compound (2-HCA):

  • Inhibition of STAT3 Signaling: 2-HCA has been identified as a direct inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] By binding to STAT3, it prevents its phosphorylation, dimerization, and nuclear translocation, thereby downregulating the expression of STAT3 target genes involved in cell proliferation and survival.[1][3]

  • Suppression of Wnt/β-catenin Signaling: In colorectal cancer cells, 2-HCA has been shown to suppress the Wnt/β-catenin pathway. It inhibits the transcriptional activity of the β-catenin/T-cell factor (TCF) complex, leading to the downregulation of target genes like c-myc and cyclin D1.

  • Induction of Apoptosis via Reactive Oxygen Species (ROS): 2-HCA induces apoptosis in cancer cells by generating reactive oxygen species (ROS). This oxidative stress triggers downstream apoptotic pathways.

  • Targeting Pyruvate Kinase M2 (PKM2): 2-HCA directly targets PKM2, a key enzyme in cancer metabolism. By modulating PKM2 activity, 2-HCA can disrupt the metabolic advantages of cancer cells.

Standard Chemotherapy Drugs:

  • 5-Fluorouracil (5-FU): A cornerstone in colon cancer treatment, 5-FU is a pyrimidine analog that inhibits thymidylate synthase, leading to the disruption of DNA synthesis.

  • Oxaliplatin: A platinum-based chemotherapy drug that forms DNA adducts, thereby inhibiting DNA replication and transcription, and inducing apoptosis.

  • Doxorubicin: An anthracycline antibiotic used in treating various cancers, including leukemia. It intercalates into DNA, inhibits topoisomerase II, and generates free radicals, leading to DNA damage and cell death.

  • Vincristine: A vinca alkaloid that inhibits microtubule polymerization, leading to mitotic arrest and apoptosis. It is a key component of many leukemia treatment regimens.

Quantitative Comparison: In Vitro Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for 2-HCA and standard chemotherapy drugs in various cancer cell lines. It is important to note that these values are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited. Variations in experimental protocols, such as incubation time and cell density, can influence IC50 values.

Table 1: Comparison in Colon Cancer Cell Lines

CompoundCell LineIC50 (µM)Incubation Time (h)Citation
This compound HCT116Not explicitly stated, but showed dose-dependent inhibition of STAT3 activity24
SW620Not explicitly stated, but induced apoptosis24
5-Fluorouracil (5-FU) HCT 11611.372
HT-2911.25120
SW620~13 µg/mL (~100 µM)48
Colon26 (murine)9.3236
Oxaliplatin HCT1160.49 - 1424 - 72
SW4800.4972
DLD12.0572

Table 2: Comparison in Leukemia Cell Lines

CompoundCell LineIC50 (µM)Incubation Time (h)Citation
This compound HL-60Showed induction of apoptosis24
Doxorubicin MOLM-13<148
U-937>148
K562Not explicitly stated72
Vincristine MOLT-40.003348
JurkatNot explicitly stated48 - 72

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental procedures discussed, the following diagrams were generated using Graphviz (DOT language).

Signaling Pathways

G cluster_2HCA This compound (2-HCA) Action cluster_Wnt Wnt/β-catenin Pathway Inhibition by 2-HCA HCA 2-HCA STAT3 STAT3 HCA->STAT3 pSTAT3 p-STAT3 (Inactive) GeneExpression Target Gene Expression ↓ Dimerization Dimerization (Inhibited) NuclearTranslocation Nuclear Translocation (Inhibited) HCA_wnt 2-HCA beta_catenin_TCF β-catenin/TCF Complex HCA_wnt->beta_catenin_TCF Inhibits Transcriptional Activity Wnt_GeneExpression Wnt Target Gene Expression ↓ (c-myc, cyclin D1) beta_catenin_TCF->Wnt_GeneExpression

Caption: 2-HCA's inhibition of STAT3 and Wnt signaling pathways.

Experimental Workflows

G cluster_viability Cell Viability (MTT) Assay A1 Seed Cancer Cells in 96-well plate A2 Treat with 2-HCA or Chemotherapy Drug A1->A2 A3 Incubate (24-72h) A2->A3 A4 Add MTT Reagent A3->A4 A5 Incubate (2-4h) A4->A5 A6 Solubilize Formazan A5->A6 A7 Measure Absorbance (570 nm) A6->A7 A8 Calculate IC50 A7->A8

Caption: Workflow for determining cell viability using the MTT assay.

G cluster_apoptosis Apoptosis Assay (Annexin V/PI Staining) B1 Treat Cells with Test Compound B2 Harvest Cells B1->B2 B3 Wash with PBS B2->B3 B4 Resuspend in Binding Buffer B3->B4 B5 Add Annexin V-FITC and Propidium Iodide (PI) B4->B5 B6 Incubate (15 min) B5->B6 B7 Analyze by Flow Cytometry B6->B7

Caption: Workflow for assessing apoptosis by Annexin V/PI staining.

G cluster_xenograft In Vivo Xenograft Model C1 Inject Cancer Cells Subcutaneously into Immunocompromised Mice C2 Allow Tumors to Establish C1->C2 C3 Randomize Mice into Treatment Groups C2->C3 C4 Administer 2-HCA or Chemotherapy Drug C3->C4 C5 Monitor Tumor Volume and Body Weight C4->C5 C6 Sacrifice Mice and Analyze Tumors C5->C6

Caption: Workflow for in vivo evaluation using a xenograft model.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., HCT116, HT-29, HL-60) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of 2-HCA or the standard chemotherapy drug. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined by plotting viability against compound concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the desired concentrations of 2-HCA or chemotherapy drug for the indicated time.

  • Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and suspension cells are collected by centrifugation.

  • Washing: The cell pellet is washed twice with cold PBS.

  • Resuspension: Cells are resuspended in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution are added to 100 µL of the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot for STAT3 and β-catenin Signaling

This technique is used to detect changes in protein levels and phosphorylation status, providing insights into signaling pathway modulation.

  • Cell Lysis: After treatment with 2-HCA, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total STAT3, phospho-STAT3 (Tyr705), β-catenin, c-myc, or cyclin D1.

  • Secondary Antibody Incubation: The membrane is washed and incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Model

This animal model is crucial for evaluating the anti-tumor efficacy of compounds in a living organism.

  • Cell Implantation: Human cancer cells (e.g., 1 x 10^7 HCT116 cells or 1 x 10^6 HL-60 cells) are suspended in a solution like Matrigel and injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Mice are randomized into treatment and control groups. The investigational compound (2-HCA) or standard chemotherapy is administered via an appropriate route (e.g., intraperitoneal injection or oral gavage).

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specific treatment duration. Tumors are then excised for further analysis (e.g., histology, Western blot).

Conclusion

This compound demonstrates significant anti-cancer potential through its targeted inhibition of key signaling pathways like STAT3 and Wnt/β-catenin, and the induction of apoptosis via ROS production. While direct comparative efficacy data against standard chemotherapy drugs is still emerging, the available in vitro data suggests that 2-HCA is a potent anti-proliferative agent. Its distinct mechanism of action offers the potential for synergistic effects when used in combination with conventional chemotherapy and may provide an alternative for chemoresistant cancers. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the therapeutic positioning of 2-HCA in the landscape of cancer treatment.

References

In Silico Showdown: 2-Hydroxycinnamaldehyde's Docking Performance Against Key Protein Targets

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery

The burgeoning field of computational drug discovery has illuminated the therapeutic potential of natural compounds, with 2-Hydroxycinnamaldehyde (HCA), a derivative of cinnamaldehyde found in cinnamon, emerging as a promising candidate. In silico docking studies have become pivotal in predicting the binding affinities and interaction patterns of HCA with various protein targets implicated in diseases like cancer. This guide provides an objective comparison of HCA's performance against several of these targets, supported by quantitative data and detailed experimental protocols from recent studies.

Comparative Docking Analysis

The following table summarizes the quantitative data from in silico docking studies of this compound (referred to as o-OH CM or OHC in some studies) with various protein targets. The binding energy (Gibbs energy), inhibition constant (Ki), and Root Mean Square Deviation (RMSD) are key metrics for evaluating the stability and strength of the ligand-protein interaction. Lower binding energies and Ki values typically indicate a more potent interaction.

Target ProteinPDB IDBinding Energy (kcal/mol)Inhibition Constant (Ki) (µM)RMSD (Å)Study Focus
Human Carbonic Anhydrase IX (hCA IX)5FL6-5.5191.421.77Anticancer
Matrix Metalloproteinase-2 (MMP-2)1HOV-5.09186.000.44Anticancer
Urease4GY7Not specified718.191.89Anticancer
WDR55EAMNot specifiedNot specifiedNot specifiedAnticancer
FGFR44XCUNot specifiedNot specifiedNot specifiedAnticancer
Pyruvate Kinase M2 (PKM2)Not specifiedNot specifiedNot specifiedNot specifiedAnticancer
Signal Transducer and Activator of Transcription 3 (STAT3)Not specifiedNot specifiedNot specifiedNot specifiedAnticancer

Data synthesized from multiple studies, including "Molecular Docking Compounds of Cinnamaldehyde Derivatives as Anticancer Agents"[1][2][3][4]. Note: Not all studies provided all data points for every target.

Experimental Protocols: A Look Under the Hood

The in silico docking studies cited in this guide predominantly employed a standardized workflow to predict the interaction between this compound and its target proteins. The methodologies are detailed below.

Ligand and Receptor Preparation
  • Ligand Preparation: The three-dimensional structure of this compound was typically obtained from chemical databases like PubChem or generated using molecular modeling software. The structure was then optimized to find the most stable conformation, often using computational chemistry methods.

  • Receptor Preparation: The crystal structures of the target proteins were downloaded from the Protein Data Bank (PDB).[1] Prior to docking, these structures were prepared by removing water molecules and any existing ligands or heteroatoms. For metalloproteins, the charge of the metal ions was optimized.

Molecular Docking Simulation
  • Software: AutoDock 4 and AutoDockTools 1.5.6 were commonly used for the docking simulations.

  • Grid Box Definition: A grid box was defined around the active site of the target protein to specify the search space for the ligand. The size of the grid box was adjusted to encompass the active site of each receptor.

  • Docking Algorithm: The docking process was performed using algorithms like the Lamarckian Genetic Algorithm in AutoDock. This algorithm explores a wide range of possible conformations of the ligand within the protein's active site to identify the most favorable binding mode.

  • Validation: To ensure the validity of the docking protocol, a re-docking procedure was often performed. The native ligand (if present in the original crystal structure) was extracted and then docked back into the protein. A successful docking was typically validated by a Root Mean Square Deviation (RMSD) value of less than 2 Å between the docked conformation and the original crystal structure conformation.

Analysis of Docking Results
  • Binding Affinity and Inhibition Constant: The strength of the interaction was quantified by the binding energy (in kcal/mol) and the inhibition constant (Ki). These values were calculated by the docking software based on the scoring function.

  • Interaction Visualization: The resulting ligand-protein complexes were visualized using software like Discovery Studio to analyze the specific interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the target protein.

Visualizing the Molecular Interactions and Pathways

The following diagrams illustrate the general workflow of in silico docking studies and the signaling pathways affected by this compound's interaction with its target proteins.

In_Silico_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Ligand Ligand Structure (this compound) Ligand_Opt Ligand Optimization Ligand->Ligand_Opt Protein Target Protein Structure (from PDB) Protein_Prep Protein Preparation (Remove water, ligands) Protein->Protein_Prep Grid Define Grid Box (Active Site) Ligand_Opt->Grid Protein_Prep->Grid Docking Molecular Docking (e.g., AutoDock) Grid->Docking Results Analyze Results (Binding Energy, Ki, RMSD) Docking->Results Visualization Visualize Interactions (Hydrogen Bonds, etc.) Results->Visualization

A generalized workflow for in silico molecular docking studies.

PKM2_Signaling_Pathway HCA This compound PKM2 Pyruvate Kinase M2 (PKM2) HCA->PKM2 Binds directly to PKM2_tetramer PKM2 Tetramer Formation PKM2->PKM2_tetramer promotes PKM2_pY105 Decrease PKM2 Phosphorylation (at Tyr105) PKM2->PKM2_pY105 Pyruvate_Kinase_Activity Increase Pyruvate Kinase Activity PKM2_tetramer->Pyruvate_Kinase_Activity Protein_Kinase_Activity Suppress Protein Kinase Activity PKM2_pY105->Protein_Kinase_Activity STAT3_pY705 Decrease STAT3 Phosphorylation (at Tyr705) Protein_Kinase_Activity->STAT3_pY705 Target_Genes Down-regulation of Target Genes (MEK5, Cyclin D1) STAT3_pY705->Target_Genes Anti_proliferative Anti-proliferative Effect Target_Genes->Anti_proliferative

Signaling pathway of this compound targeting PKM2.

STAT3_Signaling_Pathway HCA This compound STAT3 STAT3 Protein HCA->STAT3 Binds directly to ROS Reactive Oxygen Species (ROS) Generation HCA->ROS pSTAT3 Inhibit STAT3 Phosphorylation (at Tyr705) STAT3->pSTAT3 Dimerization Inhibit Dimer Formation pSTAT3->Dimerization Translocation Inhibit Nuclear Translocation Dimerization->Translocation Target_Genes Down-regulate STAT3 Target Genes (e.g., Cyclin D1, Bcl-2) Translocation->Target_Genes Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest Target_Genes->Cell_Cycle_Arrest Apoptosis Induce Apoptosis Target_Genes->Apoptosis ROS->pSTAT3

References

Cross-Validation of 2-Hydroxycinnamaldehyde's Biological Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of 2-Hydroxycinnamaldehyde's performance across various biological activities, supported by experimental data from multiple laboratories. This guide is intended for researchers, scientists, and drug development professionals.

This compound (HCA), a natural compound isolated from the stem bark of Cinnamomum cassia, has garnered significant interest in the scientific community for its diverse pharmacological properties.[1][2] This guide provides a comprehensive cross-validation of HCA's biological activities, summarizing quantitative data from various studies, detailing experimental protocols, and visualizing key molecular pathways. The aim is to offer an objective comparison of its performance and support further research and development.

Quantitative Data Summary

To facilitate a clear comparison of this compound's efficacy across different experimental settings, the following tables summarize the quantitative data reported in various studies.

Table 1: In Vitro Anticancer Activity of this compound
Cell LineCancer TypeAssayIC50 ValueReference
DU145Prostate CancerSTAT3 Reporter Assay~10 µM[3]
HCT-116Colon CancerSTAT3 Reporter Assay~15 µM[3]
SCC-15Oral Squamous CarcinomaMTT AssayNot explicitly stated, but showed significant anti-proliferative activity at 30 µM[4]
HEp-2Oral Squamous CarcinomaMTT AssayNot explicitly stated, but showed significant anti-proliferative activity at 30 µM
SW620Colon CancerNot specifiedNot specified, but noted to inhibit growth
Table 2: In Vivo Biological Activity of this compound
Animal ModelBiological ActivityDosing RegimenKey FindingsReference
Rat Oral Tumor ModelAnticancerDirect intratumoral injectionSignificantly inhibited tumor growth
DU145 Xenograft Mouse ModelAnticancer50 mg/kg, oral administration48.4% decrease in tumor volume and 49.5% decrease in tumor weight
Imiquimod-Induced Psoriasis-like Mouse ModelAnti-inflammatoryIntraperitoneal administrationAlleviated psoriasis-like dermatitis, epidermal thickening, and pro-inflammatory cytokine production
Rat Myocardial Ischemia/Reperfusion Injury ModelCardioprotective50 mg/kg, intraperitoneal injection (3 times/week for 2 weeks as preconditioning)Protected against oxidative injury and improved cardiac function

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Cell Viability Assessment using MTT Assay

This protocol is a standard method for assessing the cytotoxic effects of HCA on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., SCC-15, HEp-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (HCA) stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of HCA (e.g., 10, 20, 40 µg/mL) or vehicle (0.1% DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-50 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength of 570-590 nm using a microplate reader.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of HCA on the cell cycle progression of cancer cells.

Materials:

  • Cancer cell lines (e.g., DU145, SCC-15)

  • This compound (HCA)

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells to be treated with the desired concentrations of HCA for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Fixation: Wash the cells with PBS and then fix them by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at 4°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining buffer containing RNase A and Propidium Iodide.

  • Analysis: Incubate the cells in the dark for 30 minutes before analyzing the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on fluorescence intensity.

Western Blotting for STAT3 Phosphorylation

This protocol allows for the detection of changes in the phosphorylation status of STAT3, a key signaling protein affected by HCA.

Materials:

  • Cell lysates from HCA-treated and untreated cells

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-STAT3, rabbit anti-phospho-STAT3 (Tyr705))

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against total STAT3 and phosphorylated STAT3 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the chemiluminescent signal using an imaging system.

Visualizing the Mechanisms of Action

Graphviz diagrams are provided to illustrate the key signaling pathways and experimental workflows associated with this compound's biological activities.

HCA_Anticancer_Pathway HCA This compound STAT3 STAT3 HCA->STAT3 Direct Binding pSTAT3 p-STAT3 (Tyr705) HCA->pSTAT3 Inhibition ROS Reactive Oxygen Species (ROS) HCA->ROS Generation STAT3->pSTAT3 Phosphorylation Dimerization Dimerization pSTAT3->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Target_Genes STAT3 Target Genes (e.g., Cyclin D1, Bcl-2) Nuclear_Translocation->Target_Genes Transcription Cell_Cycle_Arrest Cell Cycle Arrest Target_Genes->Cell_Cycle_Arrest Inhibition Apoptosis Apoptosis Target_Genes->Apoptosis Inhibition

Caption: HCA's anticancer mechanism via STAT3 inhibition.

Imiquimod_Psoriasis_Model cluster_induction Disease Induction cluster_treatment Treatment & Assessment Imiquimod Topical Imiquimod Cream (5% daily for 5-7 days) Mouse C57BL/6 Mouse (shaved back/ear) Imiquimod->Mouse Psoriasis Psoriasis-like Skin Inflammation (Erythema, Scaling, Thickness) Mouse->Psoriasis HCA_Treatment HCA Administration (e.g., Intraperitoneal) Psoriasis->HCA_Treatment Assessment Assessment of: - Skin Thickness (Calipers) - PASI Scoring - Histology - Cytokine Levels HCA_Treatment->Assessment

Caption: Workflow for the imiquimod-induced psoriasis model.

Ischemia_Reperfusion_Model Start Rat Anesthesia & Ventilation HCA_Pre HCA Preconditioning (50 mg/kg IP, 3x/week for 2 weeks) Start->HCA_Pre Thoracotomy Thoracotomy & Exposure of Heart HCA_Pre->Thoracotomy LAD_Ligation Ligation of Left Anterior Descending (LAD) Artery (e.g., 30 min) Thoracotomy->LAD_Ligation Ischemia Reperfusion Removal of Ligation (e.g., 2-4 hours) LAD_Ligation->Reperfusion Reperfusion Analysis Analysis: - Hemodynamics - Infarct Size - Oxidative Stress Markers - Western Blotting Reperfusion->Analysis

Caption: Myocardial ischemia/reperfusion injury model workflow.

This guide provides a foundational comparison of this compound's biological activities based on currently available literature. Further research is encouraged to expand upon these findings, particularly in the areas of antioxidant and neuroprotective effects, to fully elucidate the therapeutic potential of this promising natural compound.

References

Safety Operating Guide

Proper Disposal of 2-Hydroxycinnamaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling 2-Hydroxycinnamaldehyde must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound, minimizing risks and environmental impact.

Key Safety and Handling Information

This compound is a compound that requires careful handling due to its potential hazards. It is known to cause skin and serious eye irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn at all times when working with this chemical.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC₉H₈O₂
Molecular Weight148.16 g/mol
AppearanceLight yellow to Yellow to Orange powder/crystal
Melting Point126 - 132 °C
Purity (HPLC)>98.0%
Storage TemperatureRoom temperature (cool, dark place <15°C recommended) or -20°C to -80°C for solutions
GHS Hazard StatementsH315: Causes skin irritation, H319: Causes serious eye irritation

Experimental Protocols: Proper Disposal Procedures

The proper disposal of this compound, as with any laboratory chemical, is a critical aspect of laboratory safety and environmental responsibility. The following step-by-step procedure should be followed.

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect un-used or contaminated solid this compound in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.

  • Contaminated Materials: Any materials such as gloves, weighing paper, or pipette tips that come into contact with this compound should be considered contaminated and disposed of in the solid hazardous waste container.

Step 2: Container Management

  • Ensure all waste containers are in good condition, compatible with the chemical, and have a securely fitting lid.

  • Label all containers clearly with "Hazardous Waste" and the full chemical name: "this compound".

  • Keep waste containers closed except when adding waste.

Step 3: Storage of Waste

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Secondary containment should be used for liquid waste containers to prevent spills.

Step 4: Disposal

  • The disposal of this compound waste must be handled by a licensed chemical waste disposal company. Do not dispose of this chemical down the drain or in regular trash.

  • Follow your institution's specific procedures for arranging a hazardous waste pickup. This typically involves completing a waste manifest form.

  • For empty containers, triple rinse with a suitable solvent (e.g., ethanol or acetone). The first rinseate must be collected and disposed of as hazardous liquid waste. Subsequent rinses may be managed according to institutional guidelines. Puncture the container to prevent reuse.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_waste_type Waste Characterization start Start: Handling This compound waste_generated Waste Generated? start->waste_generated solid_waste Solid Waste (Unused chemical, contaminated labware) waste_generated->solid_waste Yes liquid_waste Liquid Waste (Solutions containing the chemical) waste_generated->liquid_waste collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid store_waste Store Waste in Designated Secure Area with Secondary Containment collect_solid->store_waste collect_liquid->store_waste disposal_request Arrange for Pickup by Licensed Waste Disposal Service store_waste->disposal_request end End: Proper Disposal disposal_request->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-Hydroxycinnamaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Hydroxycinnamaldehyde. Following these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification

This compound is classified as a substance that causes skin irritation and serious eye irritation[1][2]. Therefore, appropriate personal protective equipment and handling procedures are mandatory to prevent exposure.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following equipment must be worn when handling this compound:

  • Eye and Face Protection: Wear safety glasses with side-shields or chemical safety goggles that conform to EN166 (EU) or NIOSH (US) standards. For tasks with a splash hazard, a face shield is also required[3].

  • Skin Protection:

    • Gloves: Chemical-impermeable gloves, such as nitrile rubber, are required. Inspect gloves for any tears or holes before use[3][4].

    • Lab Coat: A standard lab coat should be worn. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or a full chemical-protective suit may be necessary.

  • Respiratory Protection: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols. If a fume hood is not available and dust may be generated, a P95 (US) or P1 (EU) particle respirator is recommended.

Quantitative Safety and Physical Data

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Weight 148.16 g/mol
Appearance Light yellow to yellow to orange powder/crystal
Melting Point 131 - 132 °C
Oral Toxicity (LD50) 750 mg/kg (unreported-rat)
Water Solubility 21,170 mg/L at 25 °C (estimated)

Standard Operating Procedure for Safe Handling

Following a systematic workflow is critical for safety.

Step 1: Preparation

  • Review this safety guide and the Safety Data Sheet (SDS) for this compound thoroughly before beginning any work.

  • Ensure all required PPE is available and in good condition.

  • Prepare the work area, preferably a chemical fume hood, by ensuring it is clean, uncluttered, and that all necessary equipment is present.

  • Have a spill kit readily accessible.

Step 2: Handling and Experimentation

  • Don all required PPE as specified in Section 2.

  • When weighing the compound, perform the task in a ventilated enclosure or fume hood to minimize dust generation.

  • Use non-sparking tools to prevent ignition sources.

  • Carefully transfer the chemical, avoiding skin and eye contact.

  • Keep containers tightly closed when not in use and store in a dry, cool, and well-ventilated place.

Step 3: Post-Handling and Decontamination

  • After completing the procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Carefully remove PPE to avoid self-contamination.

  • Wash hands and any exposed skin thoroughly with soap and water.

  • Take off any contaminated clothing and wash it before reuse.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review SDS and Safety Guide prep2 Inspect and Don Required PPE prep1->prep2 prep3 Prepare Clean Workspace in Fume Hood prep2->prep3 handling1 Weigh Compound in Ventilated Enclosure prep3->handling1 Proceed to Handling handling2 Perform Experimental Procedure handling1->handling2 post1 Decontaminate Equipment and Workspace handling2->post1 Procedure Complete post2 Properly Dispose of Waste post1->post2 post3 Remove PPE Carefully post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Workflow for handling this compound.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate action is crucial.

  • Accidental Release:

    • Evacuate personnel to a safe area and ensure adequate ventilation.

    • Remove all sources of ignition.

    • Wear appropriate PPE, including chemical-impermeable gloves and eye protection.

    • Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.

    • Prevent the chemical from entering drains.

  • First Aid:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

    • In Case of Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

    • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.

Disposal Plan

Proper disposal is essential to prevent environmental contamination.

  • Chemical Waste: this compound and any material adhered to or collected from a spill should be collected in suitable, closed containers.

  • Contaminated Materials: All contaminated PPE (gloves, etc.) and lab supplies should be considered hazardous waste.

  • Disposal Protocol: All waste must be disposed of in accordance with local, state, and federal regulations. Handle empty containers as hazardous waste unless they have been thoroughly decontaminated.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxycinnamaldehyde
Reactant of Route 2
2-Hydroxycinnamaldehyde

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.